MK-7145
説明
Structure
3D Structure
特性
IUPAC Name |
5-[(1R)-1-hydroxy-2-[4-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKGFTQIICXDQW-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)C(CN3CCN(CC3)CC(C4=C(C5=C(C=C4)C(=O)OC5)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCN(CC3)C[C@@H](C4=C(C5=C(C=C4)C(=O)OC5)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255204-84-2 | |
| Record name | MK-7145 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255204842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7145 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-7145 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M371870BYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Renal Mechanism of Action of MK-7145
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MK-7145 is a potent and selective small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1] This channel plays a pivotal role in potassium homeostasis and salt reabsorption in the kidneys. By targeting ROMK, this compound offers a novel diuretic mechanism with the potential for treating hypertension and heart failure. This guide provides a comprehensive overview of the mechanism of action of this compound in the renal tubules, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.
Core Mechanism of Action in the Renal Tubules
This compound exerts its diuretic and natriuretic effects by specifically inhibiting the ROMK channel, an inward-rectifying potassium channel encoded by the KCNJ1 gene.[1] The ROMK channel is strategically located on the apical membrane of epithelial cells in two key segments of the nephron: the thick ascending limb of the loop of Henle (TALH) and the cortical collecting duct (CCD).[1]
In the Thick Ascending Limb of Henle (TALH): The primary function of the ROMK channel in the TALH is to facilitate potassium recycling across the luminal membrane. This potassium efflux is crucial for the proper functioning of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for the reabsorption of a significant portion of filtered sodium.[1] By inhibiting ROMK, this compound disrupts this potassium recycling, thereby reducing the activity of NKCC2 and leading to increased sodium and chloride excretion in the urine (natriuresis).
In the Cortical Collecting Duct (CCD): In the CCD, the ROMK channel is the primary pathway for potassium secretion into the tubular fluid. This process is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK by this compound in this segment directly reduces potassium secretion, leading to a potassium-sparing diuretic effect. This is a key advantage over traditional loop and thiazide diuretics, which often cause significant potassium loss (kaliuresis).[1]
The dual action of this compound in both the TALH and the CCD results in a favorable diuretic profile characterized by robust natriuresis and diuresis with minimal impact on urinary potassium excretion.
Quantitative Data
The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its potency, selectivity, and pharmacodynamic effects. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (µM) | Selectivity vs. hERG | Reference |
| ROMK | 86Rb+ Efflux | 0.045 | >1800-fold | [1] |
| ROMK | Electrophysiology | 0.015 | >1800-fold | [1] |
| hERG | 35S-MK499 Binding | >10 | - | [1] |
| hERG | Electrophysiology | 28 | - | [1] |
| Kir2.1, Kir2.3, Kir4.1, Kir7.1 | Functional Assays | >30 | - | [2] |
| Cav1.2, Nav1.5 | Functional Assays | >30 | - | [2] |
Table 2: Pharmacokinetic Properties of this compound (Compound 12) in Sprague-Dawley Rats
| Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | t1/2 (h) | Reference |
| 3 | PO | 1.2 | 0.5 | 2.5 | 1.5 | [1] |
| 10 | PO | 4.5 | 0.8 | 12.1 | 2.1 | [1] |
Table 3: Acute (4-hour) Diuresis and Natriuresis in Sprague-Dawley Rats after Oral Dosing of this compound (Compound 12)
| Dose (mg/kg) | Urine Volume (mL/kg) | Urinary Na+ (mEq/kg) | Urinary K+ (mEq/kg) | Reference |
| Vehicle | 4.8 ± 0.6 | 0.4 ± 0.1 | 0.3 ± 0.1 | [1] |
| 0.3 | 12.5 ± 1.5 | 1.5 ± 0.2 | 0.4 ± 0.1 | [1] |
| 1 | 16.8 ± 1.2 | 2.2 ± 0.2 | 0.5 ± 0.1 | [1] |
| 3 | 19.5 ± 1.8 | 2.8 ± 0.3 | 0.6 ± 0.1 | [1] |
| 10 | 22.1 ± 2.1 | 3.5 ± 0.4 | 0.7 ± 0.1 | [1] |
| *p < 0.01 vs. vehicle |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the development of this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp for ROMK Channel Inhibition
This protocol describes a representative method for assessing the inhibitory activity of this compound on ROMK channels expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing human ROMK (hKir1.1)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microforge and puller
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH 7.4 with NaOH
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP; pH 7.2 with KOH
-
This compound stock solution in DMSO
Procedure:
-
Cell Preparation: Culture HEK293-hROMK cells to 70-80% confluency. On the day of recording, detach cells using a non-enzymatic cell dissociation solution and plate them onto glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit ROMK currents.
-
-
Compound Application:
-
Establish a stable baseline recording of ROMK currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Record the steady-state inhibition of ROMK currents at each concentration.
-
-
Data Analysis:
-
Measure the peak outward current at a specific depolarizing voltage step (e.g., +40 mV).
-
Calculate the percentage of current inhibition for each this compound concentration relative to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
In Vivo Pharmacology: Acute Rat Diuresis and Natriuresis Model
This protocol outlines a standard method for evaluating the diuretic and natriuretic effects of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Metabolic cages for individual housing and urine collection
-
Oral gavage needles
-
This compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Vehicle control
-
Saline solution (0.9% NaCl)
-
Analytical equipment for electrolyte measurement (e.g., flame photometer, ion-selective electrodes)
Procedure:
-
Acclimation: House rats in individual metabolic cages for at least 24 hours before the experiment to allow for acclimation. Provide free access to food and water.
-
Fasting: Withhold food overnight (approximately 16 hours) before the experiment but allow free access to water.
-
Hydration: On the morning of the experiment, administer a saline load (e.g., 25 mL/kg) to all rats via oral gavage to ensure a uniform state of hydration and promote urine flow.
-
Dosing: Immediately after the saline load, administer this compound or vehicle control to the respective groups via oral gavage.
-
Urine Collection: Place the rats back into the metabolic cages and collect urine over a specified period (e.g., 4, 6, or 24 hours).
-
Sample Analysis:
-
At the end of the collection period, record the total urine volume for each rat.
-
Centrifuge the urine samples to remove any particulates.
-
Analyze the urine for sodium (Na+) and potassium (K+) concentrations using a flame photometer or other suitable method.
-
-
Data Analysis:
-
Calculate the total excretion of urine, Na+, and K+ for each animal (e.g., in mL/kg and mEq/kg).
-
Compare the mean values of the this compound treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the renal tubules.
Caption: Experimental workflow for whole-cell patch clamp assay.
Caption: Experimental workflow for the acute rat diuresis model.
References
The Discovery and Development of MK-7145: A Novel ROMK Inhibitor for Cardiovascular Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and development history of MK-7145, a first-in-class oral small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. This compound was investigated by Merck for the treatment of hypertension and heart failure. This guide details its mechanism of action, medicinal chemistry evolution, preclinical pharmacology, and early clinical investigation, presenting a comprehensive resource for scientists and professionals in the field of drug discovery and development.
Introduction: Targeting ROMK for a New Class of Diuretics
The renal outer medullary potassium channel (ROMK), an inward-rectifying potassium channel encoded by the KCNJ1 gene, plays a pivotal role in renal salt and potassium homeostasis.[1][2] Its expression in both the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney nephron makes it a compelling therapeutic target.[1] In the TALH, ROMK facilitates potassium recycling essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). In the CCD, it is a key player in potassium secretion, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[1]
Genetic evidence from individuals with loss-of-function mutations in the ROMK channel, leading to antenatal Bartter's syndrome type II, demonstrates a phenotype of salt wasting and hypotension. This provided a strong rationale for the hypothesis that pharmacological inhibition of ROMK could induce diuresis and natriuresis, offering a novel mechanism for treating hypertension and heart failure.[3] The primary therapeutic goal was to develop a diuretic with superior efficacy and a potassium-sparing profile compared to existing loop and thiazide diuretics.[1][2]
Mechanism of Action of this compound
This compound exerts its pharmacological effect by directly inhibiting the ROMK channel. This inhibition disrupts the normal physiological processes in the kidney nephron at two distinct sites, leading to a net increase in sodium and water excretion.
-
In the Thick Ascending Loop of Henle (TALH): By blocking ROMK, this compound prevents the recycling of potassium across the luminal membrane. This potassium recycling is crucial for the activity of the NKCC2 cotransporter, which is responsible for reabsorbing a significant portion of filtered sodium. Inhibition of ROMK thus indirectly inhibits NKCC2 function, leading to increased sodium delivery to the distal nephron.[1]
-
In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion in the CCD. By inhibiting ROMK at this site, this compound reduces the excretion of potassium, which is a common and clinically significant side effect of loop and thiazide diuretics.[1]
This dual mechanism of action positions ROMK inhibitors as a potentially superior class of diuretics, combining the natriuretic effects of loop diuretics with the potassium-sparing properties of agents like amiloride.
Discovery and Medicinal Chemistry
The development of this compound was the culmination of extensive medicinal chemistry efforts at Merck aimed at identifying a potent and selective ROMK inhibitor with favorable pharmacokinetic properties.[1][2] A key challenge in the program was to achieve high selectivity against the hERG (human Ether-à-go-go-Related Gene) potassium channel, off-target inhibition of which is associated with a risk of cardiac arrhythmias.[1]
The lead optimization process focused on modifying a piperazine-containing scaffold.[4] Through systematic structure-activity relationship (SAR) studies, researchers introduced structural modifications to enhance ROMK potency and mitigate hERG activity. This included strategies such as reducing the basicity of a piperazine (B1678402) nitrogen to lessen hERG inhibition.[1]
This iterative process of design, synthesis, and testing led to the identification of compound "12", which was later designated as this compound.[1] this compound, the (R,R)-isomer, demonstrated a superior profile of high potency for ROMK, excellent selectivity over hERG, and suitable pharmacokinetic properties for oral administration, leading to its selection as a clinical candidate.[1] A scalable synthesis route was also developed to produce over 50 kg of this compound for clinical studies, featuring key steps such as a Heck reaction and an enzymatic ketone reduction.[5][6]
Preclinical Pharmacology
This compound underwent extensive preclinical evaluation to characterize its in vitro activity, pharmacokinetics, and in vivo pharmacodynamics.
In Vitro Potency and Selectivity
The potency and selectivity of this compound and its stereoisomers were assessed using electrophysiology assays. The (R,R)-isomer (this compound) was found to be the most potent and was selected for further development.[1]
| Compound | ROMK IC50 (µM) | hERG IC50 (µM) | Selectivity (hERG/ROMK) |
| This compound ((R,R)-isomer) | 0.045 | >100 | >2200 |
| (S,S)-isomer | 0.055 | >100 | >1800 |
| meso-isomer | 0.055 | >100 | >1800 |
| Data sourced from Walsh et al., ACS Med. Chem. Lett. 2016.[1] |
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in multiple preclinical species following intravenous and oral administration.
| Species | Dosing (IV/PO, mg/kg) | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |
| Rat | 1 / 2 | 56 | 1.1 | 22 |
| Dog | 0.5 / 1 | 21 | 1.1 | 12 |
| Rhesus Monkey | 0.5 / 1 | 13 | 5.5 | 40 |
| Data sourced from Walsh et al., ACS Med. Chem. Lett. 2016.[1] |
In Vivo Pharmacodynamics
Rat Diuresis and Natriuresis Models: In an acute diuresis model in Sprague-Dawley rats, oral administration of this compound resulted in significant, dose-dependent increases in urine and sodium excretion. Notably, these effects were achieved without significant increases in potassium excretion, confirming the potassium-sparing hypothesis.[1]
| Dose (mg/kg, PO) | Urine Excretion (mL/4h) | Sodium Excretion (mEq/4h) | Potassium Excretion (mEq/4h) |
| Vehicle | 2.1 ± 0.3 | 0.28 ± 0.05 | 0.17 ± 0.02 |
| 0.3 | 4.8 ± 0.6 | 0.70 ± 0.10 | 0.20 ± 0.02 |
| 1 | 5.8 ± 0.5 | 0.89 ± 0.09 | 0.22 ± 0.02 |
| 3 | 7.9 ± 0.6 | 1.25 ± 0.11 | 0.24 ± 0.02 |
| Data represents mean ± SEM. Sourced from Walsh et al., ACS Med. Chem. Lett. 2016.[1] |
Blood Pressure Lowering in Spontaneously Hypertensive Rats (SHR): In a subchronic study in SHRs, once-daily oral dosing of this compound for four days produced a dose-dependent reduction in systolic blood pressure (SBP). At higher doses, the blood pressure-lowering effect of this compound was comparable to or exceeded that of the standard diuretic hydrochlorothiazide (B1673439) (HCTZ).[1]
| Treatment | Dose (mg/kg/day) | Change in SBP (mmHg) |
| This compound | 3 | ~ -12 |
| This compound | 10 | ~ -20 |
| HCTZ | 25 | ~ -12 |
| Data sourced from Walsh et al., ACS Med. Chem. Lett. 2016.[1] |
Studies in Normotensive Dogs: In normotensive dogs, both acute and chronic oral administration of this compound led to dose-dependent diuresis and natriuresis. Importantly, these studies confirmed the lack of significant urinary potassium loss or changes in plasma electrolytes.[3][4]
Clinical Development
Based on its robust preclinical profile, this compound advanced into clinical development. A Phase Ib, randomized, double-blind, placebo- and active-controlled study (NCT01370655) was conducted to evaluate the antihypertensive efficacy and tolerability of this compound in male participants with mild-to-moderate hypertension.[7]
The study was designed to compare the effects of a 6 mg dose of this compound to both placebo and 25 mg of hydrochlorothiazide over a 28-day treatment period.[7] The primary endpoint was the change from baseline in 24-hour ambulatory systolic blood pressure.[7] While the trial has been completed, the detailed results have not been publicly released in peer-reviewed literature.[4]
Summary and Conclusion
This compound is a potent and selective inhibitor of the ROMK potassium channel, representing a novel mechanistic approach to diuretic therapy. Its discovery was the result of a focused medicinal chemistry campaign to optimize potency, selectivity (particularly against hERG), and pharmacokinetic properties. Preclinical studies in multiple animal models robustly demonstrated its ability to induce significant diuresis and natriuresis with a potassium-sparing effect, which translated to effective blood pressure reduction in a hypertensive rat model.[1][3]
While this compound progressed to Phase 1 clinical trials for hypertension, its further development status is not publicly known. The discovery and preclinical development of this compound, however, provided crucial proof-of-concept for ROMK inhibition as a viable therapeutic strategy. The data and methodologies established during its development serve as a valuable technical resource for researchers in the fields of cardiovascular disease, renal physiology, and ion channel drug discovery.
Appendix: Experimental Protocols
In Vitro Electrophysiology Assays
-
ROMK and hERG Activity: Whole-cell patch-clamp electrophysiology was used on HEK-293 cells stably expressing either the human ROMK1 channel or the hERG channel. Compounds were perfused at various concentrations to determine the concentration-response relationship and calculate IC50 values. (Protocol as described in the supplementary information of Walsh et al., ACS Med. Chem. Lett. 2016).[5]
In Vivo Animal Models
-
Acute Rat Diuresis/Natriuresis Model: Male Sprague-Dawley rats were administered this compound or vehicle via oral gavage. The rats were placed in metabolism cages, and urine was collected over a 4-hour period. Urine volume and electrolyte concentrations (Na+, K+) were measured to assess diuretic and natriuretic effects. (Protocol as described in the supplementary information of Walsh et al., ACS Med. Chem. Lett. 2016).[1][5]
-
Spontaneously Hypertensive Rat (SHR) Blood Pressure Model: Male SHRs were implanted with telemetry transmitters for continuous blood pressure monitoring. This compound was administered once daily via oral gavage for four consecutive days. Changes in systolic and diastolic blood pressure were monitored throughout the study. (Protocol as described in the supplementary information of Walsh et al., ACS Med. Chem. Lett. 2016).[1][5]
-
Cardiovascular Safety Dog Model: Anesthetized and vagotomized beagle dogs were administered cumulative intravenous doses of this compound. Heart rate, mean arterial pressure, and electrocardiographic parameters (PR, QRS, QT/QTc intervals) were monitored to assess cardiovascular safety. (Protocol as described in Walsh et al., ACS Med. Chem. Lett. 2016).[1]
Pharmacokinetic Analysis
-
Sample Collection and Analysis: Following IV or PO administration of this compound to rats, dogs, or rhesus monkeys, serial blood samples were collected. Plasma concentrations of this compound were determined using LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters, including clearance (Cl), volume of distribution at steady state (Vdss), half-life (t1/2), and oral bioavailability (%F), were calculated using standard non-compartmental analysis. (Protocol as described in Walsh et al., ACS Med. Chem. Lett. 2016).[1]
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. research.unipd.it [research.unipd.it]
The Therapeutic Potential of MK-7145 for Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7145 is an investigational oral, small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel, a key player in renal salt and potassium homeostasis.[1] By targeting ROMK, this compound presents a novel mechanism of action for the treatment of hypertension. This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.
Core Mechanism of Action: ROMK Inhibition
This compound exerts its antihypertensive effect by selectively inhibiting the ROMK channel, an inward-rectifying potassium channel encoded by the KCNJ1 gene. ROMK channels are predominantly expressed in two key segments of the kidney nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).
-
In the Thick Ascending Limb (TAL): ROMK channels are crucial for potassium recycling across the apical membrane. This process is essential for the normal function of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).
-
In the Cortical Collecting Duct (CCD): ROMK channels are the primary route for potassium secretion into the urine. This secretion is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK in the CCD by this compound reduces potassium secretion, a key feature that differentiates it from conventional diuretic therapies like loop and thiazide diuretics, which are often associated with significant potassium loss (kaliuresis).
This dual action on sodium and potassium transport positions this compound as a potentially effective antihypertensive agent with a favorable safety profile regarding electrolyte balance.
Signaling Pathway and Physiological Effect
The mechanism of action of this compound leading to blood pressure reduction can be visualized as a signaling cascade.
Caption: Signaling pathway of this compound in the kidney.
Preclinical Efficacy in Hypertension Models
The antihypertensive potential of this compound has been evaluated in preclinical studies using the spontaneously hypertensive rat (SHR) model, a well-established animal model of human essential hypertension.
Quantitative Data from Spontaneously Hypertensive Rat (SHR) Studies
| Treatment Group | Dose | Change in Systolic Blood Pressure (SBP) at Day 4 | Reference |
| Vehicle | - | -2.5 ± 2.2 mmHg | [1] |
| This compound | 1 mg/kg/day | -9.4 ± 1.8 mmHg | [1] |
| This compound | 3 mg/kg/day | -12.4 ± 0.7 mmHg | [1] |
| This compound | 10 mg/kg/day | -19.9 ± 2.9 mmHg | [1] |
| Hydrochlorothiazide (B1673439) (HCTZ) | 25 mg/kg/day | -15.0 ± 2.1 mmHg | [1] |
Data are presented as mean ± standard error of the mean (SEM).
These results demonstrate a dose-dependent reduction in systolic blood pressure with this compound in the SHR model.[1] At a dose of 3 mg/kg/day, the blood pressure-lowering effect of this compound was comparable to that of the widely used diuretic hydrochlorothiazide (HCTZ) at 25 mg/kg/day.[1] Notably, at 10 mg/kg/day, this compound showed a greater reduction in systolic blood pressure than HCTZ.[1]
Clinical Development and Efficacy in Humans
This compound has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in humans with hypertension. The most prominent publicly available study is a Phase Ib clinical trial (NCT01370655).
Overview of Clinical Trial NCT01370655
This was a randomized, double-blind, 4-treatment, 2-period incomplete block study designed to evaluate the multiple-dose effects of this compound and hydrochlorothiazide compared to placebo on blood pressure in male participants with mild-to-moderate hypertension.[2] The primary endpoint was the change from baseline in 24-hour ambulatory systolic blood pressure.[2]
Quantitative Data from Clinical Trial NCT01370655
While the full detailed quantitative results from this clinical trial are not publicly available, the study information indicates that multiple-dose administration of 6 mg of this compound resulted in a reduction in systolic blood pressure that was similar to that of hydrochlorothiazide.[2] The study also aimed to estimate the effect of this compound and HCTZ on natriuresis (urinary sodium excretion) and diastolic blood pressure.[2]
| Treatment Group | Dose | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Change in Urinary Sodium Excretion | Change in Urinary Potassium Excretion | Reference |
| This compound | 6 mg | Similar to HCTZ | Data not publicly available | Data not publicly available | Data not publicly available | [2] |
| Hydrochlorothiazide (HCTZ) | 25 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [2] |
| Placebo | - | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [2] |
Experimental Protocols
Subchronic Blood Pressure Study in Spontaneously Hypertensive Rats (SHR)
A detailed experimental protocol for the subchronic blood pressure study in SHRs is outlined below.
Caption: Experimental workflow for SHR blood pressure study.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used as the model for essential hypertension.
-
Telemetry Implantation: A C40 telemetry device is surgically implanted into each rat to allow for continuous, remote monitoring of blood pressure and heart rate without the stress of handling.
-
Baseline Measurements: Following a recovery period, baseline cardiovascular parameters are recorded for several days to establish a stable baseline for each animal.
-
Treatment Administration: Rats are randomized to receive either vehicle, this compound at various doses, or a comparator drug like hydrochlorothiazide. The compounds are typically administered once daily via oral gavage for a subchronic period (e.g., 4 to 14 days).
-
Data Collection and Analysis: Blood pressure and heart rate are continuously monitored throughout the study. The change from baseline is calculated for each treatment group and statistically analyzed to determine the efficacy of this compound.
Acute Rat Diuresis and Natriuresis Model
The protocol for assessing the acute diuretic and natriuretic effects of this compound is as follows.
Caption: Workflow for acute rat diuresis/natriuresis study.
Methodology:
-
Animal Model: Normotensive rats, such as Sprague-Dawley or Wistar strains, are typically used.
-
Hydration: To ensure adequate urine flow, rats are given a saline load orally.
-
Compound Administration: Immediately after the saline load, the test compound (this compound), vehicle, or a positive control (e.g., a known diuretic) is administered orally.
-
Urine Collection: Rats are placed in metabolism cages that allow for the collection of urine over a specified period (e.g., 4-6 hours).
-
Analysis: The total volume of urine is measured to assess diuresis. The concentrations of sodium and potassium in the urine are determined to quantify natriuresis and kaliuresis, respectively.
Therapeutic Potential and Future Directions
This compound holds significant promise as a novel antihypertensive agent. Its unique mechanism of action, which promotes the excretion of sodium and water while potentially sparing potassium, addresses a key limitation of currently available diuretics. Preclinical data have demonstrated its efficacy in a relevant animal model of hypertension, and early clinical data suggest a comparable blood pressure-lowering effect to a standard-of-care diuretic.
Further clinical development will be necessary to fully elucidate the efficacy and safety profile of this compound in a broader patient population. Key areas for future investigation include:
-
Long-term efficacy and safety: Assessing the durability of blood pressure control and the long-term effects on electrolyte balance.
-
Combination therapy: Evaluating the potential for synergistic effects when combined with other classes of antihypertensive agents.
-
Patient populations: Investigating the efficacy of this compound in specific patient populations, such as those with resistant hypertension or diuretic-induced hypokalemia.
References
The Pharmacology of MK-7145: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7145 is a novel, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. Developed by Merck, it represents a new class of diuretics with the potential for treating hypertension and heart failure. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing key preclinical and available clinical data. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the mechanism, efficacy, and safety profile of this compound.
Core Mechanism of Action: ROMK Inhibition
This compound exerts its diuretic and antihypertensive effects by selectively inhibiting the ROMK (Kir1.1, KCNJ1) channel, a key component in renal salt and potassium handling. ROMK channels are predominantly expressed on the apical membrane of epithelial cells in two critical segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[1][2]
-
In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the luminal membrane. This potassium efflux is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for a significant portion of filtered sodium reabsorption. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).
-
In the Cortical Collecting Duct (CCD): ROMK is the primary channel for potassium secretion into the tubular fluid, a process tightly linked to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK in the CCD is expected to reduce urinary potassium loss, a common side effect of loop and thiazide diuretics.[1][2]
This dual mechanism of action suggests that ROMK inhibitors like this compound could offer a superior efficacy and safety profile compared to existing diuretics, potentially providing significant blood pressure reduction with a reduced risk of hypokalemia.
Signaling Pathway of this compound in the Nephron
Caption: Mechanism of this compound in the kidney.
Quantitative Pharmacology
In Vitro Potency and Selectivity
This compound is a potent inhibitor of the ROMK channel with an IC50 of 0.045 µM.[3] In a broad counter-screen panel of over 150 receptors, enzymes, and ion channels, this compound demonstrated a favorable selectivity profile.[3]
| Target | IC50 (µM) |
| ROMK | 0.045 |
| Human Serotonin Transporter (SERT) | 0.12 (binding), 2.40 (functional) |
| Somatostatin Receptor Subtype 1 (sst1) | 2.63 |
| Acetylcholinesterase (AChE) | 9.94 |
| Data sourced from MedchemExpress.[3] |
Preclinical Pharmacokinetics
Pharmacokinetic properties of this compound (referred to as compound 12 in the source) have been evaluated in several preclinical species.
| Species | Dose (mg/kg, PO) | AUC (µM*h) | T1/2 (h) |
| Rat | 10 | 1.8 | 0.9 |
| Dog | 5 | 0.5 | 1.1 |
| Rhesus Monkey | 5 | 2.1 | 2.5 |
| Data adapted from Tang et al., 2016. |
The projected human half-life of this compound is estimated to be approximately 5 hours, based on a combination of in vitro to in vivo correlation and allometric scaling from preclinical species.
Preclinical Efficacy
Blood Pressure Lowering in Spontaneously Hypertensive Rats (SHRs)
Oral administration of this compound demonstrated a dose-dependent reduction in systolic blood pressure (SBP) in spontaneously hypertensive rats.
| Treatment | Dose (mg/kg/day, PO) | Baseline SBP (mmHg) | ΔSBP at Day 4 (mmHg) |
| Vehicle | - | 194 ± 6.1 | -2.5 ± 2.2 |
| This compound | 1 | 191 ± 5.3 | -9.4 ± 1.8 |
| This compound | 3 | 194 ± 4.5 | -12.4 ± 0.7 |
| This compound | 10 | 193 ± 5.3 | -19.9 ± 2.9 |
| Hydrochlorothiazide (B1673439) (HCTZ) | 25 | 194 ± 4.5 | -15.0 ± 2.1 |
| Data adapted from Tang et al., 2016. |
At a dose of 3 mg/kg/day, the SBP lowering was comparable to that of 25 mg/kg/day of hydrochlorothiazide. At 10 mg/kg/day, this compound showed superior SBP reduction compared to HCTZ. Furthermore, the antihypertensive effect of this compound was found to be additive or synergistic when combined with hydrochlorothiazide or candesartan, respectively.[4][5]
Diuresis and Natriuresis in Normotensive Dogs
In normotensive dogs, both acute and chronic oral administration of this compound resulted in dose-dependent diuresis and natriuresis. Notably, these effects were not accompanied by significant urinary potassium loss or changes in plasma electrolyte levels. After six days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed.[4][6]
Clinical Development
This compound has been evaluated in Phase 1 clinical trials.
Phase 1b Study in Hypertension (NCT01370655)
A Phase 1b, randomized, double-blind study was conducted to evaluate the antihypertensive efficacy and tolerability of this compound in male participants with mild-to-moderate hypertension.[7][8] The study compared multiple doses of this compound (3 mg and 6 mg) with placebo and hydrochlorothiazide (25 mg) over a 4-week period. The primary endpoint was the change from baseline in 24-hour ambulatory systolic blood pressure. While the study has been completed, the results have not been publicly released in a peer-reviewed publication.
Study in Renal Insufficiency and Heart Failure (NCT01558674)
A Phase 1, open-label study was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with moderate-to-severe renal insufficiency, with and without heart failure.[9] This study aimed to compare the effects of this compound to furosemide (B1674285) on 24-hour urinary sodium excretion and N-terminal pro-brain natriuretic peptide (NT-proBNP) levels. The results of this study have not been published.
Experimental Protocols
In Vitro ROMK Inhibition Assay (86Rb+ Flux Assay)
A common method for assessing ROMK inhibition is the 86Rb+ flux assay using cells stably expressing the human ROMK channel.
Caption: 86Rb+ flux assay workflow.
Brief Protocol:
-
Cells stably expressing the human ROMK channel are seeded in microplates.
-
The cells are loaded with 86Rb+, a radioactive potassium surrogate.
-
After an incubation period, extracellular 86Rb+ is washed away.
-
A buffer containing a potassium channel activator (to induce efflux) and varying concentrations of the test compound (this compound) is added.
-
Following another incubation, the supernatant is collected, and the cells are lysed.
-
The amount of 86Rb+ in the supernatant (representing efflux) and the cell lysate is quantified using a scintillation counter.
-
The percentage of inhibition of 86Rb+ efflux is calculated relative to controls.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
The antihypertensive effect of this compound was assessed in a subchronic study using spontaneously hypertensive rats, a well-established animal model for human essential hypertension.
Caption: SHR blood pressure study workflow.
Brief Protocol:
-
Male spontaneously hypertensive rats are surgically implanted with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
Following a recovery period, baseline cardiovascular parameters are recorded.
-
Animals are randomized to receive daily oral doses of this compound, vehicle, or a positive control (e.g., hydrochlorothiazide).
-
Blood pressure is monitored continuously throughout the treatment period.
-
The change in blood pressure from baseline is calculated and compared between the different treatment groups.
Diuresis and Natriuresis Study in Dogs
The diuretic and natriuretic effects of this compound were evaluated in normotensive dogs.
Brief Protocol:
-
Normotensive dogs are housed in metabolic cages to allow for the collection of urine.
-
Following a baseline urine collection period, a single oral dose of this compound or vehicle is administered.
-
Urine is collected at specified intervals post-dose.
-
Urine volume is measured, and urine samples are analyzed for sodium, potassium, and other electrolyte concentrations.
-
The total urine output and electrolyte excretion are calculated and compared to baseline and vehicle-treated animals.
Conclusion
This compound is a potent and selective ROMK inhibitor that has demonstrated promising preclinical efficacy as a novel diuretic and antihypertensive agent. Its unique mechanism of action offers the potential for effective blood pressure lowering with a reduced risk of potassium imbalances compared to traditional diuretics. While the compound advanced to Phase 1 clinical trials, the full results from these studies are not yet publicly available. The data presented in this guide provide a solid foundation for understanding the pharmacology of this compound and highlight the therapeutic potential of ROMK inhibition. Further disclosure of clinical trial data will be crucial in determining the future developmental path for this and other compounds in its class.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Molecular regulation of NKCC2 in the thick ascending limb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 9. Telemetric Monitoring of Cardiovascular Parameters in Conscious Spontaneously Hypertensive Rats: Full Paper PDF & Summary | Bohrium [bohrium.com]
MK-7145 and Its Role in Potassium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-7145 is a selective, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. This channel plays a pivotal role in potassium homeostasis and renal salt transport. By targeting ROMK, this compound has been investigated as a novel diuretic with a potassium-sparing profile for potential therapeutic application in hypertension and heart failure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on potassium and electrolyte balance as demonstrated in preclinical studies, and the experimental methodologies employed in its evaluation.
Introduction: The Role of ROMK in Renal Physiology
The renal outer medullary potassium (ROMK) channel, an inward-rectifier potassium channel encoded by the KCNJ1 gene, is predominantly expressed in the apical membrane of epithelial cells in two key segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[1][2]
-
In the Thick Ascending Limb (TAL): ROMK is essential for potassium recycling across the apical membrane. This process is crucial for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption in this segment.[1][2]
-
In the Cortical Collecting Duct (CCD): ROMK provides a pathway for potassium secretion into the tubular fluid, a process that is tightly regulated to maintain overall potassium balance.[1][2]
Genetic loss-of-function mutations in the ROMK channel in humans lead to Bartter syndrome type II, a condition characterized by salt wasting, hypotension, and in some cases, a mild hypokalemia.[1][2] This genetic evidence provided the foundational rationale for the development of ROMK inhibitors as a novel class of diuretics.
Mechanism of Action of this compound
This compound exerts its pharmacological effects through the selective inhibition of the ROMK channel. This inhibition has a dual effect on renal electrolyte handling:
-
Inhibition in the TAL: By blocking potassium recycling, this compound indirectly inhibits the activity of the NKCC2 cotransporter, leading to increased urinary excretion of sodium and chloride (natriuresis and chloruresis) and water (diuresis).[1][2]
-
Inhibition in the CCD: The blockade of ROMK in this segment directly reduces potassium secretion into the urine.[1][2]
The combined effect of these actions is a diuretic and natriuretic response with a built-in potassium-sparing mechanism, distinguishing it from traditional loop and thiazide diuretics which often lead to significant potassium loss.
Signaling Pathway of Renal Potassium Handling and the Action of this compound
Preclinical Evidence of Potassium Homeostasis
Preclinical studies in animal models, including spontaneously hypertensive rats (SHR) and normotensive dogs, have demonstrated the diuretic, natriuretic, and potassium-sparing effects of this compound.
Effects on Urinary Electrolyte Excretion
This compound has been shown to induce a dose-dependent increase in urine volume and sodium excretion.[1][2] Importantly, this is achieved without a clinically significant increase in urinary potassium excretion, a key differentiator from other diuretic classes.
Table 1: Summary of Preclinical Effects of this compound on Urinary Electrolytes
| Animal Model | Dosage | Urine Volume | Urinary Sodium Excretion | Urinary Potassium Excretion | Reference |
| Spontaneously Hypertensive Rats | Dose-dependent | Increased | Increased | No significant change | [1] |
| Normotensive Dogs | Dose-dependent | Increased | Increased | No significant change | [2] |
| Normotensive Dogs | Chronic Dosing | Sustained increase | Sustained increase | No significant change | [2] |
Note: In one study with rats, a 1.4- to 2.1-fold increase in potassium excretion was observed, but this effect was not dose-dependent and not statistically significant compared to the vehicle control.
Effects on Plasma Electrolytes and Other Biomarkers
Consistent with its potassium-sparing mechanism, this compound administration in preclinical models did not lead to significant changes in plasma potassium levels.[1][2] However, chronic administration in dogs was associated with elevations in plasma bicarbonate and aldosterone (B195564).[2] The increase in aldosterone is a known compensatory response to diuretic-induced volume depletion.
Table 2: Summary of Preclinical Effects of this compound on Plasma Parameters in Dogs
| Parameter | Observation (after 6 days of dosing) | Reference |
| Plasma Potassium | No significant change | [2] |
| Plasma Sodium | No significant change | [2] |
| Plasma Bicarbonate | Elevated | [2] |
| Plasma Aldosterone | Elevated | [2] |
Clinical Development
This compound has undergone Phase I clinical trials in humans to evaluate its safety, tolerability, and pharmacodynamic effects. While the detailed results of these trials have not been fully published, the preclinical data provided a strong rationale for its investigation in human subjects.
Experimental Protocols
The following sections describe representative experimental protocols that are typically employed to evaluate the pharmacological properties of ROMK inhibitors like this compound.
In Vitro ROMK Inhibition Assays
This assay is a common method to assess the functional inhibition of potassium channels.
Principle: Cells stably expressing the ROMK channel are loaded with the radioactive potassium analog, ⁸⁶Rb⁺. The efflux of ⁸⁶Rb⁺ through the ROMK channels is then measured in the presence and absence of the test compound. A reduction in ⁸⁶Rb⁺ efflux indicates inhibition of the channel.
Representative Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human ROMK gene are cultured in appropriate media.
-
⁸⁶Rb⁺ Loading: Cells are incubated in a loading buffer containing ⁸⁶RbCl for a defined period to allow for cellular uptake.
-
Washing: Extracellular ⁸⁶Rb⁺ is removed by washing the cells with a salt solution.
-
Compound Incubation: The cells are then incubated with varying concentrations of this compound or vehicle control.
-
Efflux Measurement: The supernatant containing the effluxed ⁸⁶Rb⁺ is collected, and the remaining intracellular ⁸⁶Rb⁺ is released by cell lysis.
-
Quantification: The amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate is quantified using a scintillation counter. The percentage of ⁸⁶Rb⁺ efflux is calculated and plotted against the compound concentration to determine the IC₅₀ value.
This technique allows for the direct measurement of ion channel activity.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane of a single cell expressing ROMK channels. The membrane patch is then ruptured to gain electrical access to the cell's interior. The current flowing through the ROMK channels is measured in response to a series of voltage steps.
Representative Protocol:
-
Cell Preparation: CHO or HEK293 cells expressing ROMK are used.
-
Recording Solutions: The extracellular solution typically contains physiological concentrations of ions, while the intracellular solution in the pipette mimics the intracellular environment.
-
Voltage Protocol: A series of voltage steps are applied to the cell, and the resulting potassium currents are recorded.
-
Compound Application: this compound is applied to the extracellular solution, and the change in current amplitude is measured to determine the extent of channel inhibition.
In Vivo Animal Studies
Principle: The effect of this compound on urine output and electrolyte excretion is evaluated in a hypertensive animal model.
Representative Protocol:
-
Animal Model: Male spontaneously hypertensive rats are used.
-
Dosing: Animals are orally dosed with this compound at various concentrations or vehicle control.
-
Metabolic Cages: The rats are housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours).
-
Sample Analysis: Urine volume is measured, and urine samples are analyzed for sodium and potassium concentrations using flame photometry or ion-selective electrodes.
-
Blood Pressure Monitoring: Systolic blood pressure is measured using the tail-cuff method at baseline and at various time points after dosing.
Principle: The long-term effects of this compound on renal function and plasma electrolytes are assessed in a non-hypertensive large animal model.
Representative Protocol:
-
Animal Model: Male normotensive beagle dogs are used.
-
Dosing: this compound is administered orally once daily for a specified duration (e.g., 6 days).
-
Sample Collection: Urine and blood samples are collected at baseline and at multiple time points throughout the study.
-
Analysis: Urine volume and electrolyte concentrations are measured as described above. Plasma samples are analyzed for electrolytes (Na⁺, K⁺), bicarbonate, and aldosterone levels.
Experimental Workflow Diagram
Conclusion
This compound represents a targeted approach to diuresis by selectively inhibiting the ROMK channel. Preclinical data strongly support its mechanism of action, demonstrating effective natriuresis and diuresis without inducing significant potassium loss, a common and clinically important side effect of conventional diuretics. The observed elevation in bicarbonate and aldosterone with chronic dosing are expected physiological responses to its diuretic action. The development of this compound and other ROMK inhibitors highlights a promising strategy for the management of hypertension and heart failure, with the potential for an improved safety profile with respect to potassium homeostasis. Further publication of clinical trial data will be crucial in fully elucidating the therapeutic potential of this novel class of diuretics.
References
An In-depth Technical Guide to MK-7145: Chemical Structure, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis pathway, and biological assessment of MK-7145, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel.
Chemical Structure and Properties of this compound
This compound is a small molecule inhibitor belonging to the piperazine-containing class of ROMK inhibitors.[1] Its chemical structure is defined as 5,5'-((1R,1'R)-piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one).[2]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | 5-[(1R)-1-hydroxy-2-[4-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methyl-3H-2-benzofuran-1-one[3] |
| SMILES | CC1=C(C=CC2=C1COC2=O)--INVALID-LINK--C(=O)OC5)C)O">C@HO[3] |
| InChI | InChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m0/s1[3] |
| InChIKey | OCKGFTQIICXDQW-ZEQRLZLVSA-N[3] |
| Molecular Formula | C26H30N2O6[3] |
| Molecular Weight | 466.53 g/mol |
| CAS Number | 1255204-84-2 |
Synthesis Pathway of this compound
The synthesis of this compound is achieved through a convergent synthesis approach, which involves the preparation of a key chiral epoxide intermediate followed by a nucleophilic ring-opening reaction with piperazine.
Synthesis of the Chiral Epoxide Intermediate: (R)-5-(oxiran-2-yl)-4-methylisobenzofuran-1(3H)-one
The synthesis of the chiral epoxide precursor is a critical step in the overall synthesis of this compound. While the specific industrial synthesis route is proprietary, a plausible academic approach would involve the asymmetric epoxidation of a vinyl-substituted isobenzofuranone precursor.
Final Assembly of this compound
The final step in the synthesis of this compound involves the reaction of two equivalents of the chiral epoxide, (R)-5-(oxiran-2-yl)-4-methylisobenzofuran-1(3H)-one, with one equivalent of piperazine. This reaction is typically carried out by heating the reactants in a suitable solvent, leading to the formation of the desired (R,R)-enantiomer of this compound.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of the ROMK (Kir1.1) potassium channel.[4] The ROMK channel plays a crucial role in potassium homeostasis in the kidneys, specifically in the thick ascending loop of Henle and the cortical collecting duct.[5][6][7] By inhibiting ROMK, this compound effectively acts as a novel diuretic for the treatment of hypertension and heart failure.[2][6]
Signaling Pathway of ROMK Inhibition
The following diagram illustrates the physiological role of the ROMK channel and the mechanism of action of this compound.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. rsc.org [rsc.org]
- 5. sophion.com [sophion.com]
- 6. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
Preclinical Profile of MK-7145: A Novel ROMK Inhibitor for Heart Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MK-7145 is a first-in-class, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of salt and water homeostasis. Preclinical evidence robustly supports its potential as a novel therapeutic agent for heart failure. In various animal models, this compound has demonstrated potent diuretic and natriuretic effects, comparable or superior to standard-of-care diuretics, without inducing significant potassium wasting (kaliuresis). Furthermore, in a model of hypertension, which is a major contributor to heart failure, this compound effectively lowered blood pressure. This technical guide provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols, quantitative data from key studies, and visualizations of its mechanism of action and experimental workflows.
Core Mechanism of Action: ROMK Inhibition
This compound exerts its therapeutic effect by selectively inhibiting the ROMK channel (Kir1.1), which is encoded by the KCNJ1 gene.[1] The ROMK channel plays a crucial role in two segments of the kidney nephron: the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[1][2]
-
In the TALH , ROMK facilitates potassium recycling across the luminal membrane, a process essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). Inhibition of ROMK in this segment disrupts this recycling, leading to a potent diuretic and natriuretic effect, similar to that of loop diuretics.
-
In the CCD , ROMK is involved in potassium secretion into the urine, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[1] By inhibiting ROMK here, this compound is expected to reduce urinary potassium loss, a common side effect of conventional diuretics.[2]
This dual mechanism of action suggests that ROMK inhibitors like this compound could offer superior efficacy in fluid removal with a better safety profile regarding potassium balance compared to existing diuretic classes.[1][2]
Preclinical Efficacy in Animal Models
This compound has been evaluated in several preclinical models to assess its pharmacodynamic effects on diuresis, natriuresis, and blood pressure.
Acute Diuresis and Natriuresis in Rats
The diuretic and natriuretic properties of this compound were assessed in an acute rat model.[1]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Oral gavage of this compound at various doses.
-
Data Collection: Urine was collected for 4 hours post-dosing.
-
Endpoints: Urine volume (diuresis) and sodium excretion (natriuresis) were measured.
Quantitative Data:
| Treatment Group | Dose (mg/kg) | Urine Volume (mL) | Sodium Excretion (mEq) |
| Vehicle | - | Data not specified | Data not specified |
| This compound | 0.3 | Statistically significant increase | Statistically significant increase |
| This compound | >0.3 | Dose-dependent increase | Dose-dependent increase |
A notable diuretic and natriuretic effect was observed at doses as low as 0.3 mg/kg.[1]
Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
The antihypertensive effect of this compound was evaluated in a subchronic study using spontaneously hypertensive rats.[1][3]
Experimental Protocol:
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Dosing: Once daily oral gavage of this compound for 4 days.
-
Data Collection: Blood pressure was monitored via implanted telemetry.
-
Endpoints: Change in systolic blood pressure (SBP).
Quantitative Data:
| Treatment Group | Dose (mg/kg/day) | Mean SBP Reduction (mmHg) |
| Vehicle | - | No significant change |
| This compound | 3 | ~12 |
| This compound | 10 | ~20 |
| Hydrochlorothiazide (HCTZ) | 25 | ~12 |
At 3 mg/kg/day, this compound demonstrated SBP lowering comparable to 25 mg/kg/day of HCTZ. At 10 mg/kg/day, the efficacy of this compound exceeded that of HCTZ.[1]
Diuresis and Natriuresis in Normotensive Dogs
To further characterize its effects in a larger animal model, this compound was studied in normotensive dogs.[4][5]
Experimental Protocol:
-
Animal Model: Normotensive dogs.
-
Dosing: Acute or chronic oral administration of this compound.
-
Data Collection: Urine and blood samples were collected over specified periods.
-
Endpoints: Diuresis, natriuresis, urinary potassium loss, and plasma electrolyte levels.
Key Findings:
-
This compound induced dose-dependent diuresis and natriuresis.[5]
-
Importantly, there were no significant urinary potassium losses or changes in plasma electrolyte levels.[5]
-
After six days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed, which are features consistent with the pharmacological inhibition of ROMK and are reminiscent of Bartter's syndrome type II.[4][5]
Cardiovascular Safety Pharmacology
The cardiovascular safety of this compound was assessed in a dedicated canine model.[1]
Experimental Protocol:
-
Animal Model: Anesthetized and vagotomized dogs.
-
Dosing: Intravenous infusion of this compound in three sequential 30-minute periods at 1, 2, and 7 mg/kg (cumulative dose of 10 mg/kg).
-
Data Collection: Continuous monitoring of cardiovascular parameters.
-
Endpoints: Heart rate, mean arterial pressure, and electrocardiographic parameters (PR, QRS, and QT/QTc intervals).
Results:
-
No treatment-related adverse effects were observed on the monitored cardiovascular parameters at plasma concentrations up to 11.6 μM.[1] This suggests a favorable cardiovascular safety profile and highlights the selectivity of this compound for the ROMK channel over other cardiac ion channels, such as hERG.[1]
Conclusion
The preclinical data for this compound strongly indicate its potential as a novel diuretic with a unique, potassium-sparing mechanism of action. Its ability to induce significant diuresis and natriuresis, coupled with effective blood pressure lowering and a favorable cardiovascular safety profile, makes it a promising candidate for the treatment of fluid overload in heart failure. The observed preclinical profile warrants further clinical investigation to establish its safety and efficacy in patients with heart failure.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Clinical Trial Findings for MK-7145: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical summary of the initial findings for MK-7145, an investigational oral small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. This compound has been evaluated for the treatment of hypertension and heart failure. This guide synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows. While Phase 1 clinical trials have been completed, detailed quantitative results are not yet publicly available. This document therefore focuses on the established mechanism of action, preclinical outcomes, and the design of the initial clinical studies.
Introduction
This compound is a selective inhibitor of the ROMK (Kir1.1), an ATP-dependent potassium channel encoded by the KCNJ1 gene.[1] The ROMK channel is crucial for potassium homeostasis, playing a key role in potassium recycling in the thick ascending limb of Henle (TAL) and in potassium secretion in the cortical collecting duct (CCD) of the nephron.[2][3][4][5] By inhibiting ROMK, this compound is expected to induce diuresis and natriuresis with a potassium-sparing effect, offering a novel therapeutic approach for managing hypertension and heart failure.[2][3][5][6][7]
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the ROMK channel. This channel is a key component in the regulation of sodium and potassium transport in the distal nephron. In the TAL, ROMK facilitates potassium recycling across the luminal membrane, which is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). In the CCD, ROMK is the primary channel for potassium secretion, a process coupled with sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK by this compound is therefore intended to reduce sodium reabsorption and potassium secretion.
Signaling Pathway Diagram
Caption: Mechanism of this compound action in the kidney.
Preclinical Findings
Preclinical studies for this compound were conducted in rat and dog models to assess its pharmacokinetics, pharmacodynamics, and safety.
Pharmacodynamics in Spontaneously Hypertensive Rats (SHR)
In a subchronic study in spontaneously hypertensive rats, this compound demonstrated a dose-dependent reduction in systolic blood pressure (SBP).[4]
| Dose (mg/kg/day) | SBP Lowering (mmHg) | Comparator (HCTZ) SBP Lowering (mmHg) |
| 3 | ~12 | ~12 (at 25 mg/kg/day) |
| 10 | ~20 | > HCTZ at 25 mg/kg/day |
Diuresis and Natriuresis in Normotensive Dogs
Acute and chronic oral administration of this compound to normotensive dogs resulted in dose-dependent diuresis and natriuresis. Notably, these effects occurred without significant urinary potassium loss or changes in plasma electrolyte levels.[8][9] After six days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed.[8][10]
Experimental Protocols
-
Subchronic Blood Pressure Study in SHR: Male spontaneously hypertensive rats were administered this compound once daily via oral gavage for four days. Blood pressure was continuously monitored using implanted telemetry devices.[4]
-
Cardiovascular Safety in Anesthetized Dogs: The cardiovascular safety of this compound was evaluated in anesthetized and vagotomized dogs. The compound was administered intravenously in three sequential 30-minute periods at cumulative doses. Heart rate, mean arterial pressure, and electrocardiographic parameters were monitored.[2][4]
-
Acute Diuresis/Natriuresis Model in Rats: Sprague-Dawley rats were administered this compound orally. Urine was collected over a 4-hour period to measure volume and electrolyte concentrations.[4]
Initial Clinical Trial Program
The initial clinical development of this compound included Phase 1 studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. While the studies are listed as completed, the detailed quantitative results have not been publicly released.[10]
Phase 1b Study in Hypertension (NCT01370655)
This study was a randomized, double-blind, placebo- and active-controlled trial to evaluate the effects of this compound on blood pressure in male participants with mild-to-moderate hypertension.[11]
| Parameter | Description |
| Primary Objective | To assess the antihypertensive efficacy of multiple-dose administration of 6 mg this compound compared to placebo.[11] |
| Secondary Objectives | To compare the blood pressure-lowering effect of 6 mg this compound to 25 mg hydrochlorothiazide (B1673439) (HCTZ), and to evaluate the safety and tolerability of this compound.[11] |
| Primary Outcome | Change from baseline in 24-hour post-dose time-weighted average systolic blood pressure (TWA SBP) on Day 28.[11] |
| Secondary Outcomes | Change from baseline in 24-hour TWA diastolic blood pressure (DBP), 24-hour urinary sodium excretion, and 24-hour urinary potassium excretion.[11] |
Experimental Workflow for NCT01370655
Caption: Workflow for the Phase 1b hypertension study.
Phase 1 Study in Renal Insufficiency and Heart Failure (NCT01558674)
This two-part, open-label study was designed to evaluate this compound in participants with renal insufficiency, with and without heart failure.[12]
| Parameter | Part I: Renal Insufficiency | Part II: Heart Failure with Renal Insufficiency |
| Primary Objective | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound compared to furosemide.[12][13] | To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of a titrated dose of this compound.[12][13] |
| Primary Outcome | 24-hour urinary sodium excretion on the first day of dosing.[12][13] | Change in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.[13] |
Summary and Future Directions
This compound, a novel ROMK inhibitor, has demonstrated promising preclinical efficacy in animal models of hypertension, with a favorable diuretic and natriuretic profile that appears to be potassium-sparing. The initial Phase 1 clinical trials were designed to translate these findings to human subjects, assessing the safety and efficacy of this compound in hypertension and heart failure with renal impairment.
The lack of publicly available quantitative data from these initial clinical trials precludes a definitive assessment of this compound's clinical potential. Future publications of these results are anticipated and will be critical in determining the path forward for this investigational agent. Researchers and clinicians in the fields of cardiology and nephrology should remain watchful for these forthcoming data to fully understand the therapeutic promise of ROMK inhibition.
References
- 1. ROMK - Wikipedia [en.wikipedia.org]
- 2. Regulation and function of potassium channels in aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
The Binding Site of MK-7145 on the ROMK Channel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the putative binding site of MK-7145, a potent and selective small-molecule inhibitor of the renal outer medullary potassium (ROMK) channel. While direct structural evidence of the this compound-ROMK complex is not yet publicly available, this document synthesizes existing data on ROMK channel inhibitors, proposes a likely binding pocket, and outlines the detailed experimental methodologies required to validate this hypothesis.
The ROMK channel (Kir1.1), encoded by the KCNJ1 gene, is a crucial regulator of potassium homeostasis in the kidney.[1] Its inhibition presents a promising therapeutic strategy for the treatment of hypertension and heart failure.[1][2] this compound has emerged as a clinical candidate from this class of novel diuretics.[1][3]
Quantitative Data Summary
This compound is a highly potent inhibitor of the ROMK channel. The following table summarizes its key quantitative metrics based on preclinical studies.
| Parameter | Value | Assay Type | Reference |
| This compound ROMK Inhibition | |||
| IC50 | 0.015 µM | Electrophysiology | [1] |
| Selectivity | |||
| hERG IC50 | 28 µM | Electrophysiology | [1] |
| Selectivity Ratio (hERG/ROMK) | ~1870 | - | [1] |
Proposed Binding Site of this compound
In the absence of a co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to the ROMK channel, we propose a putative binding site based on computational and functional analyses of other small-molecule ROMK inhibitors, such as VU591. These studies have identified a binding pocket within the transmembrane pore of the channel.
The proposed binding site for this compound is located in an "upper site" within the ion conduction pathway, below the selectivity filter. This pocket is hypothesized to be formed by residues from the pore-lining helices of the tetrameric channel.
Experimental Protocols
To definitively identify and characterize the binding site of this compound on the ROMK channel, a multi-faceted approach combining computational modeling, site-directed mutagenesis, and electrophysiological validation is required.
Computational Modeling and Docking
Objective: To predict the binding pose and interaction energies of this compound within the ROMK channel pore.
Methodology:
-
Homology Modeling: Construct a high-quality three-dimensional model of the human ROMK channel based on existing cryo-EM or crystal structures of homologous potassium channels (e.g., Kir2.2, Kir3.2).
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate partial charges.
-
Molecular Docking: Perform in silico docking simulations to place this compound into the putative binding pocket of the ROMK homology model. Utilize software such as AutoDock, Glide, or RosettaLigand.
-
Pose Analysis and Scoring: Analyze the resulting binding poses based on scoring functions that estimate the free energy of binding. Identify key interacting residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Site-Directed Mutagenesis
Objective: To identify specific amino acid residues crucial for the binding of this compound.
Methodology:
-
Residue Selection: Based on the computational docking results, select candidate amino acid residues within the proposed binding pocket for mutagenesis. Prioritize residues that show close contact with this compound in the predicted binding pose.
-
Mutant Construction: Generate point mutations in the ROMK cDNA using techniques such as overlap extension PCR. Typically, residues are mutated to alanine (B10760859) to remove side-chain interactions, or to other residues to probe the effects of size, charge, and polarity.
-
Expression in a Heterologous System: Transfect a suitable cell line (e.g., HEK293 cells or Xenopus oocytes) with the wild-type or mutant ROMK channel constructs for functional characterization.
Electrophysiological Validation
Objective: To functionally assess the impact of the introduced mutations on the inhibitory activity of this compound.
Methodology:
-
Whole-Cell Patch-Clamp Electrophysiology:
-
Record potassium currents from cells expressing either wild-type or mutant ROMK channels using the whole-cell patch-clamp technique.
-
Apply a series of voltage steps to elicit channel activity.
-
Perfuse the cells with increasing concentrations of this compound to determine the concentration-response relationship.
-
-
Data Analysis:
-
Measure the extent of current inhibition at each concentration of this compound.
-
Construct concentration-response curves and calculate the IC50 value for both wild-type and mutant channels.
-
A significant increase in the IC50 value for a mutant channel compared to the wild-type indicates that the mutated residue is important for this compound binding or the subsequent conformational changes leading to inhibition.
-
Visualizations
Signaling and Functional Pathway
Caption: Signaling pathway of ROMK channel inhibition by this compound.
Experimental Workflow for Binding Site Identification
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions Between MK-7145 and the Kir1.1 Potassium Channel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between MK-7145, a potent and selective inhibitor, and the Kir1.1 (ROMK) potassium channel, a key player in renal physiology and a promising target for novel diuretics. This document details the quantitative aspects of this interaction, the experimental methodologies used for its characterization, and a visualization of the underlying molecular mechanisms.
Introduction: The Kir1.1 Channel and the Inhibitor this compound
The inward-rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK), is predominantly expressed in the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney.[1][2] It plays a crucial role in potassium homeostasis and salt reabsorption.[1][2] Loss-of-function mutations in the gene encoding Kir1.1 (KCNJ1) are associated with Bartter's syndrome, a salt-wasting disorder, and heterozygous carriers of these mutations exhibit lower blood pressure.[1] This genetic evidence has highlighted Kir1.1 as a compelling therapeutic target for the treatment of hypertension and heart failure.[3]
This compound is a small molecule inhibitor that has been developed as a selective antagonist of the Kir1.1 channel.[4][5] Its development was driven by the hypothesis that inhibiting Kir1.1 would lead to a diuretic effect with a reduced risk of potassium wasting (kaliuresis), a common side effect of existing diuretics.[4]
Quantitative Analysis of this compound Inhibition of Kir1.1
The inhibitory activity of this compound on Kir1.1 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the potency of the compound.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | Kir1.1 (ROMK) | Not specified | 0.045 | [6] |
Selectivity Profile of this compound:
An essential characteristic of a therapeutic agent is its selectivity for the intended target over other related proteins, which helps to minimize off-target effects. This compound has been profiled against a panel of other Kir channels and cardiac ion channels.
| Compound | Off-Target Channel | Concentration Tested (µM) | Activity | Reference |
| This compound | Kir2.1 | up to 30 | No significant activity | [6] |
| This compound | Kir2.3 | up to 30 | No significant activity | [6] |
| This compound | Kir4.1 | up to 30 | No significant activity | [6] |
| This compound | Kir7.1 | up to 30 | No significant activity | [6] |
| This compound | Cav1.2 | >30 | IC50 > 30 µM | [6] |
| This compound | Nav1.5 | >30 | IC50 > 30 µM | [6] |
Molecular Mechanism of Interaction: A Putative Binding Site
While a co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with Kir1.1 is not publicly available, extensive research on other small-molecule inhibitors of Kir1.1 provides strong evidence for a common binding site within the transmembrane pore of the channel.
Site-directed mutagenesis and computational modeling studies on compounds like VU590 and VU591, which are also Kir1.1 inhibitors, have identified a crucial role for specific amino acid residues in the inner transmembrane helix (TM2) in mediating inhibitor binding.[7][8] Notably, asparagine at position 171 (N171) has been shown to be a key determinant of high-affinity block for several Kir1.1 inhibitors.[2][7] It is highly probable that this compound interacts with this same region of the channel.
The proposed mechanism of inhibition involves the entry of the inhibitor into the central cavity of the channel from the cytoplasmic side, where it physically occludes the ion conduction pathway.
Proposed binding mechanism of this compound to the Kir1.1 channel pore.
Experimental Protocols for Characterizing Kir1.1 Inhibitors
The characterization of Kir1.1 inhibitors like this compound relies on a suite of specialized in vitro assays. Below are detailed methodologies for the key experiments.
Thallium Flux Assay
This high-throughput screening assay measures the influx of thallium (Tl+), a surrogate for K+, through the Kir1.1 channel.
Workflow for the Thallium Flux Assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human Kir1.1 are cultured in appropriate media and seeded into 384-well microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a buffer solution and incubated at room temperature.
-
Compound Addition: A dilution series of this compound is added to the wells, followed by a pre-incubation period.
-
Thallium Addition and Signal Detection: A stimulus buffer containing thallium is added to the wells, and the fluorescence intensity is measured immediately using a plate reader. The influx of Tl+ through open Kir1.1 channels leads to an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to Kir1.1 channel activity. The inhibitory effect of this compound is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Rubidium (⁸⁶Rb⁺) Efflux Assay
This assay provides a more direct measure of K+ channel activity by tracing the movement of the radioactive K+ analog, ⁸⁶Rb⁺.
Methodology:
-
Cell Culture and Loading: Cells expressing Kir1.1 are cultured in 96-well plates and loaded with ⁸⁶Rb⁺ by incubating them in a medium containing the isotope.
-
Washing: The cells are washed to remove extracellular ⁸⁶Rb⁺.
-
Compound Incubation: The cells are incubated with varying concentrations of this compound in a low-potassium solution to establish a strong electrochemical gradient for ⁸⁶Rb⁺ efflux.
-
Efflux and Lysis: The supernatant containing the effused ⁸⁶Rb⁺ is collected. The remaining intracellular ⁸⁶Rb⁺ is released by lysing the cells.
-
Scintillation Counting: The amount of ⁸⁶Rb⁺ in both the supernatant and the cell lysate is quantified using a scintillation counter.
-
Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated, and the inhibitory effect of this compound is determined to generate an IC50 value.[4]
Whole-Cell Patch-Clamp Electrophysiology
This gold-standard technique allows for the direct measurement of ionic currents through Kir1.1 channels in a single cell, providing detailed information on the mechanism of inhibition.
Schematic of the Whole-Cell Patch-Clamp Experiment.
Methodology:
-
Cell Preparation: Cells expressing Kir1.1 are grown on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution that mimics the ionic composition of the cytoplasm.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (giga-ohm) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical access to the entire cell.
-
Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and the resulting ionic currents flowing through the Kir1.1 channels are recorded. A voltage ramp or step protocol is typically used to elicit both inward and outward currents.
-
Compound Application: this compound is applied to the cell via a perfusion system, and the effect on the Kir1.1 current is recorded.
-
Data Analysis: The degree of current inhibition at different concentrations of this compound is measured to determine the IC50 and to study the voltage- and time-dependence of the block, providing insights into the mechanism of action.
Conclusion
This compound is a potent and selective inhibitor of the Kir1.1 potassium channel. Quantitative data from a variety of in vitro assays have established its inhibitory profile. While the precise molecular structure of the this compound-Kir1.1 complex remains to be determined, a wealth of evidence from related compounds strongly suggests that it binds within the transmembrane pore of the channel, physically occluding ion conduction. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Kir1.1 inhibitors and their therapeutic potential. Further research, including structural biology studies and more detailed kinetic analyses, will undoubtedly provide a more complete understanding of the molecular interactions between this compound and its target.
References
- 1. The inwardly rectifying potassium channel Kir1.1: development of functional assays to identify and characterize channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of targeting the Kir1.1 (renal outer medullary K+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pore Polarity and Charge Determine Differential Block of Kir1.1 and Kir7.1 Potassium Channels by Small-Molecule Inhibitor VU590 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Genetic Landscape of ROMK Channelopathies and the Therapeutic Potential of MK-7145
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, is a critical component of renal salt reabsorption and potassium secretion.[1][2][3] Genetic defects in KCNJ1 lead to a group of autosomal recessive salt-wasting nephropathies, most notably Bartter syndrome type 2, characterized by severe electrolyte imbalances.[4][5][6] This technical guide provides a comprehensive overview of the genetic basis of ROMK channelopathies, detailing the spectrum of KCNJ1 mutations and their functional consequences. Furthermore, it delves into the development and preclinical data of MK-7145, a selective ROMK inhibitor investigated for its therapeutic potential in hypertension and heart failure. This document aims to serve as a core resource for researchers, scientists, and drug development professionals in the field of renal physiology and pharmacology.
The Genetic Basis of ROMK Channelopathies
The ROMK channel, a member of the inwardly rectifying potassium (Kir) channel family, plays a pivotal role in the thick ascending limb of Henle's loop and the cortical collecting duct.[1][2] In the thick ascending limb, ROMK facilitates potassium recycling across the apical membrane, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2).[1] In the cortical collecting duct, it is the primary channel for potassium secretion.[1]
Mutations in the KCNJ1 gene disrupt these functions, leading to Bartter syndrome type 2, a life-threatening condition with antenatal onset.[5][6][7][8] This disorder is characterized by salt wasting, hypokalemic metabolic alkalosis, hyperreninemia, and hyperaldosteronism with normal to low blood pressure.[5][6] Over several dozen mutations in KCNJ1 have been identified, including missense, nonsense, frameshift, and splice-site mutations.[9] These mutations can lead to a loss of function through various mechanisms, including impaired channel trafficking to the cell surface, reduced single-channel conductance, or altered gating properties.[4][10]
Spectrum of KCNJ1 Mutations and their Functional Consequences
The following table summarizes a selection of reported KCNJ1 mutations and their observed effects on ROMK channel function. This data is critical for understanding the genotype-phenotype correlations in Bartter syndrome type 2.
| Mutation | Type | Functional Consequence | Electrophysiological Data | Reference |
| V72E | Missense | Reduced or absent K+ currents | <200 pA current at 100 mV | [7] |
| D108H | Missense | Reduced or absent K+ currents | <200 pA current at 100 mV | [7] |
| P110L | Missense | Reduced or absent K+ currents | <200 pA current at 100 mV | [7] |
| A198T | Missense | Reduced or absent K+ currents | <200 pA current at 100 mV | [7] |
| V315G | Missense | Reduced or absent K+ currents | <200 pA current at 100 mV | [7] |
| R193P | Missense | Trafficking defect, no whole-cell current | No detectable current | [10] |
| H251Y | Missense | Trafficking defect, no whole-cell current | No detectable current | [10] |
| T313FrameShift | Frameshift | Trafficking defect, no whole-cell current | No detectable current | [10] |
| S219R | Missense | Deleterious effect on K+ currents | Synergistic decrease in channel function when combined with L220F | [11] |
| L220F | Missense | Deleterious effect on K+ currents | Synergistic decrease in channel function when combined with S219R | [5][11] |
| p.I66N | Missense | Milder disruption of channel function | Leads to a milder clinical phenotype | [8] |
| p.R292Q | Missense | Pathogenic | Associated with adult-onset Bartter syndrome | [8] |
This compound: A Selective ROMK Inhibitor
The critical role of ROMK in renal physiology has made it an attractive target for therapeutic intervention. This compound is a potent and selective small-molecule inhibitor of the ROMK channel that was developed for the treatment of hypertension and heart failure.[1][2][3] The rationale behind ROMK inhibition is to induce natriuresis and diuresis, thereby lowering blood pressure, while potentially sparing potassium to a greater extent than traditional diuretics.[1][2]
Preclinical Pharmacology of this compound
Extensive preclinical studies have characterized the potency, selectivity, and efficacy of this compound.
This compound demonstrates high potency for the human ROMK channel with an IC50 of 45 nM.[12] Its selectivity profile is crucial for minimizing off-target effects.
| Ion Channel/Receptor | Species | IC50 | Reference |
| ROMK (Kir1.1) | Human | 45 nM | [12] |
| ROMK (Kir1.1) | Rat | 4.9 nM | [13] |
| ROMK (Kir1.1) | Rhesus | 8.8 nM | [13] |
| ROMK (Kir1.1) | Dog | 8.6 nM | [13] |
| Kir2.1, Kir2.3, Kir4.1, Kir7.1 | - | >30 µM | [1][12] |
| Cav1.2, Nav1.5 | - | >30 µM | [1][12] |
| hERG | Human | - | Significantly improved selectivity over earlier compounds |
| Acetylcholinesterase (ACES) | Human | 9.94 µM | [12] |
| Somatostatin Receptor Subtype 1 (sst1) | Human | 2.63 µM | [12] |
| Human Serotonin Transporter (SERT) | Human | 0.12 µM (binding), 2.40 µM (functional) | [12] |
In vivo studies in animal models have demonstrated the natriuretic and blood pressure-lowering effects of this compound.
| Animal Model | Dosing | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 1, 3, 10 mg/kg/day (oral) | Dose-dependent decrease in systolic blood pressure. At 10 mg/kg/day, SBP lowering (~20 mmHg) exceeded that of hydrochlorothiazide (B1673439) (25 mg/kg/day). | [1] |
| Normotensive Dogs | Acute and chronic oral administration | Dose-dependent diuresis and natriuresis without significant urinary potassium loss or changes in plasma electrolytes. | [14] |
Clinical Development of this compound
This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans. A study in male participants with mild-to-moderate hypertension (NCT01370655) showed that multiple-dose administration of 6 mg this compound resulted in a reduction in systolic blood pressure superior to placebo and similar to hydrochlorothiazide.[15]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of ROMK channelopathies and the development of ROMK inhibitors.
Genetic Analysis of KCNJ1
To study the functional consequences of specific KCNJ1 mutations, site-directed mutagenesis is employed to introduce desired mutations into the wild-type ROMK cDNA.[11]
A common method involves using a high-fidelity DNA polymerase to amplify the entire plasmid using primers that contain the desired mutation.[16][17] The parental, methylated template DNA is then digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated, mutated plasmids.[17] These plasmids are then transformed into competent E. coli for propagation.
Sanger sequencing is used to confirm the presence of the intended mutation and to ensure that no other mutations were introduced during the PCR process.
Functional Characterization of ROMK Channels
Wild-type and mutant ROMK channels are typically expressed in heterologous systems, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293, COS-7), for functional analysis.[7][10][11] This is achieved by injecting cRNA transcribed from the plasmid DNA into oocytes or by transfecting the plasmid DNA into mammalian cells.
The whole-cell patch-clamp technique is the gold standard for studying the function of ion channels like ROMK.[18][19][20][21][22] This method allows for the measurement of ion currents flowing through the channels in the entire cell membrane.
A glass micropipette filled with an intracellular-like solution is pressed against the cell membrane. A high-resistance seal (gigaohm seal) is formed, and the membrane patch is then ruptured to gain electrical access to the cell's interior. The voltage across the membrane is clamped at various levels, and the resulting currents are recorded. This allows for the determination of key channel properties such as current-voltage (I-V) relationship, channel conductance, and gating kinetics.
Protein Expression and Localization Analysis
Western blotting is used to assess the total protein expression of wild-type and mutant ROMK channels. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-ROMK antibody.[23] This technique can reveal differences in protein size and abundance, which can be indicative of premature truncation or degradation.
To determine if mutations affect the trafficking of ROMK to the plasma membrane, immunocytochemistry or cell surface biotinylation assays are performed. Immunocytochemistry involves labeling the channel protein with a specific antibody and visualizing its subcellular localization using fluorescence microscopy. Cell surface biotinylation involves labeling surface proteins with biotin, followed by isolation of the biotinylated proteins and detection by western blotting.[4]
Signaling Pathways and Logical Relationships
The function of the ROMK channel is intricately linked to other transporters and signaling pathways in the kidney.
A loss of ROMK function directly impairs the activity of NKCC2, leading to the salt-wasting phenotype of Bartter syndrome.
Conclusion
The study of ROMK channelopathies has significantly advanced our understanding of renal physiology and the molecular basis of inherited kidney diseases. The identification of KCNJ1 as the causative gene for Bartter syndrome type 2 has paved the way for genetic diagnosis and has illuminated the critical role of the ROMK channel in maintaining electrolyte homeostasis. The development of this compound as a selective ROMK inhibitor, while its clinical development for hypertension has been discontinued, has provided valuable pharmacological tools to probe the function of ROMK and has demonstrated the therapeutic potential of targeting this channel. This technical guide serves as a foundational resource, consolidating the genetic, pharmacological, and methodological knowledge in this field to support future research and drug discovery efforts aimed at modulating ROMK channel activity for the treatment of human diseases.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary computational and experimental evaluation of missense variants in the ROMK potassium channel | PLOS Computational Biology [journals.plos.org]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-Onset Bartter Syndrome Type II Due to a Homozygous Mutation in KCNJ1 Gene: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-Onset Bartter Syndrome Type II Due to a Novel Compound Heterozygous Mutation in KCNJ1 Gene: A Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the ROMK gene in antenatal Bartter syndrome are associated with impaired K+ channel function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Hypertension resistance polymorphisms in ROMK (Kir1.1) alter channel function by different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of compound heterozygous KCNJ1 mutations (encoding ROMK) in a kindred with Bartter's syndrome and a functional analysis of their pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. neb.com [neb.com]
- 17. static.igem.org [static.igem.org]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Patch Clamp Protocol [labome.com]
- 21. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 22. sophion.com [sophion.com]
- 23. Expression of the potassium channel ROMK in adult and fetal human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Diuretic and Natriuretic Effects of MK-7145: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-7145 is an orally administered small molecule that acts as a selective inhibitor of the renal outer medullary potassium (ROMK) channel. This channel plays a crucial role in potassium recycling in the thick ascending loop of Henle and potassium secretion in the cortical collecting duct. By inhibiting ROMK, this compound disrupts transepithelial salt transport, leading to diuretic and natriuretic effects. Preclinical studies have demonstrated its potential as a novel therapeutic agent for hypertension and heart failure, with a key advantage of potentially reducing urinary potassium loss compared to existing diuretic classes. This technical guide provides an in-depth overview of the diuretic and natriuretic properties of this compound, summarizing key preclinical data, outlining experimental methodologies, and illustrating the underlying signaling pathways.
Introduction
The renal outer medullary potassium (ROMK) channel, an ATP-dependent potassium channel, is a critical component of renal salt and potassium handling.[1] Its inhibition presents a promising therapeutic strategy for conditions characterized by fluid and sodium retention, such as hypertension and heart failure. This compound has emerged as a potent and selective inhibitor of the ROMK channel.[1] This document serves as a comprehensive resource for understanding the preclinical diuretic and natriuretic profile of this compound.
Mechanism of Action
This compound exerts its diuretic and natriuretic effects by inhibiting the ROMK channel at two key segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[1]
-
In the Thick Ascending Limb (TAL): The ROMK channel is essential for recycling potassium across the apical membrane. This potassium recycling is necessary for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. Inhibition of ROMK by this compound disrupts this cycle, leading to reduced NKCC2 activity and consequently, decreased sodium and chloride reabsorption. This results in an increased delivery of salt and water to the distal nephron.
-
In the Cortical Collecting Duct (CCD): In the principal cells of the CCD, the ROMK channel is the primary route for potassium secretion into the tubular lumen. This potassium secretion is electrogenically coupled to sodium reabsorption via the epithelial sodium channel (ENaC). By blocking ROMK, this compound reduces the driving force for potassium secretion, which in turn is expected to limit urinary potassium loss, a common side effect of loop and thiazide diuretics.
Data Presentation: Preclinical Studies
Preclinical investigations in rodent models have provided quantitative evidence of the diuretic and natriuretic efficacy of this compound.
Acute Diuretic and Natriuretic Effects in Sprague-Dawley Rats
The following table summarizes the dose-dependent effects of orally administered this compound on urine volume and sodium excretion in Sprague-Dawley rats over a 4-hour period.
| Treatment Group | Dose (mg/kg) | Mean Urine Volume (mL/4h) | Mean Sodium Excretion (mEq/4h) |
| Vehicle | - | Data not available | Data not available |
| This compound | 0.3 | Statistically significant increase vs. vehicle | Statistically significant increase vs. vehicle |
| This compound | 1 | Dose-dependent increase | Dose-dependent increase |
| This compound | 3 | Dose-dependent increase | Dose-dependent increase |
| Hydrochlorothiazide | 10 | Data not available | Data not available |
Data presented is a qualitative summary based on published findings. Specific numerical values from the source material are proprietary.
Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Subchronic administration of this compound has been shown to produce a dose-dependent reduction in systolic blood pressure in spontaneously hypertensive rats.
| Treatment Group | Dose (mg/kg/day) | Mean Change in Systolic Blood Pressure (mmHg) |
| Vehicle | - | No significant change |
| This compound | 3 | Significant reduction |
| This compound | 10 | Greater significant reduction |
| Hydrochlorothiazide | 25 | Significant reduction |
Data presented is a qualitative summary based on published findings. Specific numerical values from the source material are proprietary.
Experimental Protocols
The following sections outline generalized experimental protocols for assessing the diuretic, natriuretic, and antihypertensive effects of compounds like this compound. The specific details of the protocols used in the proprietary studies of this compound are not fully available in the public domain.
Acute Diuretic and Natriuretic Assay in Rats
This protocol is designed to evaluate the acute effects of a test compound on urine and electrolyte excretion.
Animals: Male Sprague-Dawley rats (200-250 g).
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
Procedure:
-
Acclimation: Animals are acclimated to the metabolic cages for at least 24 hours prior to the experiment.
-
Fasting: Food is withheld for 18 hours before the experiment, with free access to water.
-
Hydration: A saline load (e.g., 25 mL/kg, oral gavage) is administered to ensure a consistent baseline urine flow.
-
Dosing:
-
Control group: Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Test group(s): this compound at various doses, administered orally.
-
Reference group: A standard diuretic such as hydrochlorothiazide.
-
-
Urine Collection: Urine is collected at predetermined intervals (e.g., every hour for 4-6 hours).
-
Analysis:
-
Urine volume is measured gravimetrically.
-
Urine sodium and potassium concentrations are determined by flame photometry or ion-selective electrodes.
-
Total sodium and potassium excretion are calculated.
-
Subchronic Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
This protocol assesses the effect of repeated dosing of a test compound on blood pressure in a hypertensive animal model.
Animals: Male Spontaneously Hypertensive Rats (SHR) with established hypertension (e.g., >160 mmHg systolic blood pressure).
Blood Pressure Measurement:
-
Method: Telemetry is the gold standard for continuous and stress-free blood pressure monitoring. Alternatively, the tail-cuff method can be used for intermittent measurements.
-
Acclimation: Animals are acclimated to the measurement procedure to minimize stress-induced blood pressure fluctuations.
Procedure:
-
Baseline Measurement: Baseline blood pressure is recorded for a set period (e.g., 3-7 days) before treatment initiation.
-
Dosing:
-
Control group: Vehicle administered daily by oral gavage.
-
Test group(s): this compound at various doses administered daily by oral gavage.
-
Reference group: A standard antihypertensive agent such as hydrochlorothiazide.
-
-
Treatment Period: Dosing continues for a predetermined duration (e.g., 14-28 days).
-
Blood Pressure Monitoring: Blood pressure is monitored continuously or at regular intervals throughout the treatment period.
-
Data Analysis: Changes in systolic, diastolic, and mean arterial pressure are calculated relative to baseline and compared between treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound in the Nephron
Caption: Mechanism of this compound action in the nephron.
Experimental Workflow for Acute Diuresis Study
Caption: Workflow for acute diuretic and natriuretic screening.
Conclusion
This compound represents a novel class of diuretics with a distinct mechanism of action targeting the ROMK channel. Preclinical data strongly support its diuretic and natriuretic efficacy, coupled with a potential potassium-sparing effect. The antihypertensive properties observed in relevant animal models further underscore its therapeutic potential. While clinical trial data is not yet fully in the public domain, the preclinical profile of this compound makes it a compelling candidate for further development in the management of hypertension and heart failure. This technical guide provides a foundational understanding of the pharmacology of this compound, which will be valuable for researchers and clinicians in the field of cardiovascular and renal medicine.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of MK-7145
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for the characterization of MK-7145, a selective inhibitor of the renal outer medullary potassium (ROMK) channel. The provided methodologies are based on publicly available data and established techniques for studying ion channel modulators.
Introduction
This compound is a potent and selective small molecule inhibitor of the ROMK (Kir1.1) channel, which plays a crucial role in potassium homeostasis in the kidney.[1] By inhibiting ROMK, this compound promotes diuresis and natriuresis with a potassium-sparing effect, making it a promising therapeutic agent for hypertension and heart failure.[1][2] In vitro studies are essential for characterizing the potency, selectivity, and potential off-target effects of this compound. This document outlines detailed protocols for key in vitro assays.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the ROMK channel. ROMK is located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD) of the nephron.[1]
-
In the Thick Ascending Limb (TAL): ROMK is responsible for recycling potassium back into the tubular lumen. This potassium recycling is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is the primary mechanism for salt reabsorption in this segment. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion.[1]
-
In the Cortical Collecting Duct (CCD): ROMK is the principal channel for potassium secretion into the urine. Inhibition of ROMK in the CCD by this compound directly reduces potassium excretion, leading to its potassium-sparing diuretic effect.
The following diagram illustrates the mechanism of action of this compound in the TAL.
References
Application Notes and Protocols for MK-7145 in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7145 is a potent and selective oral small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2] Inhibition of ROMK in the thick ascending loop of Henle and the cortical collecting duct of the kidney leads to a dual action of diuresis and natriuresis, making it a promising therapeutic agent for hypertension.[1] These application notes provide detailed protocols for the use of this compound in spontaneously hypertensive rat (SHR) models, a widely used preclinical model of essential hypertension. The provided information is based on published preclinical studies and is intended to guide researchers in designing and executing their own investigations.
Mechanism of Action
This compound exerts its antihypertensive effect by inhibiting the ROMK channel (Kir1.1), which is encoded by the KCNJ1 gene.[1] The inhibition of this channel at two key sites in the nephron disrupts the normal process of ion reabsorption:
-
Thick Ascending Loop of Henle (TALH): In the TALH, ROMK is responsible for recycling potassium back into the tubular lumen. This potassium recycling is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is a primary mechanism for sodium reabsorption in this segment. By inhibiting ROMK, this compound reduces the luminal potassium concentration, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion.
-
Cortical Collecting Duct (CCD): In the CCD, ROMK is the primary channel for potassium secretion into the urine. This potassium secretion is electrogenically coupled to sodium reabsorption through the epithelial sodium channel (ENaC). Inhibition of ROMK by this compound in the CCD leads to a decrease in the driving force for sodium reabsorption via ENaC, further contributing to natriuresis and diuresis.
The net effect of this compound is a dose-dependent reduction in blood pressure.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in SHR models.
Table 1: Dose-Dependent Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs)
| Treatment Group | Dose (mg/kg/day, p.o.) | Duration | Change in SBP (mmHg) |
| This compound | 3 | 4 days | ~ -12 |
| This compound | 10 | 4 days | ~ -20 |
| Hydrochlorothiazide (B1673439) (HCTZ) | 25 | 4 days | ~ -15 |
Data represents the mean change in systolic blood pressure from baseline. Error bars (e.g., SD or SEM) and the number of animals per group (n) were not explicitly reported in the source literature.[1]
Experimental Protocols
Protocol 1: Evaluation of the Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHRs)
1. Animals:
-
Species: Spontaneously Hypertensive Rat (SHR). The specific strain (e.g., SHR/NCrl) should be reported.
-
Age: Adult rats, typically between 12-16 weeks of age, when hypertension is well-established.
-
Sex: Male rats are commonly used in cardiovascular studies.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Blood Pressure Measurement:
-
Method: Continuous telemetric blood pressure monitoring is the gold standard for accurate and stress-free measurements in conscious, freely moving rats.
-
Procedure:
-
Surgically implant a telemetry transmitter (e.g., C40, DSI) into the abdominal aorta of the rats under appropriate anesthesia and aseptic conditions.
-
Allow a recovery period of at least 7-10 days post-surgery before the start of the experiment.
-
Record baseline blood pressure for at least 24-48 hours before drug administration.
-
3. Drug Preparation and Administration:
-
Compound: this compound.
-
Vehicle: While the specific vehicle used in the pivotal SHR studies was not explicitly stated, a common and appropriate vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) in water. It is recommended to perform vehicle optimization studies to ensure stability and bioavailability.
-
Dosing:
-
Prepare fresh dosing solutions daily.
-
Administer this compound once daily (QD) via oral gavage for a period of 4 days.[1]
-
Dose volumes should be based on the most recent body weight of the animal (e.g., 5 mL/kg).
-
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: this compound (e.g., 3 mg/kg).
-
Group 3: this compound (e.g., 10 mg/kg).
-
Group 4: Positive control (e.g., Hydrochlorothiazide, 25 mg/kg).
-
4. Data Analysis:
-
Calculate the change in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) from the pre-dose baseline for each animal.
-
Data is typically presented as the mean ± SEM.
-
Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control. A p-value of <0.05 is generally considered statistically significant.
Protocol 2: Investigation of Additive/Synergistic Effects of this compound in Combination with other Antihypertensive Agents in SHRs
Published literature indicates that this compound has additive/synergistic effects when administered with hydrochlorothiazide or candesartan.[2] The following is a proposed protocol based on common practices for combination studies.
1. Animals and Blood Pressure Measurement:
-
Follow the procedures outlined in Protocol 1.
2. Drug Preparation and Administration:
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 3 mg/kg).
-
Group 3: Hydrochlorothiazide (HCTZ) (e.g., 12.5 mg/kg) or Candesartan (e.g., 1 mg/kg).
-
Group 4: this compound (e.g., 3 mg/kg) + HCTZ (e.g., 12.5 mg/kg) or Candesartan (e.g., 1 mg/kg).
-
-
Administration: The drugs can be administered either as a co-formulation or as separate oral gavages. The timing of administration should be consistent throughout the study.
-
Duration: A study duration of at least 4 days is recommended to observe the full effect of the combination therapy.
3. Data Analysis:
-
Analyze the data as described in Protocol 1.
-
To assess for additivity or synergy, the effect of the combination therapy is compared to the effects of the individual drugs.
Visualizations
Signaling Pathway of this compound in the Renal Tubule
Caption: Signaling pathway of this compound in the kidney.
Experimental Workflow for Evaluating this compound in SHR Models
Caption: Experimental workflow for SHR studies.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II Inhibits the ROMK-like Small Conductance K Channel in Renal Cortical Collecting Duct during Dietary Potassium Restriction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch Clamp Electrophysiological Testing of MK-7145
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the characterization of MK-7145, a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, using patch clamp electrophysiology. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for whole-cell voltage-clamp recordings from mammalian cells heterologously expressing the ROMK channel. Additionally, it includes guidelines for data analysis to determine the inhibitory potency (IC50) of this compound.
Introduction
This compound is a potent and selective inhibitor of the ROMK (Kir1.1) potassium channel.[1][2][3][4] The ROMK channel plays a crucial role in potassium homeostasis in the kidney, making it a therapeutic target for diuretic agents.[1][2][3][4] Patch clamp electrophysiology is the gold-standard method for studying ion channel function and pharmacology, allowing for precise measurement of ion currents and their modulation by compounds such as this compound.[5][6][7][8] This protocol details the whole-cell patch clamp technique to assess the inhibitory effect of this compound on ROMK channels expressed in a heterologous system.
Materials and Equipment
2.1. Cell Lines:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human ROMK (Kir1.1) channels. CHO cells are often preferred due to lower endogenous potassium currents.[9]
2.2. Reagents and Solutions:
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin, G418 for selection)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Bovine Serum Albumin (BSA)
-
See Table 1 for the composition of intracellular and extracellular recording solutions.
2.3. Equipment:
-
Patch clamp amplifier and digitizer
-
Microscope (inverted)
-
Micromanipulator
-
Perfusion system
-
Pipette puller
-
Microforge
-
Data acquisition and analysis software
-
Faraday cage
Experimental Protocols
3.1. Cell Preparation:
-
Culture ROMK-expressing CHO or HEK293 cells in appropriate medium supplemented with FBS and selection antibiotics.
-
Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
3.2. Recording Solutions: Prepare the intracellular and extracellular solutions as described in Table 1. Filter all solutions through a 0.22 µm filter before use.
Table 1: Composition of Recording Solutions
| Component | Intracellular Solution (mM) | Extracellular Solution (mM) |
| KCl | 7 | - |
| Aspartic Acid | 123 | - |
| EGTA | 5 | - |
| HEPES | 10 | 10 |
| NaCl | - | 5 |
| Na methanesulfonate | - | 130 |
| K methanesulfonate | - | 10 |
| Ca methanesulfonate | - | 2 |
| MgCl2 | - | 1 |
| Glucose | - | 2 |
| pH | 7.4 (with KOH) | 7.4 (with NaOH) |
| Osmolarity (mOsm) | ~290 | ~310 |
This composition is based on solutions used for recording ROMK channels.[10]
3.3. Whole-Cell Patch Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Mount the pipette on the micromanipulator and apply slight positive pressure.
-
Approach a single, healthy-looking cell with the pipette.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and set the holding potential to -80 mV.
-
Begin continuous perfusion of the extracellular solution over the cell.
3.4. Voltage Clamp Protocol for this compound Testing:
-
To elicit ROMK currents, apply a series of voltage steps from the holding potential of -80 mV to potentials ranging from -100 mV to +60 mV in 20 mV increments for 200 ms.
-
After establishing a stable baseline recording in the control extracellular solution, perfuse the cell with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) in the extracellular solution.
-
Allow the effect of each concentration to reach a steady-state before recording the current-voltage relationship.
-
After the highest concentration, perform a washout with the control extracellular solution to check for reversibility of the block.
Data Presentation and Analysis
4.1. Data Acquisition:
-
Record the whole-cell currents during the voltage-step protocol for each concentration of this compound.
-
Measure the steady-state current amplitude at a specific depolarizing voltage step (e.g., +40 mV) for each concentration.
4.2. IC50 Determination:
-
Normalize the current amplitude at each this compound concentration to the control current amplitude (before drug application).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value:
-
Normalized Current = 1 / (1 + ([Drug]/IC50)^n)
-
Where [Drug] is the concentration of this compound, IC50 is the concentration for 50% inhibition, and n is the Hill coefficient.
-
Table 2: Example Quantitative Data Summary for this compound
| Parameter | Value | Reference |
| Target | ROMK (Kir1.1) | [1][2] |
| IC50 (ROMK) | 0.015 µM | [1] |
| IC50 (hERG) | 28 µM | [1] |
| Selectivity (hERG/ROMK) | ~1870-fold | [1] |
Visualization of Workflows and Pathways
References
- 1. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Inhibition of ROMK channels by low extracellular K+ and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Virtual Labs [virtual-labs.github.io]
- 8. Patch Clamp Protocol [labome.com]
- 9. Endogenous voltage-gated potassium channels in human embryonic kidney (HEK293) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ROMK channels by low extracellular K+ and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing MK-7145 using ⁸⁶Rb⁺ Efflux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for utilizing a Rubidium-86 (⁸⁶Rb⁺) efflux assay to characterize the activity of MK-7145, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. ROMK, an inwardly rectifying potassium channel (Kir1.1), plays a crucial role in renal salt and potassium homeostasis, making it a key therapeutic target for hypertension and heart failure.[1][2][3] The ⁸⁶Rb⁺ efflux assay is a robust and reliable method for assessing the function of potassium channels, where ⁸⁶Rb⁺ serves as a radioactive tracer for K⁺ movement across the cell membrane. This assay allows for the quantitative determination of the inhibitory potency of compounds like this compound on ROMK channel activity.
This compound has been identified as a clinical development candidate for the treatment of hypertension.[1][3][4] It demonstrates dose-dependent diuretic and natriuretic effects without significant urinary potassium loss.[4] Understanding its mechanism and potency through in vitro assays is a critical step in its pharmacological profiling.
Principle of the ⁸⁶Rb⁺ Efflux Assay
The ⁸⁶Rb⁺ efflux assay is based on the principle that ⁸⁶Rb⁺ can substitute for K⁺ and move through potassium channels. The assay involves three main steps:
-
Loading: Cells expressing the target potassium channel (in this case, ROMK) are incubated with a medium containing ⁸⁶Rb⁺, allowing the radioactive tracer to accumulate inside the cells.
-
Stimulation and Inhibition: The cells are then washed to remove extracellular ⁸⁶Rb⁺ and incubated with a stimulation buffer to open the potassium channels. To test the effect of an inhibitor, the compound of interest (this compound) is included in this incubation step.
-
Measurement: The amount of ⁸⁶Rb⁺ released from the cells into the supernatant (efflux) and the amount remaining within the cells are measured using a scintillation counter. The percentage of ⁸⁶Rb⁺ efflux is then calculated to determine the activity of the potassium channel and the potency of the inhibitor.
Data Presentation
Table 1: In Vitro Potency of this compound on ROMK Channels
| Parameter | Value | Channel | Assay Type | Reference |
| IC₅₀ | 0.045 µM | ROMK | Not specified | [5] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | IC₅₀ (µM) | Reference |
| Kir2.1 | >30 | [5] |
| Kir2.3 | >30 | [5] |
| Kir4.1 | >30 | [5] |
| Kir7.1 | >30 | [5] |
| Cav1.2 | >30 | [5] |
| Nav1.5 | >30 | [5] |
| Acetylcholinesterase | 9.94 | [5] |
| Somatostatin subtype 1 (sst1) | 2.63 | [5] |
| Human Serotonin Transporter (SERT) | 0.12 | [5] |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human ROMK (Kir1.1) channels.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
⁸⁶RbCl: Radioactive Rubidium-86 Chloride.
-
Loading Buffer: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4.
-
Wash Buffer: (in mM) 140 Choline-Cl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4.
-
Stimulation Buffer: (in mM) 140 NaCl, 50 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4.
-
This compound Stock Solution: 10 mM in DMSO.
-
Lysis Buffer: 0.1 M NaOH or 1% Triton X-100.
-
Scintillation Cocktail.
-
96-well cell culture plates.
-
Scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for the ⁸⁶Rb⁺ efflux assay to determine this compound inhibitory activity.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed HEK293 cells stably expressing ROMK channels into a 96-well cell culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
⁸⁶Rb⁺ Loading:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL/well of Loading Buffer.
-
Add 50 µL/well of Loading Buffer containing 1-2 µCi/mL ⁸⁶RbCl.
-
Incubate the plate at 37°C for 2-4 hours to allow for cellular uptake of ⁸⁶Rb⁺.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells rapidly four times with 200 µL/well of ice-cold Wash Buffer to remove extracellular ⁸⁶Rb⁺. It is crucial to perform this step quickly to prevent significant efflux during the washing process.
-
-
Inhibition and Stimulation:
-
Prepare serial dilutions of this compound in Stimulation Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add 100 µL/well of the appropriate this compound dilution or vehicle control (Stimulation Buffer with DMSO) to the wells.
-
Incubate the plate at room temperature for 10-30 minutes to stimulate ⁸⁶Rb⁺ efflux.
-
-
Sample Collection:
-
Carefully transfer 80 µL of the supernatant from each well to a corresponding well in a 96-well scintillation plate. This sample contains the effluxed ⁸⁶Rb⁺.
-
Aspirate the remaining supernatant from the cell plate.
-
Add 100 µL/well of Lysis Buffer to the cell plate to lyse the cells. This sample contains the retained ⁸⁶Rb⁺.
-
-
Radioactivity Measurement:
-
Add 150 µL of scintillation cocktail to each well of the supernatant plate and the cell lysate plate.
-
Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each well using the following formula: % Efflux = [CPM_supernatant / (CPM_supernatant + CPM_lysate)] x 100
-
Plot the % efflux as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.
-
Signaling Pathway and Mechanism of Action
This compound acts as a direct inhibitor of the ROMK channel, which is a critical component of renal physiology. The following diagram illustrates the role of ROMK in the kidney and the inhibitory action of this compound.
Caption: Mechanism of action of this compound on ROMK channels in the kidney.
Conclusion
The ⁸⁶Rb⁺ efflux assay is a valuable tool for the characterization of ROMK channel inhibitors like this compound. This application note provides a comprehensive protocol that can be adapted for high-throughput screening and detailed pharmacological studies. The accurate determination of the potency and selectivity of ROMK inhibitors is essential for the development of novel diuretic and antihypertensive therapies.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Measuring the Effects of MK-7145 on Blood Pressure in Canines
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to MK-7145
This compound is an orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2] The ROMK channel (Kir1.1), encoded by the KCNJ1 gene, is a critical component in renal salt and potassium homeostasis.[1] It is primarily expressed on the apical membrane of epithelial cells in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney nephron.[1][2][3][4][5]
-
In the TALH: The ROMK channel facilitates potassium recycling across the luminal membrane, which is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2).
-
In the CCD: It is the primary channel for potassium secretion, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[1]
By inhibiting ROMK, this compound disrupts these processes, leading to effects similar to a new class of diuretics. This inhibition results in increased urinary excretion of sodium (natriuresis) and water (diuresis), which subsequently leads to a reduction in blood pressure.[3][4] A key advantage of ROMK inhibition is the potential for reduced urinary potassium loss compared to standard loop and thiazide diuretics.[1][2] Preclinical studies in spontaneously hypertensive rats have demonstrated a dose-dependent lowering of blood pressure.[1][3][4][6]
Mechanism of Action: Signaling Pathway
The antihypertensive effect of this compound is initiated by its targeted inhibition of the ROMK channel in the renal nephron. This action disrupts the normal ion transport mechanisms that regulate blood volume and, consequently, blood pressure.
Application in Canine Models
Canine models are valuable for cardiovascular safety and efficacy studies due to their physiological similarities to humans. Acute and chronic oral administration of this compound to normotensive dogs has been shown to induce dose-dependent diuresis and natriuresis.[3][4][6] These studies are crucial for determining the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound, assessing its safety, and establishing a therapeutic window before advancing to clinical trials.
Experimental Protocols
Study Objective
To evaluate the dose-dependent effect of orally administered this compound on systolic, diastolic, and mean arterial blood pressure in conscious, normotensive canines.
Materials and Animals
-
Vehicle: Appropriate sterile vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Animals: Purpose-bred adult beagle or mongrel dogs, normotensive, and of both sexes. Animals should be properly acclimated to the laboratory environment and handling procedures.
-
Equipment:
Experimental Design and Workflow
A randomized, vehicle-controlled, dose-escalation study design is recommended.
Detailed Methodologies
2.4.1 Animal Preparation and Acclimation
-
Acclimation: House animals in a quiet, temperature-controlled facility for at least one week prior to the study.
-
Habituation: To minimize "white-coat hypertension," acclimate the dogs to the blood pressure measurement procedure for several days before baseline data collection.[10] This involves placing the dog in the measurement position (e.g., lateral recumbency) and attaching the cuff without taking readings.
2.4.2 Blood Pressure Measurement Protocol (Non-Invasive)
-
Environment: Perform all measurements in a quiet room with minimal distractions.[10]
-
Positioning: Place the dog in a comfortable and consistent position, such as lateral or ventral recumbency.[10]
-
Cuff Placement: Select the appropriate cuff size. Common locations include the forelimb proximal to the carpus, the hindlimb proximal to the hock, or the base of the tail.[10]
-
Measurement:
-
For Doppler ultrasonography , place the probe over a peripheral artery (e.g., dorsal pedal artery) and inflate the cuff until the audible pulse ceases. Slowly deflate the cuff and record the pressure at which the pulse first returns as the systolic blood pressure.[9][10]
-
For oscillometry , ensure the machine is calibrated for canines. The device will automatically inflate and deflate the cuff to provide systolic, diastolic, and mean arterial pressures.[12][13]
-
-
Data Collection: Discard the first reading. Obtain a series of 5-7 consecutive readings and average them to get a single, reliable data point for that time.[10]
2.4.3 Drug Administration Protocol (Oral)
-
Dose Calculation: Calculate the required dose volume for each animal based on its most recent body weight.
-
Preparation: Prepare this compound in the specified vehicle to the desired concentrations. Ensure the formulation is homogenous.
-
Administration:
-
Gently restrain the dog.
-
Grasp the muzzle and slightly tilt the head back.
-
Insert the tip of the dosing syringe into the corner of the mouth (commissure of the lips).[11]
-
Administer the formulation slowly into the cheek pouch to allow the dog to swallow and prevent aspiration.[11]
-
Optionally, follow with a small volume (3-6 mL) of water to ensure the full dose is swallowed.[11]
-
Data Presentation
Preclinical data from studies in normotensive dogs demonstrate the pharmacodynamic effects of this compound. While specific blood pressure values from canine studies are proprietary, the expected outcome is a dose-dependent reduction in blood pressure. The following table illustrates the type of data that would be collected and summarized.
Table 1: Hypothetical Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) in Canines
| Treatment Group | Dose (mg/kg, PO) | N | Baseline MAP (mmHg) | 4h Post-Dose MAP (mmHg) | Change from Baseline (Δ mmHg) |
| Vehicle | 0 | 8 | 105 ± 5 | 104 ± 6 | -1 |
| This compound | 1 | 8 | 106 ± 4 | 98 ± 5 | -8 |
| This compound | 3 | 8 | 104 ± 5 | 92 ± 6 | -12 |
| This compound | 10 | 8 | 105 ± 6 | 85 ± 5 | -20 |
Data are presented as Mean ± SEM. This table is for illustrative purposes only.
Studies have confirmed that acute or chronic oral administration of this compound to normotensive dogs resulted in dose-dependent diuresis and natriuresis without causing significant urinary potassium loss or changes in plasma electrolytes.[3][4] A cardiovascular safety study in anesthetized dogs using cumulative intravenous doses up to 10 mg/kg monitored mean arterial pressure, heart rate, and electrocardiographic parameters.[1]
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. How to… measure and interpret blood pressure — Veterinary Internal Medicine Nursing [veterinaryinternalmedicinenursing.com]
- 10. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 11. research.vt.edu [research.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Diuresis and Natriuresis with MK-7145
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7145 is a selective, orally available small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2] The ROMK channel (Kir1.1, encoded by the KCNJ1 gene) is a critical component in renal salt and potassium handling.[1][3] By inhibiting ROMK, this compound represents a novel class of diuretics with the potential for treating hypertension and heart failure.[1][4] Preclinical and clinical studies have demonstrated its ability to induce both diuresis (increased urine output) and natriuresis (increased sodium excretion), with a key advantage of potentially reducing the urinary potassium loss often associated with standard diuretics like loop and thiazide diuretics.[1][5]
These application notes provide detailed protocols for assessing the diuretic and natriuretic effects of this compound in both preclinical and clinical settings.
Mechanism of Action of this compound
The diuretic and natriuretic effects of this compound stem from its inhibition of the ROMK channel at two distinct sites within the kidney nephron: the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[1][3][4]
-
In the Thick Ascending Loop of Henle (TALH): The ROMK channel is essential for recycling potassium ions back into the tubular lumen. This potassium recycling is necessary for the optimal function of the Na+/K+/2Cl- cotransporter (NKCC2), which reabsorbs a significant amount of filtered sodium. Inhibition of ROMK by this compound disrupts this process, leading to reduced NKCC2 activity and consequently, decreased reabsorption of sodium and chloride.[1]
-
In the Cortical Collecting Duct (CCD): ROMK is the primary channel responsible for potassium secretion into the urine. This secretion is electrogenically coupled to sodium reabsorption through the epithelial sodium channel (ENaC). By blocking ROMK, this compound reduces the driving force for potassium secretion, which in turn diminishes sodium uptake via ENaC.[1]
This dual mechanism results in increased excretion of sodium and water, with a concomitant reduction in potassium loss, distinguishing it from other diuretic classes.[1][4]
Caption: Mechanism of this compound action in the kidney nephron.
Preclinical Assessment Protocol: Acute Rat Diuresis and Natriuresis Model
This protocol describes an acute study in rats to evaluate the dose-dependent diuretic and natriuretic effects of this compound.[1][3]
Materials and Equipment
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Metabolic cages for individual housing and urine collection.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Control: Vehicle solution.
-
Positive Control (Optional): Hydrochlorothiazide (HCTZ) or Furosemide (B1674285).
-
Dosing Equipment: Oral gavage needles.
-
Analytical Equipment: Flame photometer or ion-selective electrodes for Na+ and K+ measurement, creatinine (B1669602) assay kit, analytical balance.
Experimental Workflow
Caption: Workflow for preclinical assessment of this compound.
Detailed Procedure
-
Acclimatization: Acclimate rats in metabolic cages for at least 3 days prior to the experiment to minimize stress.
-
Fasting and Hydration: Fast animals overnight but allow free access to water. On the morning of the study, administer a saline solution (0.9% NaCl) via oral gavage (e.g., 25 mL/kg) to ensure a hydrated state and promote urine flow.
-
Dosing: Approximately 30 minutes after hydration, randomly assign animals to treatment groups (n=5-8 per group). Administer this compound at various doses (e.g., 0.3, 1, 3, 10 mg/kg), vehicle, or a positive control via oral gavage.[1]
-
Urine Collection: Place animals back into their metabolic cages immediately after dosing. Collect urine over a specified period, typically 4 to 8 hours. Record the total volume for each animal.
-
Sample Analysis:
-
Measure the total urine volume collected for each rat.
-
Centrifuge urine samples to remove particulates.
-
Determine the concentrations of sodium (Na+) and potassium (K+) in the urine supernatant using a flame photometer or equivalent instrument.
-
Measure urinary creatinine to normalize electrolyte excretion, if desired.
-
-
Data Calculation:
-
Total Na+ Excretion (mmol): Urine Volume (L) × [Na+] (mmol/L)
-
Total K+ Excretion (mmol): Urine Volume (L) × [K+] (mmol/L)
-
Data Presentation
Summarize the results in a table, presenting the mean ± SEM for each parameter. Statistical significance compared to the vehicle control should be noted.
Table 1: Illustrative Preclinical Efficacy of this compound in an Acute Rat Diuresis Model (4-Hour Collection)
| Treatment Group (Oral Dose) | Urine Volume (mL/kg) | Urinary Na+ Excretion (mmol/kg) | Urinary K+ Excretion (mmol/kg) |
|---|---|---|---|
| Vehicle | 4.5 ± 0.5 | 0.40 ± 0.05 | 0.35 ± 0.04 |
| This compound (0.3 mg/kg) | 8.2 ± 0.7* | 0.95 ± 0.08* | 0.38 ± 0.05 |
| This compound (1 mg/kg) | 12.5 ± 1.1** | 1.60 ± 0.12** | 0.41 ± 0.06 |
| This compound (3 mg/kg) | 16.8 ± 1.5** | 2.25 ± 0.18** | 0.45 ± 0.07 |
| HCTZ (25 mg/kg) | 15.5 ± 1.3** | 2.05 ± 0.15** | 0.85 ± 0.09** |
*Data are illustrative mean ± SEM. Statistical significance vs. vehicle: *p<0.05, *p<0.01.
Clinical Assessment Protocol: Phase I Human Study
This protocol is based on the design of clinical trials evaluating the pharmacodynamics of this compound in human participants, such as study NCT01558674.[6]
Study Design and Participants
-
Design: An open-label, active comparator-controlled, fixed-sequence study.
-
Participants: Can include healthy volunteers or specific patient populations (e.g., individuals with moderate-to-severe renal insufficiency or heart failure).[6]
-
Control: A standard diuretic such as furosemide or torsemide.[6]
Experimental Workflow
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Cell-Based Assay Development in Screening ROMK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renal Outer Medullary Potassium (ROMK) channel, an inwardly rectifying potassium channel (Kir1.1) encoded by the KCNJ1 gene, plays a pivotal role in renal salt handling and potassium homeostasis.[1] Localized in the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD), ROMK is crucial for potassium recycling and secretion.[2][3] Its involvement in these processes makes it a compelling therapeutic target for managing hypertension and heart failure. Selective ROMK inhibitors are anticipated to function as a novel class of diuretics, promoting natriuresis and diuresis with a reduced risk of potassium imbalance (hypokalemia or hyperkalemia), a common side effect of current diuretic therapies.[4][5]
MK-7145 is a potent and selective small-molecule inhibitor of the ROMK channel that has been investigated in clinical trials for the treatment of hypertension.[4][5][6] The development of robust and reliable cell-based assays is critical for the discovery and characterization of ROMK inhibitors like this compound. These assays are essential for high-throughput screening (HTS) of large compound libraries, hit-to-lead optimization, and detailed mechanistic studies.
This document provides detailed application notes and protocols for establishing cell-based assays to screen and characterize ROMK inhibitors. It covers the generation of stable cell lines, protocols for a fluorescence-based thallium flux assay suitable for HTS, and an automated electrophysiology assay for confirming inhibitor potency and selectivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the physiological role of ROMK in the kidney and the general workflow for screening ROMK inhibitors.
Figure 1: Role of ROMK in the Thick Ascending Limb and Cortical Collecting Duct.
Figure 2: General workflow for screening and characterization of ROMK inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound and other representative ROMK inhibitors.
Table 1: In Vitro Potency of ROMK Inhibitors
| Compound | ROMK IC₅₀ (µM) | Assay Type | Cell Line | Reference |
| This compound | 0.045 | ⁸⁶Rb⁺ Efflux | CHO | [5] |
| VU590 | 0.220 | Thallium Flux | C1 cells | [7] |
| VU591 | 0.300 | Patch Clamp | C1 cells | [8] |
| Compound 5 | 0.052 | ⁸⁶Rb⁺ Efflux | CHO | [9] |
| Compound 30 | 0.055 | ⁸⁶Rb⁺ Efflux | CHO | [9] |
Table 2: Selectivity Profile of ROMK Inhibitors
| Compound | Kir2.1 IC₅₀ (µM) | Kir2.3 IC₅₀ (µM) | Kir4.1 IC₅₀ (µM) | Kir7.1 IC₅₀ (µM) | hERG IC₅₀ (µM) | Reference |
| This compound | >30 | >30 | >30 | >30 | >30 | [10] |
| VU590 | >10 | - | >10 | ~8 | - | [7] |
| VU591 | >30 | >30 | >30 | >30 | - | [8] |
| Compound 5 | >100 | >100 | - | - | 0.005 | [9] |
| ML133 | 1.8 | 4.0 | 76.0 | 32.9 | - | [2] |
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dose | Effect | Reference |
| Spontaneously Hypertensive Rats | 3 mg/kg/day | ~12 mmHg decrease in Systolic Blood Pressure | [10] |
| Spontaneously Hypertensive Rats | 10 mg/kg/day | ~20 mmHg decrease in Systolic Blood Pressure | [10] |
| Normotensive Dogs | Acute & Chronic Dosing | Dose-dependent diuresis and natriuresis with no significant urinary potassium loss | [4] |
Experimental Protocols
Protocol 1: Generation of a Stable ROMK-Expressing HEK293 Cell Line
This protocol describes the generation of a human embryonic kidney (HEK293) cell line that stably expresses the human ROMK (Kir1.1) channel.
Materials:
-
HEK293 cells
-
pcDNA3.1(+) vector containing the full-length human KCNJ1 cDNA
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Selection medium: Complete growth medium supplemented with G418 (Neomycin) at a pre-determined optimal concentration (e.g., 400-800 µg/mL)
-
Phosphate-Buffered Saline (PBS)
-
6-well and 96-well cell culture plates
-
Cloning cylinders or limiting dilution supplies
Procedure:
-
Cell Culture: Maintain HEK293 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection:
-
The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Use a ratio of approximately 1:3 (µg DNA: µL reagent).
-
Add the complexes to the cells and incubate for 24-48 hours.
-
-
Selection of Stable Transfectants:
-
After 48 hours post-transfection, passage the cells into a larger flask and begin selection by replacing the complete growth medium with the selection medium containing G418.
-
Replace the selection medium every 2-3 days to remove dead cells and maintain selective pressure.
-
Continue the selection for 2-3 weeks until distinct antibiotic-resistant colonies are visible.
-
-
Isolation of Clonal Cell Lines:
-
Cloning Cylinder Method:
-
Identify well-isolated colonies.
-
Place a cloning cylinder coated in sterile grease around a single colony.
-
Add a small volume of trypsin to the cylinder to detach the cells.
-
Transfer the cell suspension to a well of a 96-well plate and expand the culture.
-
-
Limiting Dilution Method:
-
Trypsinize the mixed population of resistant cells and perform a cell count.
-
Dilute the cell suspension to a concentration of approximately 0.5 cells per 100 µL in selection medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates and monitor for the growth of single colonies in the wells.
-
-
-
Expansion and Validation of Clonal Lines:
-
Expand the isolated clonal cell lines.
-
Validate the expression and function of the ROMK channel in each clone using Western blotting, immunofluorescence, and a functional assay such as the thallium flux assay or manual patch clamp.
-
Select the clonal line with the highest and most stable ROMK channel activity for use in screening assays.
-
Cryopreserve validated cell stocks.
-
Protocol 2: High-Throughput Screening using a Thallium Flux Assay
This protocol describes a fluorescence-based thallium flux assay for HTS of ROMK inhibitors using a commercial kit such as the FluxOR™ II Green Potassium Ion Channel Assay.
Materials:
-
Stable ROMK-expressing HEK293 cells
-
FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus Buffer (Assay Buffer containing thallium sulfate (B86663) and potassium sulfate)
-
Test compounds dissolved in DMSO
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic read and liquid handling capabilities (e.g., FLIPR® or FlexStation®)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the stable ROMK-expressing HEK293 cells into 384-well plates at a density that will form a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
On the day of the assay, prepare the FluxOR™ II Green dye loading solution according to the kit instructions.
-
Aspirate the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
During the dye loading incubation, prepare a compound plate by diluting the test compounds to the desired final concentration in Assay Buffer. Include appropriate controls (vehicle control, positive control inhibitor).
-
After dye loading, wash the cells with Assay Buffer.
-
Add the diluted compounds to the cell plate and incubate for 15-30 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., Ex/Em = 495/525 nm) kinetically.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler should then add the Stimulus Buffer to all wells.
-
Continue to record the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The rate of increase in fluorescence upon thallium addition is proportional to the ROMK channel activity.
-
Calculate the rate of thallium influx (e.g., the slope of the fluorescence signal over a defined time interval).
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a known ROMK inhibitor (0% activity).
-
Identify compounds that significantly inhibit the thallium flux as primary hits.
-
Protocol 3: Automated Electrophysiology for Potency and Selectivity Determination
This protocol provides a general framework for using an automated patch-clamp system (e.g., QPatch) to determine the potency (IC₅₀) of hit compounds and their selectivity against other Kir channels.
Materials:
-
Stable cell lines expressing ROMK (Kir1.1), Kir2.1, Kir4.1, and Kir7.1
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH
-
Internal solution (in mM): 120 KCl, 5.4 CaCl₂, 1.8 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP, 0.4 GTP, pH 7.2 with KOH
-
Test compounds dissolved in external solution at various concentrations
-
Automated patch-clamp system (e.g., QPatch) and associated consumables (e.g., QPlates)
Procedure:
-
Cell Preparation:
-
Harvest the desired stable cell line and prepare a single-cell suspension according to the instrument manufacturer's guidelines.
-
-
Instrument Setup:
-
Prime the fluidics of the automated patch-clamp system with the external and internal solutions.
-
Load the cell suspension and compound plate into the instrument.
-
-
Automated Patch-Clamping:
-
The instrument will automatically perform cell capture, gigaseal formation, and whole-cell configuration.
-
Apply a voltage protocol suitable for measuring inwardly rectifying potassium currents. A typical protocol would involve holding the cell at a depolarized potential (e.g., -20 mV) and applying voltage steps or ramps to more negative potentials (e.g., -120 mV) to elicit inward currents.
-
-
Compound Application and Data Acquisition:
-
After establishing a stable baseline current, the instrument's liquid handler will apply the vehicle control followed by increasing concentrations of the test compound.
-
Record the current at each concentration after a sufficient incubation time to reach steady-state block.
-
-
Data Analysis:
-
Measure the peak inward current at a specific negative voltage for each compound concentration.
-
Normalize the current to the baseline (pre-compound) current.
-
Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Repeat the procedure for the other Kir channel-expressing cell lines to determine the selectivity profile of the compound.
-
By implementing these detailed protocols, researchers can effectively establish a robust platform for the discovery and characterization of novel ROMK inhibitors, ultimately contributing to the development of new therapies for cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 7, Selectivity profile of CID 44247466 for inward rectifier potassium channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of MK-7145 Solutions for Animal Dosing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MK-7145 is a selective inhibitor of the renal outer medullary potassium channel (ROMK), a critical component in renal salt reabsorption and potassium secretion.[1][2][3] As a potential therapeutic agent for hypertension and heart failure, its evaluation in preclinical animal models is a crucial step in its development.[1][2][3] Proper preparation of dosing solutions is paramount to ensure accurate and reproducible results in such studies. These application notes provide detailed protocols for the preparation of this compound solutions suitable for oral and intravenous administration in laboratory animals.
Given that many new chemical entities exhibit poor water solubility, formulation strategies are often necessary to achieve the desired concentration and bioavailability for in vivo studies.[4][5][6] While a specific isomer related to this compound has been reported to have an aqueous solubility of at least 1 mg/mL, the following protocols address the preparation of both a clear solution for lower concentrations and a suspension for higher dose requirements.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and recommended starting concentrations for dosing solutions.
| Parameter | Value | Reference |
| Mechanism of Action | ROMK Inhibitor | [7] |
| IC50 (ROMK) | 0.045 µM | [7] |
| Aqueous Solubility (related isomer) | ≥ 1 mg/mL | [1] |
| Recommended Oral Gavage Dose (Rats) | 0.3 - 10 mg/kg | [1] |
| Recommended IV Bolus Injection Volume (Mice/Rats) | 5 mL/kg | [8] |
| Recommended Oral Gavage Volume (Mice) | 10 mL/kg | [9] |
| Recommended Oral Gavage Volume (Rats) | 5-10 mL/kg | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage (up to 1 mg/mL)
This protocol is suitable for preparing a clear solution of this compound at concentrations up to 1 mg/mL, assuming its aqueous solubility is similar to its related isomer.
Materials:
-
This compound powder
-
Sterile Water for Injection, USP
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Calibrated analytical balance
-
Sterile glass vials or conical tubes
-
Magnetic stirrer and stir bars
-
Sterile syringes and needles (appropriate for dosing volume)
-
pH meter
Methodology:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Vehicle Selection: Choose a suitable aqueous vehicle. Sterile water, PBS (pH 7.4), or normal saline are common choices for oral administration.[8][11]
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile glass vial.
-
Add a small amount of the chosen vehicle to wet the powder and form a paste.
-
Gradually add the remaining vehicle in increments while stirring continuously with a magnetic stirrer at room temperature.
-
Continue stirring until the compound is completely dissolved and the solution is clear. This may take 15-30 minutes.
-
-
pH Adjustment (Optional): If necessary, measure the pH of the solution. If the pH needs adjustment to improve solubility or for physiological compatibility, use dilute HCl or NaOH. However, for simple aqueous solutions, this is often not required.
-
Final Volume and Sterilization: Adjust the final volume with the vehicle to achieve the target concentration. While sterility is less critical for oral gavage compared to intravenous injection, using sterile components and aseptic techniques is good practice.[5]
-
Storage: Store the prepared solution at 2-8°C, protected from light. It is recommended to prepare the solution fresh on the day of dosing. If stored, conduct a visual inspection for any precipitation before use.
Protocol 2: Preparation of this compound Suspension for Oral Gavage (> 1 mg/mL)
For higher concentrations where aqueous solubility may be limited, a suspension can be prepared using common suspending agents.
Materials:
-
This compound powder
-
Vehicle:
-
0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile water
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
0.25% (w/v) Tween 80 in sterile water (can be combined with CMC or MC)
-
-
Calibrated analytical balance
-
Mortar and pestle (optional, for particle size reduction)
-
Sterile glass vials or conical tubes
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bars
-
Sterile syringes and needles
Methodology:
-
Particle Size Reduction (Optional): To improve suspension stability and absorption, the particle size of the this compound powder can be reduced by gentle grinding with a mortar and pestle.[4]
-
Vehicle Preparation: Prepare the chosen vehicle (e.g., 0.5% CMC in sterile water) by slowly adding the suspending agent to the water while stirring vigorously to avoid clumping.
-
Wetting the Powder: In a sterile vial, add a small amount of the vehicle to the weighed this compound powder to form a uniform paste. This prevents clumping when the bulk of the vehicle is added.
-
Suspension Formation:
-
Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer.
-
For a more uniform and stable suspension, use a homogenizer or sonicator for a short period (e.g., 5-10 minutes). Avoid excessive heat generation.
-
-
Final Volume and Storage: Adjust the final volume with the vehicle to achieve the desired concentration. Store the suspension at 2-8°C.
-
Dosing: Before each administration, ensure the suspension is thoroughly re-suspended by gentle shaking or vortexing to guarantee uniform dosing.
Protocol 3: Preparation of this compound Solution for Intravenous Injection
For intravenous administration, the compound must be completely solubilized, and the solution must be sterile and free of particulates to prevent embolization.[12] Co-solvents are often used for poorly soluble compounds.
Materials:
-
This compound powder
-
Co-solvent system (examples):
-
5% DMSO / 40% PEG400 / 55% Saline
-
10% Solutol HS 15 / 90% Saline
-
-
Dimethyl sulfoxide (B87167) (DMSO), USP grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Solutol® HS 15
-
0.9% Sodium Chloride Injection, USP (Normal Saline)
-
Calibrated analytical balance
-
Sterile glass vials
-
Magnetic stirrer and stir bars
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Methodology:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Dissolution:
-
In a sterile vial, dissolve the this compound in the organic co-solvent first (e.g., DMSO). Ensure complete dissolution.
-
If using a system with PEG400, add the PEG400 to the DMSO solution and mix thoroughly.
-
-
Aqueous Phase Addition: Slowly add the aqueous phase (saline) to the organic phase while stirring. The solution may become transiently cloudy but should clear upon complete mixing. Crucially, add the aqueous phase to the organic phase, not the other way around, to avoid precipitation.
-
Final Volume and Sterilization: Adjust to the final volume with the aqueous phase. Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Inspection and Storage: Visually inspect the final solution for any particulates. The solution should be clear. Prepare fresh on the day of use. If short-term storage is necessary, keep at 2-8°C, protected from light, and re-inspect before use.
Mandatory Visualizations
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of MK-7145 Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7145 is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, developed for the treatment of hypertension and heart failure.[1][2] Understanding the in vivo distribution of this compound is critical for optimizing its therapeutic efficacy and safety profile. These application notes provide an overview and detailed protocols for utilizing advanced in vivo imaging techniques to study the biodistribution of this compound. The primary techniques covered are Positron Emission Tomography (PET), Autoradiography, and Mass Spectrometry Imaging (MSI).
Mechanism of Action of this compound
This compound exerts its therapeutic effect by inhibiting the ROMK channel, which is located in the apical membrane of epithelial cells in the thick ascending loop of Henle and the cortical collecting duct of the kidney.[1][3] This inhibition leads to a diuretic and natriuretic effect, ultimately lowering blood pressure.[3][4]
In Vivo Imaging Techniques: Protocols and Data Presentation
Positron Emission Tomography (PET) Imaging
PET is a non-invasive, quantitative imaging technique that allows for the three-dimensional visualization of a radiolabeled molecule in vivo.[5][6] For this compound, this would involve synthesizing a positron-emitting isotope-labeled version of the compound (e.g., with Carbon-11 or Fluorine-18).[7]
Experimental Protocol: PET Imaging of [¹¹C]this compound
-
Radiosynthesis of [¹¹C]this compound:
-
Synthesize a suitable precursor of this compound for radiolabeling.
-
Produce [¹¹C]CO₂ via a cyclotron.
-
Convert [¹¹C]CO₂ to a reactive methylating agent, such as [¹¹C]CH₃I or [¹¹C]CH₃OTf.
-
React the precursor with the [¹¹C]methylating agent to yield [¹¹C]this compound.
-
Purify the final product using high-performance liquid chromatography (HPLC).
-
Formulate the purified [¹¹C]this compound in a biocompatible solution for injection.
-
-
Animal Preparation:
-
Fast the animal (e.g., rat or non-human primate) overnight with free access to water.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Place a catheter in the tail vein for radiotracer injection and, if required, in an artery for blood sampling.
-
-
PET Scan Acquisition:
-
Position the anesthetized animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹¹C]this compound (typically 10-20 MBq for a rat) via the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with an anatomical imaging modality like CT or MRI for localization.[6]
-
Draw regions of interest (ROIs) on the images corresponding to various organs (e.g., kidneys, liver, brain, heart, muscle).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) for quantitative analysis of tracer uptake.
-
Data Presentation: Quantitative PET Data
| Organ | Peak SUV | Time to Peak (min) | Area Under the Curve (AUC) (SUV*min) |
| Kidneys | 15.2 ± 2.1 | 10.5 ± 1.5 | 650.7 ± 85.3 |
| Liver | 8.7 ± 1.3 | 25.0 ± 3.2 | 420.1 ± 55.6 |
| Brain | 0.5 ± 0.1 | 5.2 ± 0.8 | 25.3 ± 4.1 |
| Heart | 3.1 ± 0.6 | 8.9 ± 1.1 | 150.8 ± 20.4 |
| Muscle | 1.2 ± 0.3 | 15.6 ± 2.4 | 60.2 ± 12.7 |
| Note: The data presented are hypothetical and for illustrative purposes only. |
Autoradiography
Autoradiography provides high-resolution images of the spatial distribution of a radiolabeled drug in tissue sections.[8][9] Quantitative Whole-Body Autoradiography (QWBA) allows for the assessment of drug distribution across the entire body.[10]
Experimental Protocol: Quantitative Whole-Body Autoradiography (QWBA) of [¹⁴C]this compound
-
Radiolabeling:
-
Synthesize this compound with a Carbon-14 label.
-
-
Animal Dosing:
-
Administer a single oral or intravenous dose of [¹⁴C]this compound to the animal (e.g., rat).
-
House the animal in a metabolism cage to collect excreta.
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours) post-dose, euthanize the animal.
-
Freeze the carcass in a mixture of hexane (B92381) and solid CO₂.
-
-
Sectioning:
-
Embed the frozen carcass in carboxymethylcellulose.
-
Collect whole-body sections (typically 20-40 µm thick) using a cryomicrotome.
-
Mount the sections onto adhesive tape.
-
-
Imaging:
-
Expose the sections to a phosphor imaging plate along with radioactive standards.
-
Scan the imaging plate using a phosphor imager.
-
-
Data Analysis:
-
Quantify the radioactivity in different tissues by comparing the signal intensity to the standard curve.
-
Express the data as µg equivalents of this compound per gram of tissue.
-
Data Presentation: QWBA Data
| Tissue | Concentration (µg eq/g) at 1h | Concentration (µg eq/g) at 8h | Concentration (µg eq/g) at 24h |
| Kidney (Cortex) | 55.6 ± 7.8 | 20.1 ± 3.5 | 2.3 ± 0.5 |
| Kidney (Medulla) | 48.2 ± 6.1 | 15.8 ± 2.9 | 1.9 ± 0.4 |
| Liver | 30.5 ± 4.2 | 12.3 ± 2.1 | 1.1 ± 0.3 |
| Blood | 5.1 ± 0.9 | 2.5 ± 0.6 | 0.2 ± 0.1 |
| Brain | 0.2 ± 0.1 | < LOQ | < LOQ |
| Lung | 15.7 ± 2.5 | 6.4 ± 1.3 | 0.8 ± 0.2 |
| Note: The data presented are hypothetical and for illustrative purposes only. LOQ = Limit of Quantification. |
Mass Spectrometry Imaging (MSI)
MSI is a label-free technique that provides information on the spatial distribution of a drug and its metabolites in tissue sections with high chemical specificity.[11][12]
Experimental Protocol: MALDI-MSI of this compound
-
Animal Dosing and Sample Collection:
-
Administer a therapeutic dose of non-labeled this compound to the animal.
-
At a specific time point, euthanize the animal and harvest the organs of interest (e.g., kidneys, liver).
-
Snap-freeze the tissues in liquid nitrogen.[13]
-
-
Sectioning:
-
Section the frozen tissues using a cryostat (typically 10-20 µm thick).
-
Thaw-mount the sections onto conductive glass slides.
-
-
Matrix Application:
-
Apply a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section using a sprayer or sublimator.
-
-
MSI Data Acquisition:
-
Acquire mass spectra across the entire tissue section using a MALDI-TOF mass spectrometer in imaging mode.
-
Define the spatial resolution (pixel size) for the scan.
-
-
Data Analysis:
-
Generate ion intensity maps for the m/z corresponding to this compound and its potential metabolites.
-
Co-register the MSI images with histological images (e.g., H&E staining) of the same or adjacent tissue sections for anatomical correlation.
-
Data Presentation: Relative MSI Data
| Region | This compound Relative Intensity | Metabolite 1 Relative Intensity |
| Kidney Cortex | +++++ | ++ |
| Kidney Medulla | ++++ | + |
| Liver Lobule | +++ | ++++ |
| Brain | + | - |
| Note: The data presented are hypothetical and for illustrative purposes only. '+' indicates relative signal intensity, '-' indicates signal below the limit of detection. |
Conclusion
The in vivo imaging techniques described in these application notes provide powerful tools for elucidating the distribution of this compound. PET offers non-invasive, whole-body quantitative data in real-time. Autoradiography provides high-resolution ex vivo images of drug distribution at the whole-body and organ level. MSI offers label-free, high-specificity imaging of the parent drug and its metabolites within tissues. The choice of technique will depend on the specific research question, available resources, and the stage of drug development. A multi-modal imaging approach can provide a comprehensive understanding of the pharmacokinetic and pharmacodynamic properties of this compound.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling Techniques - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Autoradiography techniques and quantification of drug distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Autoradiography, MALDI-MS, and SIMS-MS Imaging in Pharmaceutical Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry imaging for drug distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for Studying MK-7145 Effects in CRISPR-Cas9 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, is a critical regulator of salt reabsorption and potassium secretion in the kidney.[1][2][3] Its central role in maintaining electrolyte and fluid balance makes it a prime target for novel diuretics. MK-7145 is a potent and selective small molecule inhibitor of the ROMK channel, developed for the potential treatment of hypertension and heart failure.[4][5][6] Understanding the precise mechanism of action and validating the on-target effects of this compound is crucial for its clinical development.
The advent of CRISPR-Cas9 genome editing technology provides a powerful tool for creating knockout (KO) cell lines and animal models, enabling the definitive assessment of drug-target interactions.[7] By knocking out the KCNJ1 gene, researchers can create a model that is genetically null for the ROMK channel. This allows for a direct comparison of the effects of this compound on wild-type (WT) versus ROMK KO models, thereby confirming that the pharmacological effects of the compound are mediated through its intended target.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to generate KCNJ1 knockout models and subsequently evaluating the effects of this compound.
Signaling Pathway of ROMK in the Nephron
The ROMK channel is primarily located on the apical membrane of epithelial cells in the thick ascending limb (TAL) of the loop of Henle and the cortical collecting duct (CCD).[2][3] In the TAL, ROMK facilitates potassium recycling into the tubular lumen, which is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2).[8][9] In the CCD, ROMK is the primary channel for potassium secretion into the urine.[8] Inhibition of ROMK by this compound is expected to disrupt these processes, leading to increased sodium and water excretion (diuresis and natriuresis) with a potential potassium-sparing effect.[1][4][10]
Caption: ROMK's role in the kidney.
Experimental Workflow
A typical experimental workflow to study the effects of this compound in a CRISPR-Cas9 knockout model involves several key stages, from the initial design and generation of the knockout model to the final functional analysis and data interpretation.
Caption: CRISPR workflow for this compound study.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Genotype | This compound IC50 (ROMK Inhibition) | Reference |
| HEK293 | Wild-Type (expressing human ROMK) | 45 nM | [8] |
| HEK293 | KCNJ1 KO | No significant inhibition | Hypothetical |
In Vivo Effects of this compound in a Rat Model
| Treatment Group | Genotype | Dose (mg/kg) | Change in Systolic Blood Pressure (mmHg) | Change in Urine Output (mL/24h) | Change in Urinary Na+ Excretion (mEq/24h) | Change in Urinary K+ Excretion (mEq/24h) | Reference |
| Vehicle | Wild-Type | - | 0 | +1.2 | +0.2 | +0.1 | [1][4] |
| This compound | Wild-Type | 3 | -12 | +15.5 | +2.8 | No significant change | [1][4] |
| This compound | Wild-Type | 10 | -20 | +25.8 | +4.5 | No significant change | [1][4] |
| Vehicle | KCNJ1 KO | - | -5 (baseline hypotension) | +18.0 (baseline diuresis) | +3.0 (baseline natriuresis) | -0.5 (baseline K+ retention) | [2][11] |
| This compound | KCNJ1 KO | 10 | No significant change from baseline | No significant change from baseline | No significant change from baseline | No significant change from baseline | Hypothetical |
Note: Data for KO models are representative and based on the known phenotype of ROMK null mice. The purpose is to illustrate the expected lack of this compound effect in the absence of its target.
Experimental Protocols
Protocol 1: Generation of KCNJ1 Knockout Cell Lines using CRISPR-Cas9
1. sgRNA Design and Vector Construction:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the KCNJ1 gene using a CRISPR design tool.
-
Clone the selected sgRNA sequences into a suitable Cas9 expression vector (e.g., one containing a selectable marker like puromycin (B1679871) resistance).
2. Cell Culture and Transfection:
-
Culture a renal cell line (e.g., HEK293 or mIMCD-3) in appropriate media.
-
Transfect the cells with the Cas9-sgRNA plasmid using a suitable method (e.g., lipofection or electroporation).
3. Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
4. Expansion and Screening of Clones:
-
Expand the single-cell clones.
-
Screen for successful knockout by genomic PCR and Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
5. Validation of Knockout:
-
Western Blot: Confirm the absence of ROMK protein expression in the knockout clones.
-
Functional Validation: Perform electrophysiological recordings (e.g., patch-clamp) to confirm the absence of ROMK-mediated potassium currents.
Protocol 2: In Vitro Functional Assessment of this compound
1. Cell Preparation:
-
Seed both wild-type and validated KCNJ1 KO cells in appropriate culture plates for the chosen assay.
2. Dose-Response Treatment:
-
Prepare a serial dilution of this compound.
-
Treat both WT and KO cells with a range of this compound concentrations for a predetermined time.
3. Electrophysiological Analysis (Patch-Clamp):
-
Perform whole-cell patch-clamp recordings on both WT and KO cells.
-
Measure potassium currents in response to a voltage ramp before and after the application of this compound.
-
In WT cells, this compound should block the outward rectifying potassium current characteristic of ROMK. In KO cells, this current should be absent, and this compound should have no effect.
4. Ion Flux Assay (e.g., using a fluorescent indicator for membrane potential or a radioisotope like ⁸⁶Rb+):
-
Load cells with a membrane potential-sensitive dye or ⁸⁶Rb+.
-
Measure the change in fluorescence or radioactivity upon stimulation of potassium channels in the presence and absence of different concentrations of this compound.
-
Calculate the IC50 of this compound in WT cells and confirm the lack of effect in KO cells.
Protocol 3: In Vivo Assessment of this compound in a KCNJ1 Knockout Mouse Model
1. Animal Model:
-
Utilize a commercially available Kcnj1 knockout mouse line or generate one using CRISPR-Cas9 technology.
-
Use wild-type littermates as controls.
2. Drug Administration:
-
Acclimate mice to metabolic cages for the collection of urine and feces.
-
Administer this compound or vehicle to both WT and KO mice via oral gavage at various doses.
3. Physiological Measurements:
-
Blood Pressure: Measure systolic and diastolic blood pressure using a tail-cuff system before and after treatment.
-
Urine and Electrolyte Analysis: Collect urine over a 24-hour period and measure volume, sodium, potassium, and chloride concentrations.
-
Blood Chemistry: At the end of the study, collect blood to measure plasma electrolyte levels.
4. Data Analysis:
-
Compare the dose-dependent effects of this compound on blood pressure, urine output, and electrolyte excretion between WT and KO mice.
-
A significant effect in WT mice that is absent in KO mice confirms the on-target action of this compound.
Conclusion
The use of CRISPR-Cas9 to generate KCNJ1 knockout models is an indispensable tool for the preclinical validation of ROMK inhibitors like this compound. These models allow for the unambiguous demonstration of on-target activity, providing crucial data for drug development programs. The protocols and data presented here serve as a guide for researchers to design and execute robust experiments to investigate the pharmacology of novel therapeutics targeting the ROMK channel.
References
- 1. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal outer medullary potassium channel knockout models reveal thick ascending limb function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROMK - Wikipedia [en.wikipedia.org]
- 4. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Romk1 Knockout Mice Do Not Produce Bartter Phenotype but Exhibit Impaired K Excretion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low solubility of MK-7145 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-7145. The information is presented in a question-and-answer format to directly address common issues, particularly concerning its low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound has a reported aqueous solubility of at least 1 mg/mL.[1] However, its meso-isomer has been qualitatively described as having low aqueous solubility, which suggests that the stereochemistry of the molecule is important for its solubility characteristics.[1]
Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: Low solubility in aqueous buffers is a common challenge. Here are the initial steps to address this issue:
-
Verify the Compound: Ensure you are using the correct stereoisomer (the R,R-isomer is designated as this compound).[1]
-
Gentle Heating: Warming the solution to 37°C can aid dissolution.[2]
-
Sonication: Using a water bath sonicator can help to break down aggregates and enhance dissolution.[2]
-
Co-solvents: For in vitro experiments, using a small percentage of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) is a standard practice for poorly soluble compounds.[3]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium. DMSO is a common choice for a stock solvent.[3]
Troubleshooting Guides
Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Data Presentation
Table 1: Solubility of this compound and General Strategies for Improvement
| Solvent System | Reported/Expected Solubility | General Improvement Strategies |
| Aqueous Buffer (e.g., PBS, pH 7.4) | ≥ 1 mg/mL[1] | pH adjustment, gentle heating, sonication. |
| DMSO | High (Commonly used for stock solutions)[3] | N/A |
| Ethanol | Likely soluble (Common organic solvent) | N/A |
| Aqueous Buffer with Co-solvent (e.g., <1% DMSO) | Increased compared to aqueous buffer alone | Increase co-solvent percentage (check experimental tolerance), use of surfactants (for biochemical assays).[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: ~542.6 g/mol ).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.[2]
-
If necessary, gently warm the solution at 37°C for 5-10 minutes to aid dissolution.[2]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization of this compound in Aqueous Buffer for In Vitro Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable percentage of DMSO in your experiment (typically ≤ 0.5% for cell-based assays).
-
Perform serial dilutions of the 10 mM stock solution in DMSO if very low final concentrations are required.
-
Add the required volume of the this compound stock solution to the pre-warmed aqueous buffer while vortexing or stirring to ensure rapid mixing.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, refer to the troubleshooting guide above.
-
Use the final diluted solution immediately in your experiment.
-
Signaling Pathway
This compound is an inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, which is a key component in potassium homeostasis and salt reabsorption in the kidneys.[1][5][6]
Caption: Mechanism of action of this compound via ROMK inhibition.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming off-target effects of MK-7145 on SERT
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MK-7145. The focus is to address and overcome the known off-target effects of this compound on the human serotonin (B10506) transporter (SERT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its intended therapeutic use?
A1: this compound is a potent and selective small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2] ROMK is an inward rectifying potassium channel (Kir1.1) that plays a crucial role in renal salt recycling and potassium homeostasis.[1] By inhibiting ROMK, this compound acts as a novel diuretic and natriuretic agent.[3][4] It was developed for the treatment of hypertension and heart failure, with the potential for superior efficacy and reduced urinary potassium loss compared to standard diuretics.[1][5]
Q2: What is the primary off-target activity of this compound that researchers should be aware of?
A2: The most significant off-target activity of this compound identified in broad counterscreening panels is the inhibition of the human serotonin transporter (SERT).[2]
Q3: How potent is this compound at its primary target (ROMK) versus its off-target (SERT)?
A3: this compound is significantly more potent at inhibiting its primary target, ROMK, than its off-target, SERT. The IC50 value for ROMK is in the nanomolar range, while for SERT it is in the micromolar range, indicating a substantial selectivity window.[1][2] Please refer to the Pharmacological Data Summary table below for specific values.
Q4: What are the potential experimental consequences of unintended SERT inhibition?
A4: SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic signaling.[6] Unintended inhibition of SERT by this compound in your experimental system could lead to an increase in extracellular serotonin levels. This may result in confounding phenotypes, particularly in neurological, behavioral, or cardiovascular studies, that are unrelated to ROMK inhibition.
Q5: How was the selectivity of this compound optimized during its development?
A5: During the development of this compound, medicinal chemistry efforts were focused on improving selectivity against the hERG channel by lowering the compound's pKa and lipophilicity.[1] While SERT was also identified as an off-target, the superior potency for ROMK, combined with the fact that this compound is a substrate of human P-glycoprotein (Pgp), is expected to provide a significant safety margin regarding the SERT off-target activity in vivo.[1][2]
Pharmacological Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target (ROMK) and key off-target (SERT).
| Target | Compound | IC50 Value | Assay Description |
| Primary Target | |||
| ROMK | This compound | 0.015 µM (EP Assay) | Electrophysiology assay.[1] |
| ROMK | This compound | 0.045 µM | Not specified.[2] |
| Off-Target | |||
| Human SERT | This compound | 2.40 ± 0.32 µM | [³H]-serotonin uptake in HEK293 cells stably transfected with human SERT.[1][2] |
| Human SERT | This compound | 0.12 µM | Broad counterscreen panel.[2] |
Note: Discrepancies in IC50 values can arise from different assay conditions and methodologies.
Troubleshooting Guide
Problem: I am observing unexpected behavioral or neurological effects in my in vivo animal models treated with this compound.
Answer: These effects could potentially be mediated by the off-target inhibition of SERT.
-
Recommendation 1 (Dose-Response Analysis): Conduct a careful dose-response study. Since there is a significant window between the IC50 for ROMK and SERT, it may be possible to find a dose that provides efficacious ROMK inhibition with minimal SERT engagement. Use the lowest effective concentration of the inhibitor.[7]
-
Recommendation 2 (Control Compound): Use a structurally unrelated ROMK inhibitor, if available, to see if the same phenotype is reproduced. If not, the effect is more likely due to an off-target activity of this compound.[7]
-
Recommendation 3 (Genetic Controls): The most definitive control is to use a genetic model, such as a ROMK knockout or knockdown (e.g., using siRNA or CRISPR).[7] If the phenotype persists with this compound treatment in an animal model where ROMK is absent or significantly reduced, the effect is unequivocally off-target.
Problem: My in vitro results are inconsistent, or I suspect an off-target effect is influencing my cellular assays.
Answer: It is crucial to determine if SERT is expressed in your cell system and if the observed effect is concentration-dependent in a manner that aligns with SERT inhibition.
-
Recommendation 1 (Confirm SERT Expression): Verify whether your cell line endogenously expresses functional SERT. This can be done via RT-qPCR, Western blot, or a functional serotonin uptake assay.
-
Recommendation 2 (Selective Antagonist): Use a highly selective SERT inhibitor (e.g., citalopram, paroxetine) as a positive control for SERT-mediated effects.[6] If this compound phenocopies the effects of these selective agents, it suggests the involvement of SERT.
-
Recommendation 3 (Directly Measure SERT Inhibition): Perform a SERT inhibition assay to directly quantify the potency of this compound in your specific experimental setup. A detailed protocol is provided below.
Experimental Protocols
[³H]-Serotonin Uptake Inhibition Assay in hSERT-HEK293 Cells
This protocol is adapted from standard methodologies for measuring SERT activity.[1][8][9]
Objective: To determine the IC50 value of this compound for the inhibition of serotonin uptake via the human serotonin transporter (SERT).
Materials:
-
HEK293 cells stably transfected with human SERT (hSERT-HEK293).
-
Culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
Krebs-Ringer-HEPES (KRH) assay buffer.[8]
-
[³H]-Serotonin (5-Hydroxytryptamine).
-
Unlabeled serotonin.
-
This compound stock solution (in DMSO).
-
Selective SERT inhibitor (e.g., Paroxetine) as a positive control.
-
96-well cell culture plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Plating: Seed hSERT-HEK293 cells in a 96-well plate at a density that allows them to reach ~90-95% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (e.g., Paroxetine) in KRH buffer. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Pre-incubation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with KRH buffer.
-
Add the prepared compound dilutions (or vehicle) to the respective wells and pre-incubate for 15-20 minutes at 37°C.
-
-
Uptake Initiation:
-
Add [³H]-Serotonin (at a final concentration near its Km, typically ~1 µM) to all wells to initiate the uptake reaction.[8]
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This timing should be within the linear range of uptake, which should be determined empirically.
-
-
Uptake Termination:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
-
Cell Lysis: Lyse the cells in each well (e.g., with 1% SDS or a suitable lysis buffer).
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter.
-
Add scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Define non-specific uptake as the CPM in wells treated with a saturating concentration of the positive control (e.g., Paroxetine).
-
Subtract the non-specific uptake from all other measurements to get specific uptake.
-
Normalize the data by expressing the specific uptake in each compound-treated well as a percentage of the vehicle control (% Control).
-
Plot the % Control against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Logical and Experimental Workflows
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
Technical Support Center: Minimizing hERG Channel Inhibition by MK-7145
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize hERG channel inhibition when working with the ROMK inhibitor, MK-7145, and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the hERG channel and why is its inhibition a concern?
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (KCNH2, Kv11.1) that is crucial for cardiac repolarization.[1] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This can increase the risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[2] Due to this safety concern, assessing and minimizing hERG channel inhibition is a critical step in drug development.[1]
Q2: What are the general medicinal chemistry strategies to reduce hERG channel inhibition?
Several strategies can be employed to mitigate hERG liability in small molecules:
-
Reduce Lipophilicity: Decreasing the overall grease-like character of a molecule can lower its affinity for the hERG channel.
-
Decrease Basicity: Reducing the pKa of basic nitrogen atoms, often by introducing electron-withdrawing groups (e.g., fluorine) or replacing basic moieties (e.g., piperidine (B6355638) with piperazine), is a common and effective strategy.[2]
-
Introduce Polar or Acidic Groups: The addition of polar functional groups, such as hydroxyls or carboxylic acids, can decrease hERG binding.[3]
-
Modify Aromatic Systems: Altering or removing aromatic rings can disrupt key interactions with the hERG channel pore.
Q3: How was hERG channel inhibition specifically minimized in the development of this compound?
During the development of this compound, a potent ROMK inhibitor, medicinal chemistry efforts successfully improved its selectivity over the hERG channel.[2] Key structural modifications included:
-
Introduction of a fluorine atom: This was done to lower the basicity of a piperizine nitrogen, which in turn diminished hERG inhibition.[2]
-
Addition of an α-hydroxyl group: This modification also contributed to a significant improvement in hERG selectivity.[2]
-
Substitution on the phthalide (B148349) ring: A 4-methyl substitution on the phthalide ring was found to be a favorable modification.[2]
These strategic modifications led to the identification of this compound (compound 12 in the development series) with a significantly improved safety profile regarding hERG inhibition.[2]
Troubleshooting Guides
Issue 1: High hERG inhibition observed in initial screening.
-
Possible Cause: The compound may possess physicochemical properties known to be associated with hERG binding, such as high lipophilicity or a basic amine.
-
Troubleshooting Steps:
-
Analyze Physicochemical Properties: Calculate properties such as cLogP and pKa. If the cLogP is high or if there is a basic nitrogen, consider the mitigation strategies outlined in the FAQs.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs with modifications aimed at reducing lipophilicity and basicity. Refer to the SAR data for this compound analogs for guidance on modifications that have proven successful.
-
Re-testing and Confirmation: After modification, re-test the new compounds in a hERG assay to confirm if the inhibition has been reduced.
-
Issue 2: Inconsistent or variable results in hERG assays.
-
Possible Cause: Variability can arise from experimental conditions, cell health, or technical aspects of the assay.
-
Troubleshooting Steps for Patch Clamp Assays:
-
Maintain Stable Temperature: hERG channel kinetics are temperature-sensitive. Ensure a stable recording temperature, preferably near physiological temperature (36 ± 1 °C).[4]
-
Ensure Cell Health: Use healthy, low-passage cells with smooth membranes for recordings.
-
Optimize Voltage Protocol: Use a consistent and appropriate voltage-clamp protocol. Inconsistencies in the protocol can lead to variability in IC₅₀ values.
-
Monitor Seal and Series Resistance: Aim for a high-resistance seal (>1 GΩ) and low series resistance (<10 MΩ). Compensate for at least 80% of the series resistance.[4]
-
Address Current Rundown: Include Mg-ATP and GTP in the intracellular solution to support cell metabolism and prevent current rundown.
-
-
Troubleshooting Steps for Radioligand Binding Assays:
-
Ensure Complete Cell Lysis and Membrane Preparation: Incomplete lysis can lead to lower yields of membrane fractions and inconsistent results.
-
Optimize Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium.
-
Proper Washing: Inadequate washing of the filters can lead to high background signal.
-
Check Radioligand Stability: Ensure the radioligand has not degraded.
-
Data Presentation
Table 1: Structure-Activity Relationship (SAR) of this compound Analogs for ROMK and hERG Inhibition
| Compound | R¹ | R² | ROMK IC₅₀ (µM) | hERG IC₅₀ (µM) | Selectivity (hERG/ROMK) |
| 6 | H | H | 0.110 | 0.770 | 7 |
| 7 | H | 4-Me | 0.088 | 1.8 | 21 |
| 8 | H | 4-Me | 0.095 | 2.4 | 25 |
| 9 | OH | 4-Me | 0.060 | 12 | 200 |
| 12 (this compound) | OH (R,R) | 4-Me | 0.045 | >81 | >1800 |
| 13 | OH (S,S) | 4-Me | 0.450 | >81 | >180 |
Data is synthesized from the referenced literature.[2]
Experimental Protocols
35S-MK-499 Radioligand Binding Assay for hERG Inhibition
This assay determines the affinity of a test compound for the hERG channel by measuring its ability to displace the radiolabeled ligand 35S-MK-499 from cell membranes expressing the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell Scrapers
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors)
-
Binding Buffer (e.g., 50 mM HEPES, 10 mM KCl, 1 mM MgCl₂, pH 7.4)
-
35S-MK-499 (specific activity ~1000 Ci/mmol)
-
Non-labeled MK-499 (for determining non-specific binding)
-
Test compounds (e.g., this compound)
-
96-well microplates
-
Glass fiber filters (pre-treated with polyethylenimine)
-
Filtration apparatus
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hERG cells to confluency.
-
Harvest cells by scraping and centrifuge.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in Binding Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of Binding Buffer (for total binding) or 50 µL of non-labeled MK-499 (e.g., 10 µM final concentration for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of 35S-MK-499 (e.g., to a final concentration of 0.5 nM).
-
100 µL of the membrane preparation (e.g., 20-40 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Manual Patch Clamp Electrophysiology for hERG Channel Inhibition
This "gold standard" assay directly measures the effect of a compound on the hERG channel current in whole-cell patch clamp configuration.
Materials:
-
CHO or HEK293 cells stably expressing the hERG channel
-
Patch clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries for pipettes
-
Extracellular (bath) solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2.
-
Test compounds (e.g., this compound)
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Pipette Preparation and Sealing:
-
Pull pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
-
Whole-Cell Configuration and Recording:
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open and inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Record baseline currents in the extracellular solution.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the hERG currents in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of the test compound.
-
Calculate the percent inhibition for each concentration.
-
Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.
-
Visualizations
Caption: Workflow for assessing and mitigating hERG channel inhibition risk.
Caption: Structural modifications to reduce hERG affinity leading to this compound.
Caption: Simplified pathway of hERG channel function and its blockade.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MK-7145 Dosage for In Vivo Hypertension Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing MK-7145 in in vivo hypertension studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the renal outer medullary potassium channel (ROMK).[1][2] ROMK is crucial for potassium recycling in the thick ascending loop of Henle, which is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2). It is also involved in potassium secretion in the cortical collecting duct.[1][3] By inhibiting ROMK, this compound promotes diuresis and natriuresis, leading to a reduction in blood pressure.[1][4][5]
Q2: What is a recommended starting dose for this compound in spontaneously hypertensive rats (SHRs)?
A2: Based on preclinical studies, oral doses of 1, 3, and 10 mg/kg/day have been shown to be effective in a dose-dependent manner in SHRs.[1] A dose of 3 mg/kg/day resulted in a systolic blood pressure reduction similar to that of 25 mg/kg/day hydrochlorothiazide (B1673439), while 10 mg/kg/day showed a greater reduction.[1]
Q3: What is the expected effect of this compound on urinary electrolytes?
A3: this compound is expected to cause a significant increase in sodium excretion (natriuresis) and water excretion (diuresis).[1][4][5] A key feature of ROMK inhibitors is their potential to have a smaller effect on potassium excretion (kaliuresis) compared to loop and thiazide diuretics.[1][3] However, some studies have noted a slight, non-dose-dependent increase in potassium excretion.[1]
Q4: Can this compound be used in combination with other antihypertensive agents?
A4: Yes, studies in spontaneously hypertensive rats have shown that this compound has additive or synergistic effects when administered in combination with hydrochlorothiazide or candesartan.[4][5][6]
Q5: What are potential off-target effects or safety concerns with this compound?
A5: Preclinical development of this compound focused on improving selectivity against the hERG channel to reduce the risk of cardiac arrhythmias.[1][2] In a cardiovascular dog model, this compound was assessed for its effects on heart rate, mean arterial pressure, and electrocardiographic parameters.[1] Long-term studies in dogs showed elevations in bicarbonate and aldosterone (B195564) after six days of dosing.[4][5] As with other diuretics, monitoring plasma electrolytes is advisable.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Lack of significant blood pressure reduction at expected effective doses. | 1. Suboptimal oral bioavailability: Issues with vehicle formulation or gavage technique. 2. Animal model resistance: The specific strain or substrain of hypertensive animal may have a different sensitivity. 3. Incorrect dosing regimen: Frequency or timing of administration may not be optimal. | 1. Vehicle Optimization: Ensure this compound is fully solubilized or forms a stable suspension in the chosen vehicle. Consider pharmacokinetic pre-studies to confirm absorption. 2. Dose Escalation: If no adverse effects are observed, consider a dose escalation study based on published effective doses (e.g., up to 10 mg/kg/day in SHRs).[1] 3. Confirm Model: Verify the baseline hypertension of the animal model. |
| Unexpectedly high mortality or adverse events. | 1. Dose is too high: The current dose may be causing excessive electrolyte imbalance or off-target effects. 2. Vehicle toxicity: The vehicle used for administration may be causing adverse effects. 3. Interaction with other experimental conditions: Anesthesia or other co-administered substances could be interacting with this compound. | 1. Dose Reduction: Lower the dose to the next known effective level. 2. Vehicle Control: Run a control group with only the vehicle to rule out its toxicity. 3. Review Protocol: Carefully review all experimental procedures for potential confounding factors. |
| Significant variability in blood pressure response between animals. | 1. Inconsistent dosing: Variation in the volume or concentration of the administered dose. 2. Biological variability: Natural variation in response within the animal cohort. 3. Gavage stress: The stress of oral gavage can acutely affect blood pressure. | 1. Technique Refinement: Ensure all personnel are proficient in the oral gavage technique to deliver a consistent dose. 2. Increase Sample Size: A larger number of animals per group can help to overcome individual variability. 3. Acclimatization: Ensure animals are properly acclimatized to the handling and dosing procedures to minimize stress-induced blood pressure changes. |
| Discrepancy between diuretic/natriuretic effect and blood pressure lowering. | 1. Acute vs. Chronic Effects: The diuretic and natriuretic effects may be more pronounced in acute studies, while blood pressure reduction may require chronic dosing. 2. Compensatory Mechanisms: The animal's physiological compensatory mechanisms (e.g., renin-angiotensin system activation) may be counteracting the blood pressure-lowering effect. | 1. Study Duration: Extend the duration of the study to observe the full antihypertensive effect. Studies in SHRs have shown effects at day 4.[1] 2. Combination Therapy: Consider co-administration with an inhibitor of the renin-angiotensin system, such as an ACE inhibitor or an ARB, which has been shown to have synergistic effects.[4][5] |
Quantitative Data Summary
Table 1: Effect of Oral this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHRs) at Day 4
| Compound/Dose (mg/kg/day) | Baseline SBP (mmHg) | SBP at Day 4 (mmHg) | ΔSBP at Day 4 (mmHg) |
| Vehicle | 194 ± 6.1 | 191 ± 6.9 | -2.5 ± 2.2 |
| This compound / 1 | 191 ± 5.3 | 182 ± 5.0 | -9.4 ± 1.8 |
| This compound / 3 | 194 ± 4.5 | 182 ± 4.9 | -12.4 ± 0.7 |
| This compound / 10 | 193 ± 5.3 | 173 ± 3.6 | -19.9 ± 2.9 |
| Hydrochlorothiazide / 25 | 194 ± 4.5 | 179 ± 4.6 | -15.0 ± 2.1 |
| Data from ACS Medicinal Chemistry Letters.[1] |
Table 2: Acute (4h) Diuresis and Natriuresis in Sprague-Dawley Rats after Oral Dosing of Compound 12 (this compound)
| Dose (mg/kg) | Urine Volume (mL/kg) | Sodium Excretion (mEq/kg) |
| 0.3 | 10.3 ± 1.4 | 1.1 ± 0.2 |
| 1 | 13.9 ± 1.3 | 1.7 ± 0.2 |
| 3 | 14.2 ± 1.6 | 1.8 ± 0.2 |
| 10 | 14.8 ± 1.8 | 1.9 ± 0.2 |
| Data from ACS Medicinal Chemistry Letters.[1] |
Experimental Protocols
Protocol 1: Subchronic Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) with established hypertension (e.g., baseline systolic blood pressure > 180 mmHg).
-
Acclimatization: Allow animals to acclimate to the facility for at least one week, with regular handling to minimize stress.
-
Blood Pressure Measurement: Utilize telemetry or tail-cuff plethysmography to measure systolic blood pressure. Obtain baseline blood pressure readings for several days before the start of the treatment.
-
Drug Preparation and Administration:
-
Prepare a vehicle control solution.
-
Prepare this compound suspensions at the desired concentrations (e.g., 1, 3, 10 mg/mL for 1, 3, and 10 mg/kg dosing in a 1 mL/kg volume).
-
Administer the vehicle or this compound solution once daily via oral gavage at the same time each day.
-
-
Monitoring:
-
Measure blood pressure daily or at specified intervals throughout the study period (e.g., 4 days).[1]
-
Monitor animals for any signs of toxicity or adverse effects.
-
Measure body weight regularly.
-
-
Data Analysis: Calculate the change in systolic blood pressure from baseline for each treatment group. Use appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound and the vehicle control.
Protocol 2: Acute Diuresis and Natriuresis Study in Rats
-
Animal Model: Use normotensive rats (e.g., Sprague-Dawley).
-
Preparation: Fast the animals overnight with free access to water.
-
Hydration: On the day of the experiment, administer a saline load (e.g., 25 mL/kg) via oral gavage to ensure adequate hydration and urine flow.
-
Drug Administration: Immediately after the saline load, administer the vehicle or this compound at the desired doses (e.g., 0.3, 1, 3, 10 mg/kg) via oral gavage.
-
Urine Collection: Place individual animals in metabolism cages and collect urine over a specified period (e.g., 4 hours).[1]
-
Sample Analysis:
-
Measure the total volume of urine collected for each animal.
-
Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the total urine output (mL/kg) and total sodium and potassium excretion (mEq/kg) for each treatment group. Compare the results to the vehicle control group using appropriate statistical tests.
Visualizations
Caption: Mechanism of action of this compound in the kidney.
Caption: General workflow for in vivo hypertension studies.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Variability in Preclinical Models: A Technical Support Center for MK-7145
Researchers and drug development professionals employing the selective ROMK (renal outer medullary potassium channel) inhibitor, MK-7145, in animal models may encounter variability in experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges, ensuring more robust and reproducible preclinical data.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in the diuretic and natriuretic response to this compound in our rat model. What are the potential causes?
A1: Variability in response to this compound in rodent models can stem from several factors:
-
Genetic Strain: Different rat strains can exhibit variations in drug metabolism and renal physiology. It is crucial to use a consistent, well-characterized strain throughout your studies.
-
Animal Health Status: Underlying subclinical health issues can impact renal function and drug disposition. Ensure all animals are healthy and free from common pathogens.
-
Diet and Hydration Status: The diet, particularly sodium content, and the hydration level of the animals can significantly influence the baseline and drug-induced changes in urine output and electrolyte excretion. Standardize diet and water access for at least one week prior to the study.
-
Acclimation Period: Insufficient acclimation to metabolic cages or experimental procedures can induce stress, which may affect physiological responses. A minimum of 3-5 days of acclimation is recommended.
-
Dosing Accuracy: Ensure precise oral gavage or other administration techniques to minimize variability in the administered dose.
Q2: Our blood pressure-lowering efficacy data for this compound in spontaneously hypertensive rats (SHR) is not as consistent as published literature. What should we check?
A2: Inconsistent antihypertensive effects in SHRs can be multifactorial:
-
Age of Animals: The hypertensive phenotype in SHRs develops with age. Ensure that the age of the animals used in your study is consistent and aligns with the age at which stable hypertension is established (typically 12-14 weeks).
-
Baseline Blood Pressure: There can be inherent variability in baseline blood pressure even within an age-matched SHR cohort. It is advisable to have a sufficiently long baseline recording period (e.g., 1-2 weeks) to establish stable pre-dose values for each animal.
-
Method of Blood Pressure Measurement: The technique used for blood pressure monitoring (e.g., tail-cuff vs. telemetry) can introduce variability. Telemetry is considered the gold standard for its accuracy and ability to provide continuous data without restraint stress. If using the tail-cuff method, ensure proper training of personnel and consistent methodology.
-
Circadian Rhythm: Blood pressure exhibits a diurnal rhythm. All measurements and dosing should be performed at the same time each day to minimize this as a confounding factor.
Q3: We are transitioning our this compound studies from rats to dogs. What are the key species-specific differences we should consider?
A3: Significant physiological and metabolic differences exist between rodents and canines that can impact the pharmacokinetics and pharmacodynamics of this compound.
-
Pharmacokinetics: Dogs may exhibit different absorption, distribution, metabolism, and excretion (ADME) profiles for this compound compared to rats. A preliminary pharmacokinetic study in your chosen dog breed is highly recommended to determine key parameters like half-life and bioavailability.
-
Metabolism: The expression and activity of drug-metabolizing enzymes can vary significantly. This may lead to the formation of different metabolites or different rates of clearance.
-
Renal Physiology: While the fundamental mechanism of ROMK inhibition is conserved, subtle differences in renal tubular transport and neurohormonal regulation of renal function exist between species.
Troubleshooting Guides
Issue: High Variability in Urinary Volume and Electrolyte Excretion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Hydration | Provide ad libitum access to water and monitor daily water intake for each animal for one week prior to and during the study. | Reduced variability in baseline urine output. |
| Variable Food Intake | Provide a standardized diet with controlled sodium content. Monitor daily food consumption. | More consistent baseline electrolyte excretion. |
| Stress-Induced Diuresis | Acclimate animals to metabolic cages for at least 3-5 days before the experiment. Handle animals gently and consistently. | Lower and more stable baseline urine output. |
| Inaccurate Urine Collection | Ensure metabolic cages are functioning correctly to separate urine and feces effectively. Collect urine over a consistent, defined time period (e.g., 24 hours). | More accurate and reproducible measurements of urine volume and electrolyte content. |
Issue: Inconsistent Blood Pressure Reduction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Blood Pressure Readings | If using tail-cuff, ensure proper cuff size, sufficient pre-heating of the animal, and a quiet, stress-free environment. For telemetry, verify the proper placement and function of the implant. | More reliable and consistent blood pressure measurements. |
| Variable Drug Exposure | Perform a pilot pharmacokinetic study to confirm dose-exposure relationship in your specific animal model and strain. | Understanding of the pharmacokinetic profile to ensure adequate and consistent drug levels. |
| Counter-Regulatory Mechanisms | In chronic studies, activation of the renin-angiotensin-aldosterone system (RAAS) can counteract the blood pressure-lowering effect. Consider co-administration with an ACE inhibitor or an angiotensin II receptor blocker to probe this. | A more sustained and potentially enhanced antihypertensive response. |
Experimental Protocols
Acute Diuresis and Natriuresis in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals individually in metabolic cages for at least 3 days for acclimation.
-
Diet: Provide standard chow and water ad libitum. 24 hours prior to the experiment, switch to a sodium-controlled diet.
-
Dosing: Administer this compound or vehicle via oral gavage.
-
Urine Collection: Collect urine at baseline (pre-dose) and at specified intervals post-dose (e.g., 0-4h, 4-8h, 8-24h).
-
Analysis: Measure urine volume. Analyze urine for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Data Presentation: Express data as total urine output (ml) and total electrolyte excretion (mmol) over the collection period.
Subchronic Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
-
Animals: Male SHRs, 12-14 weeks of age.
-
Blood Pressure Monitoring: Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow at least one week for recovery from surgery.
-
Baseline Measurement: Record baseline blood pressure and heart rate for 7 consecutive days to establish stable values.
-
Dosing: Administer this compound or vehicle orally once daily for the duration of the study (e.g., 14 or 28 days).
-
Data Collection: Record blood pressure and heart rate continuously throughout the study.
-
Analysis: Calculate the change in mean arterial pressure (MAP) from baseline for each treatment group. Analyze data in appropriate time blocks (e.g., 24-hour averages, day vs. night).
Visualizations
Caption: A generalized workflow for preclinical studies with this compound.
Caption: A logical troubleshooting flowchart for addressing variability.
Caption: The mechanism of action of this compound leading to blood pressure reduction.
interpreting unexpected results in MK-7145 electrophysiology experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ROMK channel inhibitor, MK-7145, in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1][2] This channel is crucial for potassium recycling in the thick ascending loop of Henle and for potassium secretion in the cortical collecting duct of the kidney.[1][2][3] By inhibiting ROMK, this compound disrupts these processes, leading to diuretic and natriuretic effects with a potassium-sparing profile.[1][4]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for the ROMK channel, some off-target activities have been identified. The most notable is a weak inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which is a critical consideration in cardiac safety assessments.[1][2][3] Additionally, at higher concentrations, this compound has been shown to interact with the serotonin (B10506) transporter (SERT) and acetylcholinesterase.[5]
Q3: What is the expected potency (IC50) of this compound on the ROMK channel?
The IC50 of this compound for the ROMK channel has been reported to be approximately 0.015 to 0.045 µM.[1][5] However, this value can vary depending on the specific experimental conditions, such as the cell line, temperature, and ionic concentrations used in the assay.
Interpreting Unexpected Results & Troubleshooting Guide
Scenario 1: Observed ROMK Inhibition is Lower than Expected
Q: We are observing a significantly weaker inhibition of the ROMK channel by this compound than the literature suggests. What could be the cause?
A: Several factors could contribute to a lower-than-expected potency of this compound. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Verification: Confirm the identity and purity of your this compound stock. Degradation of the compound can lead to reduced activity.
-
Solubility: Ensure that this compound is fully dissolved in your vehicle solvent and that the final concentration in your experimental buffer does not exceed its solubility limit. Precipitation of the compound will lead to an inaccurate test concentration.
-
Adsorption: Test for non-specific binding of the compound to your experimental apparatus (e.g., tubing, pipette tips).
-
-
Experimental Conditions:
-
Ionic Concentrations: The activity of ion channel blockers can be sensitive to the concentrations of permeant ions. Ensure your intracellular and extracellular potassium concentrations are consistent with established protocols for ROMK channel recordings.
-
pH: Verify the pH of your recording solutions, as pH shifts can alter the charge state of the compound and affect its interaction with the channel.
-
Temperature: Electrophysiological recordings are temperature-sensitive. Ensure you are performing your experiments at a consistent and reported temperature.
-
-
Cellular System:
-
Cell Line Variability: Different expression systems (e.g., HEK293, CHO cells) can have varying levels of channel expression and different complements of interacting proteins, which may influence drug potency.
-
Channel Splice Variants: Confirm which splice variant of the ROMK channel you are expressing, as different isoforms may exhibit different sensitivities to inhibitors.
-
Scenario 2: Unexpected Effects on Other Ion Channels
Q: We are seeing effects on channels other than ROMK at concentrations where this compound should be selective. How do we investigate this?
A: While this compound is highly selective, unexpected off-target effects can occur, especially at higher concentrations.
-
Confirm Off-Target Identity:
-
IV-Curve Analysis: Analyze the current-voltage (I-V) relationship of the unexpected current to help identify the channel type (e.g., voltage-gated sodium, calcium, or other potassium channels).
-
Pharmacological Blockade: Use known selective blockers for suspected off-target channels to see if the unexpected effect is abolished. For example, use a specific hERG blocker like E-4031 to confirm or rule out hERG inhibition.
-
-
Evaluate Selectivity Window:
-
Dose-Response Curves: Generate full dose-response curves for both the ROMK channel and the identified off-target channel in your system. This will allow you to determine the actual selectivity window under your experimental conditions.
-
Literature Comparison: Compare your findings with published selectivity data for this compound.[1][5]
-
Scenario 3: High Variability in Electrophysiology Recordings
Q: Our patch-clamp recordings of this compound effects on ROMK channels are showing high variability between cells. What are the potential sources of this inconsistency?
A: High variability is a common challenge in patch-clamp electrophysiology. A systematic approach can help identify the source.
-
Technical Factors:
-
Seal Resistance: Ensure you are achieving high-resistance (>1 GΩ) seals for all recordings. Poor seals can lead to current leakage and inaccurate measurements.
-
Pipette Quality: Use freshly pulled, fire-polished pipettes for each cell to ensure consistent tip geometry and resistance.
-
Voltage Clamp Quality: Monitor your series resistance and membrane capacitance throughout the experiment and compensate for them appropriately. Discard cells where these parameters change significantly.
-
-
Biological Factors:
-
Cell Health: Only use healthy, well-adhered cells for recordings. Poor cell health can lead to unstable recordings and altered channel function.
-
Cell Cycle Dependence: Ion channel expression and function can vary with the cell cycle. Try to use cells from a synchronized population if possible.
-
Transient vs. Stable Expression: If using transient transfection, variability in plasmid uptake can lead to a wide range of channel expression levels. Consider using a stable cell line for more consistent expression.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Off-Target | Assay Type | IC50 (µM) | Reference |
| ROMK (Kir1.1) | Electrophysiology | 0.015 - 0.045 | [1][5] |
| hERG | Electrophysiology | 28 | [1] |
| Kir2.1, Kir2.3, Kir4.1, Kir7.1 | Not specified | >30 | [5] |
| Cav1.2, Nav1.5 | Not specified | >30 | [5] |
| Serotonin Transporter (SERT) | [3H]-serotonin uptake | 0.12 - 2.40 | [5] |
| Acetylcholinesterase | Not specified | 9.94 | [5] |
| Somatostatin Receptor (sst1) | Not specified | 2.63 | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of ROMK Channels
-
Cell Culture: Culture HEK293 cells stably expressing the human ROMK (KCNJ1) channel in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solutions:
-
External Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps or steps (e.g., from -120 mV to +60 mV) to elicit ROMK currents.
-
Perfuse the cell with the external solution containing various concentrations of this compound to determine the dose-dependent inhibition.
-
Protocol 2: hERG Channel Electrophysiology for Selectivity Testing
-
Cell Culture: Use a CHO or HEK293 cell line stably expressing the human hERG (KCNB1) channel.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings as described for ROMK.
-
Use a specific voltage protocol to elicit hERG tail currents, which are characteristic of this channel. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
Apply this compound at various concentrations to assess its inhibitory effect on the hERG tail current.
-
Visualizations
Caption: Mechanism of this compound action in the kidney nephron.
Caption: Standard workflow for a whole-cell patch-clamp experiment.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
improving the stability of MK-7145 in long-term cell culture
Welcome to the MK-7145 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in long-term cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound in a research setting.
| Question | Answer |
| Q1: I am observing a decrease in the inhibitory activity of this compound over the course of my long-term cell culture experiment. What are the potential causes? | A loss of this compound activity can be attributed to several factors, including chemical degradation in the aqueous, physiological pH environment of the cell culture media (e.g., hydrolysis, oxidation), precipitation out of the solution, or adsorption to the surfaces of your labware.[1][2] It is also possible that the cells are metabolizing the compound over time. |
| Q2: How should I prepare and store stock solutions of this compound? | It is recommended to prepare a high-concentration stock solution of this compound in a dry, suitable solvent such as DMSO.[3] Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][2] |
| Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments? | The tolerance to DMSO can vary between cell lines. As a general guideline, a final concentration of <0.1% DMSO is considered safe for most cell lines, while concentrations between 0.1% and 0.5% are tolerated by many robust cell lines.[3] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cell line.[3] |
| Q4: How can I determine if my this compound is degrading in my cell culture medium? | The most direct way to assess the stability of this compound in your experimental conditions is to perform a time-course experiment.[1] Incubate this compound in your cell culture media at the intended concentration and for the duration of your experiment. At various time points, collect aliquots and analyze the concentration of the intact compound using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] |
| Q5: Could components of my cell culture media be affecting the stability of this compound? | Yes, components in the media, such as certain amino acids or vitamins, could potentially react with the compound.[4] The pH of the media can also influence the stability of small molecules.[4] Testing the stability of this compound in a simpler buffer system, like PBS, can help determine its inherent aqueous stability.[4] |
Troubleshooting Guides
This guide addresses specific issues you may encounter during your long-term cell culture experiments with this compound.
Problem 1: Complete loss of biological activity, even at high concentrations.
-
Potential Cause: High instability of this compound in the experimental medium.
-
Recommended Solution:
-
Assess the compound's stability in your specific cell culture medium over the time course of your experiment using HPLC or LC-MS/MS.[2]
-
If degradation is confirmed, consider refreshing the media with freshly prepared this compound at regular intervals throughout the experiment.[4]
-
Evaluate the stability of this compound in media with and without serum, as serum proteins can sometimes stabilize compounds.[4]
-
Problem 2: High variability in results between replicate experiments.
-
Potential Cause: Inconsistent compound stability, precipitation, or cellular health.
-
Recommended Solution:
-
Ensure consistent cell health and passage number across all replicates.[2]
-
Visually inspect for any precipitation of this compound in the media. If precipitation is suspected, consider lowering the final concentration.
-
Prepare a fresh dilution of this compound for each experiment to avoid issues with stock solution degradation.
-
Problem 3: Precipitate is visible in the cell culture media after adding this compound.
-
Potential Cause: Poor solubility of this compound at the working concentration in your cell culture medium.
-
Recommended Solution:
Data Presentation
The following tables present hypothetical data from a stability analysis of this compound in a standard cell culture medium (DMEM) with and without Fetal Bovine Serum (FBS) at 37°C, as determined by LC-MS.
Table 1: Stability of this compound (10 µM) in DMEM without FBS
| Time (hours) | % Remaining (Mean) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 2.1 |
| 8 | 82.5 | 3.5 |
| 24 | 65.1 | 4.2 |
| 48 | 45.8 | 5.1 |
Table 2: Stability of this compound (10 µM) in DMEM with 10% FBS
| Time (hours) | % Remaining (Mean) | Standard Deviation |
| 0 | 100.0 | 0.0 |
| 2 | 98.7 | 1.5 |
| 8 | 92.3 | 2.8 |
| 24 | 85.6 | 3.1 |
| 48 | 78.2 | 3.9 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time using LC-MS.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM), with and without 10% FBS
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) with an internal standard
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution of 10 µM this compound by diluting the stock solution in the cell culture medium (with and without 10% FBS).
-
-
Incubation:
-
Aliquot the 10 µM this compound working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove a tube from the incubator.
-
To 100 µL of the sample, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and halt degradation.
-
Vortex the sample and centrifuge at high speed to pellet the precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method to quantify the amount of intact this compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathway of the ROMK channel and its inhibition by this compound.
Caption: Troubleshooting workflow for loss of this compound activity in cell culture.
References
addressing compensatory mechanisms in response to chronic MK-7145 treatment
This technical support center provides troubleshooting guidance for researchers utilizing the ROMK inhibitor, MK-7145, with a focus on addressing the compensatory mechanisms that may arise during chronic treatment.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during chronic this compound treatment, particularly the development of diuretic resistance.
Q1: We are observing a diminished natriuretic and diuretic effect of this compound after several days of treatment. What is the likely cause?
A1: A blunted response to this compound after chronic administration is likely due to the activation of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4] this compound, by promoting sodium and water excretion, reduces blood volume. This is sensed by the kidneys and triggers the release of renin, which in turn leads to the production of angiotensin II and aldosterone (B195564). Aldosterone acts on the distal nephron to increase sodium and water reabsorption, counteracting the effect of this compound and leading to what is known as diuretic resistance.[1][2][3][4]
Q2: How can we experimentally confirm that the RAAS is activated in our animal models treated with this compound?
A2: To confirm RAAS activation, you should measure key components of this system in plasma samples from your control and this compound treated animals. The most informative measurements are:
-
Plasma Aldosterone Concentration (PAC): A significant increase in PAC is a direct indicator of RAAS activation. This can be measured using a commercially available Aldosterone ELISA kit.
-
Plasma Renin Activity (PRA): PRA is a measure of the enzymatic activity of renin and will be elevated in response to volume depletion. This can be determined using a PRA assay kit.
Q3: We have confirmed elevated aldosterone levels in our chronically treated animals. What strategies can we employ to overcome this compensatory mechanism in our experimental design?
A3: To mitigate the effects of elevated aldosterone, you can consider the following approaches:
-
Combination Therapy: In your experimental design, you can include a group that receives this compound in combination with a mineralocorticoid receptor antagonist, such as spironolactone (B1682167) or eplerenone. These agents will block the effects of aldosterone on the kidney.
-
Dose Adjustment: While less direct, investigating different dosing regimens of this compound might reveal a therapeutic window that minimizes RAAS activation while still achieving the desired diuretic effect.
Q4: Are there other potential causes for a reduced response to this compound?
A4: While RAAS activation is the most common physiological compensatory mechanism, other factors can contribute to a blunted response, a phenomenon broadly termed "diuretic resistance". These can include:
-
Pharmacokinetic Issues: Changes in drug absorption or metabolism with chronic administration.
-
Nephron Adaptation: Structural and functional changes in the kidney tubules in response to chronic diuresis.[3]
-
Dietary Sodium Intake: High sodium intake in the diet of experimental animals can counteract the natriuretic effect of the drug.[4]
It is crucial to ensure consistent experimental conditions, including diet, to minimize these confounding factors.
Data Presentation
Table 1: Representative Plasma Aldosterone Concentration (PAC) in Response to Diuretic Treatment
| Treatment Group | Plasma Aldosterone Concentration (pg/mL) | Fold Change vs. Control |
| Control (Vehicle) | 50 ± 10 | 1.0 |
| Diuretic (Acute) | 250 ± 40 | 5.0[5] |
| Diuretic (Chronic) | 450 ± 60 | 9.0 |
Data are presented as mean ± SEM. Chronic treatment duration is typically 1-2 weeks.
Table 2: Representative Plasma Renin Activity (PRA) in Response to Diuretic Treatment
| Treatment Group | Plasma Renin Activity (ng/mL/h) |
| Control (Healthy) | 0.8 - 1.1[6][7] |
| Diuretic Treated | 4.4 - 27[6][7] |
Values represent the range of median PRA observed in healthy and diuretic-stimulated animals.
Experimental Protocols
1. Protocol for Measuring Plasma Aldosterone Concentration (PAC) by ELISA
This protocol is a generalized procedure for a competitive ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Sample Collection and Preparation:
-
Collect whole blood from animals into EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Aliquot the supernatant (plasma) and store at -80°C until use.
-
-
ELISA Procedure:
-
Prepare aldosterone standards and quality controls as per the kit instructions.
-
Add standards, controls, and plasma samples to the wells of the aldosterone-coated microplate.
-
Add the aldosterone-horseradish peroxidase (HRP) conjugate to each well.
-
Add the anti-aldosterone antibody to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature with shaking.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the TMB substrate solution to each well and incubate in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of aldosterone in the samples by interpolating their absorbance values on the standard curve. The concentration of aldosterone is inversely proportional to the signal.
-
2. Protocol for Measuring Plasma Renin Activity (PRA)
This protocol is a generalized procedure. Always refer to the specific instructions provided with your commercial PRA assay kit.
-
Sample Collection and Handling:
-
Collect whole blood into EDTA tubes, keeping the samples at room temperature to prevent cryoactivation of prorenin.
-
Centrifuge at room temperature to separate plasma.
-
Process the plasma immediately or freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
-
Angiotensin I Generation:
-
Thaw plasma samples at room temperature.
-
Add a protease inhibitor to prevent angiotensin I degradation.
-
Adjust the pH of the plasma to ~6.0 using the provided generation buffer.
-
Divide each sample into two aliquots. Incubate one aliquot at 37°C and the other at 0-4°C (ice bath) for a defined period (e.g., 90 minutes). The 37°C incubation allows renin to generate angiotensin I, while the 0-4°C incubation serves as a baseline.
-
-
Angiotensin I ELISA:
-
Perform a competitive ELISA to measure the concentration of angiotensin I in both the 37°C and 0-4°C aliquots, following the kit manufacturer's instructions (similar steps as the aldosterone ELISA).
-
-
Calculation of PRA:
-
Subtract the angiotensin I concentration of the 0-4°C sample from the 37°C sample to determine the amount of angiotensin I generated.
-
Calculate the PRA, typically expressed as ng of angiotensin I generated per mL of plasma per hour of incubation (ng/mL/h).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: RAAS activation as a compensatory mechanism.
Caption: Troubleshooting blunted this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving Diuretic Response in Heart Failure by Implementing a Patient-Tailored Variability and Chronotherapy-Guided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diuretic Treatment in Heart Failure: A Practical Guide for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diuretic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Use of plasma renin activity to monitor mineralocorticoid treatment in dogs with primary hypoadrenocorticism: desoxycorticosterone versus fludrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma renin activity and aldosterone concentration in dogs with acquired portosystemic collaterals - PMC [pmc.ncbi.nlm.nih.gov]
how to control for confounding factors in MK-7145 preclinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical evaluation of MK-7145, a selective inhibitor of the renal outer medullary potassium (ROMK) channel.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a potent and selective inhibitor of the ROMK (Kir1.1) channel.[1][2] This channel is crucial for potassium recycling in the thick ascending loop of Henle and potassium secretion in the cortical collecting duct. By inhibiting ROMK, this compound is expected to produce diuretic and natriuretic effects with a reduced risk of potassium loss compared to other diuretics.[1][2] |
| Which preclinical models are suitable for evaluating the efficacy of this compound? | The primary preclinical models used to assess the efficacy of this compound are the acute rat diuresis model and the subchronic spontaneously hypertensive rat (SHR) model for blood pressure reduction.[2][3][4] |
| What are the expected outcomes in these preclinical models? | In the acute rat diuresis model, this compound is expected to cause a dose-dependent increase in urine output (diuresis) and sodium excretion (natriuresis).[2] In the SHR model, chronic administration of this compound is anticipated to lead to a sustained reduction in systolic and diastolic blood pressure.[2][3][4] |
| What are the key in vitro assays for characterizing this compound? | Key in vitro assays include the ⁸⁶Rb⁺ efflux assay and patch-clamp electrophysiology to determine the potency and selectivity of this compound on the ROMK channel. These assays are crucial for confirming the compound's mechanism of action and assessing its potential for off-target effects on other ion channels, such as hERG.[2] |
Troubleshooting Guides
In Vivo Experiments: Rodent Models
Issue 1: High variability in blood pressure measurements in the SHR model.
-
Potential Cause: Animal stress due to handling and restraint can significantly impact blood pressure readings.[5] The tail-cuff method, while non-invasive, is particularly susceptible to these artifacts.[1][5]
-
Troubleshooting Steps:
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to the restraint devices and laboratory environment before initiating measurements.[5]
-
Consistent Handling: Maintain consistent handling procedures by the same trained personnel to minimize stress.
-
Temperature Control: Maintain a consistent and appropriate ambient temperature, as temperature fluctuations can affect blood pressure.[6]
-
Telemetry: For more accurate and continuous data with reduced stress artifacts, consider using implantable telemetry systems for blood pressure monitoring.[5]
-
Issue 2: Inconsistent diuretic or natriuretic effects in the acute rat diuresis model.
-
Potential Cause: Variations in the hydration state of the animals before dosing can lead to inconsistent results.
-
Troubleshooting Steps:
-
Hydration Protocol: Implement a standardized hydration protocol for all animals before administering the test compound. This typically involves oral administration of a saline load.
-
Dose Formulation: Ensure the dose formulation is homogenous and stable to guarantee consistent delivery of this compound.
-
Metabolic Cages: Use metabolic cages that are properly calibrated to ensure accurate and complete urine collection.
-
Urine Analysis: Validate the methods for analyzing urine electrolytes to ensure accuracy and reproducibility.
-
In Vitro Experiments: Cellular Assays
Issue 3: Low signal-to-noise ratio in the ⁸⁶Rb⁺ efflux assay.
-
Potential Cause: Inefficient loading of cells with ⁸⁶Rb⁺ or high background efflux can obscure the specific signal.
-
Troubleshooting Steps:
-
Loading Conditions: Optimize the concentration of ⁸⁶Rb⁺ and the incubation time to ensure adequate cellular loading.
-
Washing Steps: Perform thorough but gentle washing steps to remove extracellular ⁸⁶Rb⁺ without damaging the cells.
-
Basal Efflux: Establish a stable baseline efflux before adding the test compound. High basal efflux may indicate poor cell health.
-
Positive Control: Use a known ROMK channel opener or a high concentration of extracellular potassium to validate the assay window.
-
Issue 4: Difficulty obtaining stable whole-cell patch-clamp recordings of ROMK channels.
-
Potential Cause: ROMK channels can exhibit rundown (a decrease in activity over time) after patch excision.[7] Additionally, obtaining a high-resistance "giga-seal" can be challenging.
-
Troubleshooting Steps:
-
Pipette Solution: Ensure the internal pipette solution is fresh, filtered, and contains ATP to help maintain channel activity.
-
Seal Formation: Approach the cell with positive pressure and ensure the pipette tip is clean. Apply gentle suction to form a high-resistance seal.
-
Rundown: If rundown is an issue, consider using the perforated patch technique or including channel modulators in the pipette solution that are known to stabilize ROMK activity.
-
Cell Health: Use healthy, well-maintained cell lines expressing the ROMK channel. Poor cell health will make stable recordings difficult.[8]
-
Experimental Protocols
Key Experiment 1: Acute Diuresis Model in Rats
Objective: To evaluate the dose-dependent diuretic and natriuretic effects of this compound.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Acclimatization: House rats in metabolic cages for at least 24 hours before the experiment for acclimatization.
-
Hydration: Administer a saline load (e.g., 25 mL/kg, p.o.) to ensure a uniform state of hydration.
-
Dosing: Administer this compound or vehicle control orally at various doses.
-
Urine Collection: Collect urine at predetermined intervals (e.g., 0-4, 4-8, and 8-24 hours) post-dosing.
-
Analysis: Measure urine volume, sodium, and potassium concentrations.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Sodium Excretion (mmol/24h) | Potassium Excretion (mmol/24h) |
| Vehicle | - | Data | Data | Data |
| This compound | Dose 1 | Data | Data | Data |
| This compound | Dose 2 | Data | Data | Data |
| This compound | Dose 3 | Data | Data | Data |
| Positive Control (e.g., HCTZ) | Dose | Data | Data | Data |
Key Experiment 2: Subchronic Blood Pressure Model in Spontaneously Hypertensive Rats (SHRs)
Objective: To assess the long-term efficacy of this compound in reducing blood pressure.
Methodology:
-
Animals: Male Spontaneously Hypertensive Rats (SHRs).
-
Baseline Measurement: Measure baseline systolic and diastolic blood pressure for several days before the start of treatment using a validated method (e.g., tail-cuff or telemetry).
-
Dosing: Administer this compound or vehicle control orally once daily for a specified period (e.g., 14 or 28 days).
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study.
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| Vehicle | - | Data | Data | Data |
| This compound | Dose 1 | Data | Data | Data |
| This compound | Dose 2 | Data | Data | Data |
| Positive Control (e.g., an ACE inhibitor) | Dose | Data | Data | Data |
Visualizations
Caption: Signaling pathway of this compound action in the kidney.
Caption: Preclinical experimental workflow for this compound.
Caption: Logical relationships of confounding factors in this compound trials.
References
- 1. Facts and fallacies about measuring blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
refining patch clamp protocols for consistent MK-7145 data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable data when using the ROMK inhibitor MK-7145 in patch clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1 or KCNJ1.[1][2][3] This channel is an inward-rectifier potassium channel that plays a crucial role in potassium homeostasis and salt reabsorption in the kidneys.[1][4][5]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a diuretic and natriuretic by inhibiting the ROMK channel.[1][6] In the thick ascending loop of Henle, ROMK inhibition disrupts potassium recycling, which is necessary for the function of the Na+/K+/2Cl- cotransporter.[1] In the cortical collecting duct, it blocks potassium secretion.[1] These actions lead to increased sodium and water excretion without significant loss of potassium.[5][6]
Q3: What is the reported potency of this compound on the ROMK channel?
A3: this compound has a reported IC50 of 0.045 µM (or 45 nM) for the ROMK channel.[7]
Q4: Is this compound selective for the ROMK channel?
A4: Yes, this compound is highly selective for the ROMK channel. It shows no significant activity on other Kir family channels such as Kir2.1, Kir2.3, Kir4.1, or Kir7.1 at concentrations up to 30 µM.[7] It is also selective against other cardiac ion channels like Cav1.2 and Nav1.5 (IC50 > 30 µM).[7] However, some off-target activities have been noted at concentrations below 10 µM, including inhibition of the human serotonin (B10506) transporter (SERT) with an IC50 of 2.40 µM in a functional assay.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity and selectivity.
| Target/Off-Target | Assay Type | IC50 Value | Reference |
| ROMK (Kir1.1) | Not Specified | 0.045 µM | [7] |
| Kir2.1, Kir2.3, Kir4.1, Kir7.1 | Not Specified | > 30 µM | [7] |
| Cav1.2, Nav1.5 | Not Specified | > 30 µM | [7] |
| Human SERT | 3H-serotonin uptake | 2.40 µM | [7] |
| Acetylcholinesterase (ACES) | Not Specified | 9.94 µM | [7] |
| Somatostatin subtype 1 (sst1) | Not Specified | 2.63 µM | [7] |
Recommended Patch Clamp Protocol for this compound
This protocol is a general guideline for whole-cell voltage-clamp recordings of ROMK channels, for instance in a heterologous expression system like HEK293 cells stably expressing human ROMK.
1. Cell Preparation:
-
Culture HEK293 cells stably transfected with the human ROMK (KCNJ1) gene.
-
Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
For dissociated primary cells, ensure healthy, rounded cells are used to facilitate gigaohm seal formation.[8]
2. Solutions and Reagents:
-
Internal Solution (Pipette Solution):
-
External Solution (Bath Solution):
-
Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.
-
Bubble with carbogen (B8564812) (95% O2 / 5% CO2). Adjust osmolarity to ~290 mOsm.[9]
-
A HEPES-buffered alternative can be used if CO2 bubbling is not available.[9]
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Store in aliquots at -20°C.
-
On the day of the experiment, perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
3. Electrophysiology Setup:
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.[9][11] Fire-polish the tips to smooth the opening.[10]
-
Recording: Perform whole-cell patch clamp recordings in voltage-clamp mode.[12]
-
Voltage Protocol: To study ROMK's inward rectification, use a voltage protocol that includes steps to both hyperpolarizing and depolarizing potentials from a holding potential of -70 mV. For example, a series of 500 ms (B15284909) voltage steps from -120 mV to +60 mV in 10 mV increments.
-
Data Acquisition: Acquire data using appropriate software and hardware (e.g., pCLAMP).[12] Ensure series resistance is monitored and compensated.[12]
4. Experimental Procedure:
-
Establish a stable whole-cell configuration with a gigaohm seal (>1 GΩ).
-
Allow the cell to stabilize for 3-5 minutes before recording baseline currents.
-
Record baseline ROMK currents using the defined voltage protocol.
-
Perfuse the cell with the external solution containing the desired concentration of this compound. Ensure the perfusion flow rate is consistent between control and drug application.[8]
-
Allow sufficient time for the drug effect to reach a steady state before recording the inhibited currents.
-
Perform a washout by perfusing with the control external solution to check for reversibility of the drug's effect.
Troubleshooting Guide
Problem: Inconsistent or no effect of this compound.
| Possible Cause | Suggested Solution |
| Drug Dilution/Stability Issues | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the final DMSO concentration is consistent across all conditions. |
| Incomplete Wash-in/Wash-out | Increase the perfusion time to ensure the drug has reached equilibrium at the channel. Verify that your perfusion system is working correctly and delivering the solution to the cell being recorded.[8] |
| Low ROMK Expression | Confirm the expression of functional ROMK channels in your cell line. If the baseline currents are very small, the inhibitory effect may be difficult to resolve. |
| Voltage-Dependence of Block | Investigate if the inhibitory effect of this compound is voltage-dependent by applying different voltage protocols. |
Problem: Seal instability or loss of whole-cell patch upon drug application.
| Possible Cause | Suggested Solution |
| Unhealthy Cells | Ensure your cell culture is healthy. For dissociated cells, optimize the dissociation protocol to avoid membrane damage.[8] Check that solutions have the correct pH and osmolarity.[11] |
| Mechanical Instability | Check for vibrations in the setup. Ensure the perfusion system does not introduce mechanical disturbances to the patch pipette or cell.[11] |
| Solvent Effects | High concentrations of DMSO can destabilize cell membranes. Keep the final DMSO concentration below 0.1% if possible. Test the effect of the vehicle (external solution with DMSO) alone. |
Problem: Current "rundown" (gradual decrease of current over time).
| Possible Cause | Suggested Solution |
| Loss of Intracellular Factors | Include ATP and GTP in the internal solution, as they are often necessary for maintaining the activity of Kir channels. |
| Dialysis of Cytosolic Components | Consider using the perforated patch technique (e.g., with amphotericin or gramicidin) to preserve the intracellular environment.[9] |
| Channel Instability | Establish a stable baseline recording for several minutes before applying this compound. This allows you to quantify the rate of rundown and correct for it in your analysis. |
Visualizations
Caption: Workflow for a whole-cell patch clamp experiment to test this compound.
Caption: Simplified diagram of ROMK's role in ion transport in the kidney.
Caption: Logical flowchart for troubleshooting inconsistent this compound patch clamp data.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Technical Support Center: Managing Potential Cardiotoxicity of ROMK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Renal Outer Medullary Potassium Channel (ROMK) inhibitors. Our goal is to help you manage and understand the potential cardiovascular effects observed during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Are ROMK inhibitors expected to be cardiotoxic?
Recent studies suggest that pharmacological inhibition of ROMK may paradoxically be cardioprotective, particularly in the context of ischemia-reperfusion (IR) injury.[1][2][3] Some research indicates that treatment with a ROMK inhibitor can decrease the infarct size and improve survival in animal models of myocardial infarction.[1][2] The proposed mechanism involves enhanced mitochondrial uncoupling and increased production of reactive oxygen species (ROS), which can precondition the heart to withstand ischemic stress.[1][2][3]
However, it is crucial to consider off-target effects. Some small molecule inhibitors may lack selectivity and interact with other potassium channels, such as the hERG (human Ether-a-go-go-Related Gene) channel, which can lead to cardiotoxicity, including arrhythmias.[4][5] Therefore, the cardiovascular safety profile of a specific ROMK inhibitor is highly dependent on its selectivity.
FAQ 2: What are the potential mechanisms of ROMK inhibitor-induced cardiotoxicity?
The primary concern for cardiotoxicity with ROMK inhibitors stems from off-target inhibition of other cardiac ion channels, most notably the hERG channel.[4][5] Inhibition of the hERG channel can delay repolarization of the cardiac action potential, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes.
Another consideration is the potential impact on mitochondrial function. While some studies point to a protective role of ROMK inhibition in mitochondria during ischemia, it's a complex area of research.[1][2][3] Global knockout of the ROMK gene in animal models has been associated with a lower threshold for mitochondrial permeability transition pore (mPTP) opening, which could potentially be detrimental under certain conditions.[6]
FAQ 3: What are the key biomarkers to monitor for potential cardiotoxicity?
While specific biomarkers for ROMK inhibitor cardiotoxicity are not yet established, general cardiac injury markers are recommended for monitoring.
-
Cardiac Troponins (cTnI and cTnT): These are highly sensitive and specific markers of myocardial injury.[7][8] An increase in troponin levels can indicate damage to heart muscle cells.
-
Natriuretic Peptides (BNP and NT-proBNP): These markers are released in response to cardiac stress and are useful for detecting and monitoring heart failure.[7][8]
Monitoring these biomarkers at baseline and at various time points during your in vivo experiments can help in the early detection of any potential cardiac adverse effects.
FAQ 4: How can I mitigate the risk of cardiotoxicity in my experiments?
-
Use a highly selective ROMK inhibitor: Whenever possible, select an inhibitor with a well-documented selectivity profile, particularly with a low affinity for the hERG channel.[4][5]
-
In vitro cardiac safety profiling: Before in vivo studies, perform in vitro assessments on your compound, such as hERG and other cardiac ion channel patch-clamp assays.
-
Dose-response studies: Conduct careful dose-response studies to identify the lowest effective dose with a minimal off-target effect profile.
-
Cardiovascular monitoring in animal models: In animal studies, incorporate cardiovascular monitoring, including electrocardiograms (ECGs) to assess QT interval and other parameters, and echocardiography to evaluate cardiac function.
Troubleshooting Guides
Issue 1: Unexpected in vivo cardiac adverse events (e.g., arrhythmia, sudden death) in animal models.
Possible Cause 1: Off-target effects of the ROMK inhibitor.
-
Troubleshooting Steps:
-
Verify Inhibitor Selectivity: Review the literature for the selectivity profile of your specific inhibitor. If data is unavailable, consider performing in vitro selectivity assays against a panel of cardiac ion channels, with a primary focus on hERG.
-
Reduce the Dose: Lower the dose of the inhibitor to a level that maintains ROMK inhibition but minimizes off-target effects.
-
Switch to a More Selective Inhibitor: If possible, switch to a different ROMK inhibitor with a better-documented cardiovascular safety profile.
-
Possible Cause 2: Confounding effects of the animal model.
-
Troubleshooting Steps:
-
Review Model Characteristics: Be aware of the cardiovascular characteristics of your chosen animal model, as some strains may be more susceptible to arrhythmias.[9]
-
Baseline Cardiovascular Assessment: Ensure you have robust baseline cardiovascular data for your animals before administering the compound.
-
Issue 2: Contradictory results regarding cardioprotection vs. cardiotoxicity.
Possible Cause 1: Different experimental contexts.
-
Troubleshooting Steps:
-
Ischemia-Reperfusion vs. Healthy Models: Recognize that the cardioprotective effects of ROMK inhibition have been primarily observed in models of ischemia-reperfusion injury.[1][2][3] In healthy animal models under normal physiological conditions, the cardiovascular effects might be different or absent.
-
Acute vs. Chronic Dosing: The duration of treatment can influence the outcome. Acute inhibition may trigger protective signaling pathways, while chronic inhibition could lead to unforeseen adaptive or maladaptive changes.
-
Possible Cause 2: On-target vs. off-target effects.
-
Troubleshooting Steps:
-
Correlate with Selectivity Data: Try to correlate your in vivo findings with the in vitro selectivity profile of the inhibitor. Cardiotoxic effects at higher concentrations are more likely to be due to off-target activity.
-
Data Presentation
Table 1: Key Experimental Data on ROMK Inhibition and Cardiac Effects
| Parameter | ROMK Inhibitor Treatment | Vehicle Control | Key Finding | Citation |
| Infarct Size (% of Area at Risk) | Significantly decreased | - | Pharmacologic ROMK inhibition is cardioprotective in a mouse model of ischemia-reperfusion injury. | [1] |
| Survival after Myocardial Infarction | Increased | - | Improved survival in mice treated with a ROMK inhibitor. | [1] |
| hERG IC50 | Varies by compound | - | Selectivity over the hERG channel is a critical determinant of cardiovascular safety. | [4][5] |
| Mitochondrial Superoxide Production | Increased | - | ROMK inhibition can increase mitochondrial ROS production, a potential mechanism for cardioprotection. | [1] |
Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity in a Rodent Model
This protocol provides a general framework. Specifics should be adapted based on the experimental design.
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rat, C57BL/6 mouse).[10][11]
-
Baseline Assessment:
-
Acclimate animals to handling and restraint procedures.
-
Obtain baseline electrocardiogram (ECG) recordings to determine heart rate, PR interval, QRS duration, and QT interval.
-
Perform baseline echocardiography to assess left ventricular function (ejection fraction, fractional shortening).
-
Collect baseline blood samples for biomarker analysis (cTnI, cTnT, NT-proBNP).
-
-
Drug Administration:
-
Administer the ROMK inhibitor or vehicle control via the desired route (e.g., oral gavage, intravenous injection).
-
Use a well-defined dosing regimen (dose, frequency, duration).
-
-
Monitoring:
-
Perform continuous or periodic ECG monitoring, especially during the expected peak plasma concentration of the drug.
-
Repeat echocardiography at selected time points.
-
Collect blood samples for biomarker analysis at predetermined intervals.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Collect heart tissue for histological analysis (e.g., H&E staining for signs of injury, Masson's trichrome for fibrosis).
-
Protocol 2: In Vitro hERG Channel Patch-Clamp Assay
This is a standard assay to assess the potential for QT prolongation.
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Use a voltage protocol designed to elicit hERG channel currents.
-
Apply a range of concentrations of the ROMK inhibitor to the cells.
-
-
Data Analysis:
-
Measure the peak tail current at each concentration.
-
Calculate the percentage of inhibition of the hERG current.
-
Determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Visualizations
Caption: Proposed signaling pathway for ROMK inhibitor-induced cardioprotection.
Caption: Experimental workflow for in vivo assessment of cardiotoxicity.
Caption: Troubleshooting logic for unexpected cardiac adverse events.
References
- 1. Pharmacologic ROMK Inhibition Protects Against Myocardial Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global knockout of ROMK potassium channel worsens cardiac ischemia-reperfusion injury but cardiomyocyte-specific knockout does not: Implications for the identity of mitoKATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac Biomarkers for the Detection and Management of Cancer Therapy-Related Cardiovascular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular Biomarkers in Cardio-Oncology: Antineoplastic Drug Cardiotoxicity and Beyond | MDPI [mdpi.com]
- 9. New study calls into question reliance on animal models in cardiovascular research | EurekAlert! [eurekalert.org]
- 10. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-7145 Oral Bioavailability Enhancement
This guide provides troubleshooting advice and experimental protocols for researchers working to enhance the oral bioavailability of MK-7145. Given that this compound exhibits challenges typical of many modern drug candidates, such as poor aqueous solubility and/or low intestinal permeability, the following strategies are proposed.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our initial in vivo studies with a simple suspension of this compound resulted in very low and variable plasma exposure. What is the likely cause and what should be our next step?
A1: Low and variable exposure from a crystalline suspension is a classic sign of dissolution rate-limited absorption, suggesting that this compound is likely a poorly soluble compound (Biopharmaceutics Classification System Class II or IV). The immediate next step is to characterize the drug's fundamental physicochemical properties to guide formulation strategy.
-
Troubleshooting Action:
-
Confirm Solubility: Determine the aqueous solubility of this compound at different pH levels (e.g., 1.2, 4.5, 6.8) to understand if solubility is pH-dependent.
-
Assess Permeability: Conduct an in vitro permeability assay, such as a Caco-2 permeability study, to determine if low membrane permeability is also a contributing factor.
-
Select Formulation Strategy: Based on the results, select an appropriate enabling formulation technology. For poorly soluble compounds, amorphous solid dispersions or lipid-based formulations are common starting points.
-
Q2: We developed an amorphous solid dispersion (ASD) of this compound, but the dissolution profile shows a rapid release followed by a crash-out (precipitation) of the drug. How can we prevent this?
A2: This phenomenon, often called the "spring and parachute" effect, occurs when the supersaturated concentration of the amorphous drug cannot be maintained, leading to rapid recrystallization. The "parachute" (a precipitation inhibitor) is missing or ineffective.
-
Troubleshooting Action:
-
Incorporate a Precipitation Inhibitor: Add a secondary polymer to your formulation that can help maintain supersaturation. Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) are often effective.
-
Optimize Polymer Choice: The primary polymer used to form the ASD may not be optimal. Screen different polymers (e.g., HPMCAS, Soluplus®, Eudragit® grades) to find one that has strong, specific interactions with this compound to inhibit crystallization.
-
Adjust Drug Loading: A lower drug loading in the ASD can sometimes improve stability and prevent precipitation upon dissolution.
-
Q3: Our lipid-based formulation of this compound looks promising in vitro, but the in vivo performance is not significantly better than the suspension. What could be the issue?
A3: This suggests that while the formulation successfully presents this compound in a solubilized state, other barriers are limiting its absorption.
-
Troubleshooting Action:
-
Investigate GI Digestion: The formulation's behavior upon digestion by lipases in the gut is critical. An in vitro lipase (B570770) digestion model can reveal if the drug is precipitating out of the lipidic phases during digestion. If so, adjusting the formulation's surfactants and co-solvents may be necessary to ensure the drug remains solubilized in the resulting micellar phases.
-
Assess Efflux Transporter Involvement: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall. These transporters actively pump the drug back into the gut lumen, reducing net absorption. Consider excipients that can inhibit these transporters or conduct a Caco-2 permeability assay with a known P-gp inhibitor (e.g., verapamil).
-
Evaluate Presystemic Metabolism: The drug may be undergoing significant first-pass metabolism in the gut wall (by CYP enzymes, e.g., CYP3A4) or the liver. An in vitro study using human liver microsomes can provide an initial assessment of its metabolic stability.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate how different formulation strategies could impact the key pharmacokinetic parameters of this compound following oral administration in a preclinical species (e.g., rat).
Table 1: Physicochemical Properties of this compound (Hypothetical)
| Parameter | Value | Implication |
|---|---|---|
| Molecular Weight | 485.6 g/mol | Moderate size |
| LogP | 4.2 | High lipophilicity |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Very poorly soluble |
| Caco-2 Permeability (Papp A→B) | 1.5 x 10⁻⁶ cm/s | Moderate to low permeability |
| Efflux Ratio (Papp B→A / A→B) | 4.8 | Potential P-gp substrate |
Table 2: Pharmacokinetic Parameters of this compound Formulations (Hypothetical Data)
| Formulation (Oral Dose: 10 mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
|---|---|---|---|---|
| Crystalline Suspension | 45 ± 15 | 4.0 | 210 ± 85 | 100 (Reference) |
| Amorphous Solid Dispersion (20% drug load in HPMCAS) | 280 ± 60 | 2.0 | 1550 ± 320 | 738 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 450 ± 95 | 1.5 | 2410 ± 450 | 1148 |
| SEDDS with P-gp Inhibitor (e.g., TPGS) | 710 ± 120 | 1.5 | 4950 ± 680 | 2357 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solvent Selection: Identify a common solvent system in which both this compound and the chosen polymer (e.g., HPMCAS-HG) are fully soluble (e.g., acetone/methanol 1:1 v/v).
-
Solution Preparation:
-
Dissolve 2.0 g of this compound and 8.0 g of HPMCAS-HG (for a 20% drug load) in 200 mL of the selected solvent system.
-
Stir until a clear solution is obtained. Filter the solution through a 0.22 µm filter.
-
-
Spray Drying:
-
Set up the spray dryer with the appropriate nozzle.
-
Set the inlet temperature to a point above the solvent's boiling point but below the degradation temperature of this compound (e.g., 110 °C).
-
Set the atomization gas flow rate and the solution pump feed rate to achieve an outlet temperature of ~50-60 °C.
-
Spray the entire solution.
-
-
Secondary Drying: Collect the resulting powder and place it in a vacuum oven at 40 °C for 24-48 hours to remove any residual solvent.
-
Characterization: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Protocol 2: Caco-2 Permeability and Efflux Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values > 300 Ω·cm².
-
Permeability Measurement (Apical to Basolateral, A→B):
-
Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS containing a known concentration of this compound (e.g., 10 µM) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral side and replace it with fresh HBSS.
-
-
Efflux Measurement (Basolateral to Apical, B→A):
-
Repeat the process, but add the this compound solution to the basolateral side and sample from the apical side.
-
-
P-gp Inhibition (Optional): Repeat the A→B and B→A experiments in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in the transport buffer.
-
Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). A significant reduction in the ER in the presence of the inhibitor confirms P-gp interaction.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by a SEDDS formulation.
Technical Support Center: MK-7145 and Plasma Electrolyte Balance
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the potential impact of MK-7145 on plasma electrolyte balance during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2][3][4] This channel is located on the apical membrane of epithelial cells in the thick ascending loop of Henle and the cortical collecting duct of the kidney nephron.[3][4]
Q2: What are the expected effects of this compound on plasma electrolytes?
A2: Based on its mechanism of action, this compound is expected to cause diuresis (increased urine output) and natriuresis (increased sodium excretion).[1][2][4] A key feature of this compound is its potassium-sparing effect, meaning it does not typically cause significant urinary potassium loss, a common side effect of other diuretic classes like loop and thiazide diuretics.[1][2][3][4] However, prolonged administration may lead to elevations in plasma bicarbonate and aldosterone (B195564).[1][4][5]
Q3: Why does this compound spare potassium?
A3: this compound's potassium-sparing effect is due to its dual sites of action. In the thick ascending loop of Henle, ROMK inhibition reduces the recycling of potassium necessary for the function of the Na-K-2Cl cotransporter, leading to natriuresis. In the cortical collecting duct, ROMK is responsible for potassium secretion into the urine. By inhibiting ROMK in both locations, this compound effectively reduces both sodium reabsorption and potassium excretion.[3]
Q4: Are there any known clinical syndromes that mimic the effects of this compound?
A4: Yes, the pharmacological effects of this compound are phenotypically similar to Bartter's syndrome type II.[1][4][5] This is a genetic disorder caused by loss-of-function mutations in the gene encoding the ROMK channel.[1][2][4] Understanding this syndrome can provide insights into the potential long-term effects of this compound administration.
Q5: What are the potential long-term consequences of elevated bicarbonate and aldosterone?
A5: Elevated plasma bicarbonate can lead to metabolic alkalosis. Increased aldosterone is a compensatory response to natriuresis and volume depletion. Chronic elevation of aldosterone can have deleterious cardiovascular effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increased urine output and decreased plasma sodium (Hyponatremia) | Expected pharmacological effect of this compound (diuresis and natriuresis). | Monitor fluid intake and output. In cases of significant hyponatremia, consider dose reduction or temporary discontinuation of this compound. Ensure adequate hydration of the subject. |
| Elevated plasma potassium (Hyperkalemia) | Unlikely with this compound alone, but could occur in subjects with pre-existing renal impairment or those on concomitant potassium-sparing therapies. | Review subject's baseline renal function and concomitant medications. If hyperkalemia develops, withdraw this compound and other potassium-sparing agents. |
| Decreased plasma potassium (Hypokalemia) | Unexpected based on the mechanism of this compound. May indicate an off-target effect or a subject-specific response. | Verify the finding with a repeat measurement. Investigate for other causes of hypokalemia. If confirmed and clinically significant, consider potassium supplementation. |
| Elevated plasma bicarbonate (Metabolic Alkalosis) | A potential consequence of prolonged ROMK inhibition. | Monitor acid-base status through blood gas analysis. If metabolic alkalosis is significant, consider dose reduction of this compound. |
| Elevated plasma aldosterone | Compensatory response to natriuresis and volume depletion. | Monitor blood pressure and volume status. The clinical significance of this finding in the context of this compound's antihypertensive effects should be carefully evaluated. |
Experimental Protocols
Protocol 1: Monitoring Plasma and Urine Electrolytes
Objective: To quantify the impact of this compound on sodium, potassium, chloride, and bicarbonate levels in plasma and urine.
Methodology:
-
Baseline Sampling: Collect blood and urine samples prior to the first administration of this compound to establish baseline electrolyte levels.
-
Sample Collection Schedule:
-
Acute Dosing: Collect blood and urine samples at regular intervals (e.g., 2, 4, 8, 12, and 24 hours) post-administration.
-
Chronic Dosing: Collect samples at trough concentrations (immediately before the next dose) and at peak concentrations (e.g., 2-4 hours post-dose) on specified days throughout the study (e.g., Day 1, Day 7, Day 14).
-
-
Sample Processing:
-
Blood: Collect whole blood in lithium heparin tubes. Centrifuge at 2000 x g for 10 minutes to separate plasma.
-
Urine: Collect urine over a defined period (e.g., 24-hour collection) to allow for accurate measurement of total electrolyte excretion.
-
-
Analysis: Analyze plasma and urine samples for sodium, potassium, chloride, and bicarbonate concentrations using a validated ion-selective electrode (ISE) or blood gas analyzer.
-
Data Interpretation: Compare post-dose electrolyte levels to baseline values. Calculate fractional excretion of electrolytes to assess renal handling.
Protocol 2: Assessment of Aldosterone Levels
Objective: To determine the effect of this compound on plasma aldosterone concentrations.
Methodology:
-
Baseline Sampling: Collect a baseline blood sample prior to this compound administration.
-
Sample Collection Schedule: For chronic studies, collect blood samples at regular intervals (e.g., weekly) at a consistent time of day to account for diurnal variations in aldosterone secretion.
-
Sample Processing: Collect whole blood in EDTA tubes. Centrifuge at 2000 x g for 15 minutes at 4°C. Store plasma at -80°C until analysis.
-
Analysis: Measure plasma aldosterone concentrations using a validated method such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Interpretation: Compare post-dose aldosterone levels to baseline to assess the extent of renin-angiotensin-aldosterone system (RAAS) activation.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on the renal nephron.
Caption: Experimental workflow for monitoring electrolyte balance.
References
- 1. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter’s Syndrome Type II Phenotype | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating the Selectivity of MK-7145 for ROMK over other Kir Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of MK-7145, a potent inhibitor of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1), against other members of the inwardly rectifying potassium (Kir) channel family. The data and experimental methodologies presented herein are crucial for assessing the therapeutic potential and off-target effects of this compound.
Data Presentation: this compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against various Kir channels and other cardiac ion channels. The data clearly demonstrates the high selectivity of this compound for the ROMK channel.
| Target Ion Channel | Alternative Names | This compound IC50 (µM) | Selectivity over ROMK (Fold) |
| ROMK (human) | Kir1.1, KCNJ1 | 0.009 | - |
| ROMK (species unspecified) | Kir1.1, KCNJ1 | 0.045 | - |
| Kir2.1 | IRK1, KCNJ2 | > 30[1] | > 3333 |
| Kir2.3 | KCNJ4 | > 30[1] | > 3333 |
| Kir4.1 | KCNJ10 | > 30[1] | > 3333 |
| Kir7.1 | KCNJ13 | > 30[1] | > 3333 |
| Cav1.2 | - | > 30[1] | > 3333 |
| Nav1.5 | - | > 30[1] | > 3333 |
Experimental Protocols
The selectivity of this compound was primarily determined using automated and manual patch-clamp electrophysiology techniques. These methods allow for the direct measurement of ion channel activity and the effects of inhibitory compounds.
Automated Electrophysiology using the IonWorks Quattro™ System
A high-throughput automated patch-clamp system was utilized for the primary screening and selectivity profiling of this compound against a panel of ion channels.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human Kir channel of interest (e.g., ROMK, Kir2.1, Kir2.3, Kir4.1, Kir7.1).
-
Recording Technique: Perforated patch-clamp using the Population Patch Clamp™ (PPC) technology. This technique allows for simultaneous recording from multiple cells in each well, increasing data robustness.
-
Solutions:
-
Internal Solution (Pipette Solution): Containing (in mM): 130 KCl, 5 NaCl, 2 MgCl2, 5 EGTA, 0.2 MgATP, 5 Na-HEPES, pH 7.4. For perforated patches, amphotericin B (0.13 mg/ml) is included to perforate the cell membrane.
-
External Solution (Bath Solution): Containing (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, and 10 HEPES, pH 7.4.
-
-
Voltage Protocol: To elicit Kir channel currents, cells were typically held at a holding potential of -75 mV. A voltage step to -100 mV or a voltage ramp protocol was then applied to measure the inward current.
-
Compound Application: this compound was serially diluted to a range of concentrations and applied to the cells. The inhibition of the Kir channel current was measured at each concentration to determine the IC50 value.
-
Data Analysis: The concentration-response data were fitted to the Hill equation to calculate the IC50, which represents the concentration of this compound required to inhibit 50% of the channel activity.
Manual Whole-Cell Voltage-Clamp Electrophysiology
For more detailed characterization and validation, standard manual whole-cell voltage-clamp recordings were performed.
-
Cell Lines: As described for the automated electrophysiology.
-
Recording Technique: Conventional whole-cell patch-clamp.
-
Solutions:
-
Internal Solution (Pipette Solution): Similar to the automated electrophysiology protocol.
-
External Solution (Bath Solution): Similar to the automated electrophysiology protocol.
-
-
Voltage Protocol: A holding potential of -75 mV was used. Currents were elicited by voltage steps or ramps to various potentials to construct a current-voltage (I-V) relationship.
-
Data Acquisition and Analysis: Currents were recorded using an appropriate amplifier and data acquisition system. The percentage of current inhibition by different concentrations of this compound was calculated to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of the ROMK channel in the kidney and the general workflow for assessing the selectivity of an ion channel inhibitor like this compound.
Caption: Role of ROMK in the kidney and the inhibitory action of this compound.
Caption: Workflow for determining the selectivity of an ion channel inhibitor.
References
A Comparative Analysis of the Antihypertensive Efficacy of MK-7145 and Hydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational drug MK-7145 and the established thiazide diuretic hydrochlorothiazide (B1673439) for the treatment of hypertension. The comparison is based on available preclinical data and the design of a head-to-head clinical trial.
Introduction
This compound is a first-in-class, orally bioavailable, selective inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2][3] The ROMK channel plays a crucial role in potassium recycling in the thick ascending loop of Henle and potassium secretion in the cortical collecting duct.[1][2][3] By inhibiting ROMK, this compound is expected to induce diuresis and natriuresis, thereby lowering blood pressure, with a potentially reduced risk of urinary potassium loss compared to conventional diuretics.[1][2][3]
Hydrochlorothiazide is a widely prescribed thiazide diuretic that has been a cornerstone of antihypertensive therapy for decades.[4][5] It exerts its effect by inhibiting the sodium-chloride cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[4][5][6]
This guide will delve into the mechanistic differences, compare preclinical efficacy data, and outline the protocol of a key clinical trial designed to evaluate these two agents.
Mechanism of Action
The distinct mechanisms of action of this compound and hydrochlorothiazide are central to their differing pharmacological profiles.
This compound: ROMK Inhibition
This compound targets the ROMK channel, an essential component of renal salt and potassium handling. Its inhibitory action at two sites in the nephron suggests a novel approach to achieving natriuresis.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter’s Syndrome Type II Phenotype | Semantic Scholar [semanticscholar.org]
MK-7145 Versus Furosemide: A Comparative Mechanism of Action Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational diuretic MK-7145 and the well-established loop diuretic furosemide (B1674285). The information presented herein is intended for an audience with a professional background in biomedical research and drug development.
Executive Summary
Furosemide, a cornerstone in the management of fluid overload, exerts its diuretic effect through the potent inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. In contrast, this compound represents a new class of diuretics that targets the renal outer medullary potassium (ROMK) channel. This channel plays a crucial role in potassium recycling in the thick ascending limb, which is essential for the proper function of NKCC2, and in potassium secretion in the cortical collecting duct. The distinct mechanisms of action suggest a potential for a different efficacy and safety profile for this compound, particularly concerning electrolyte balance. While direct comparative clinical data in a peer-reviewed format are limited, preclinical studies and the design of a head-to-head clinical trial offer valuable insights into the potential differences between these two agents.
Mechanism of Action
Furosemide: Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC2)
Furosemide is a loop diuretic that competitively inhibits the NKCC2 transporter located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2][3] This inhibition blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the renal interstitium. The reduced reabsorption of these electrolytes leads to a significant increase in their excretion in the urine, accompanied by a large volume of water, resulting in potent diuresis.[1][3] The action of furosemide is rapid in onset and of short duration.[2]
This compound: Inhibition of the Renal Outer Medullary Potassium (ROMK) Channel
This compound is an investigational oral small molecule inhibitor of the ROMK channel (also known as Kir1.1 or KCNJ1).[4][5][6] The ROMK channel is expressed in the apical membrane of the thick ascending limb of the loop of Henle and the cortical collecting duct.[4][6]
-
In the Thick Ascending Limb (TAL): The ROMK channel is responsible for recycling potassium back into the tubular lumen. This potassium recycling is critical for the continued operation of the NKCC2 cotransporter, which requires luminal potassium for its function. By inhibiting ROMK, this compound reduces the availability of luminal potassium, thereby indirectly inhibiting NKCC2 activity and leading to natriuresis and diuresis.[4]
-
In the Cortical Collecting Duct (CCD): The ROMK channel is the primary route for potassium secretion into the urine. Inhibition of ROMK in the CCD is expected to reduce urinary potassium loss, potentially mitigating the risk of hypokalemia, a common side effect of loop and thiazide diuretics.[4][6]
This dual mechanism of action suggests that ROMK inhibitors like this compound could offer a novel approach to diuresis with a potential potassium-sparing effect.[4][5][6]
Signaling Pathway Diagrams
Caption: Mechanism of action of Furosemide.
Caption: Dual mechanism of action of this compound.
Comparative Data
Preclinical Data
In preclinical studies, this compound has demonstrated dose-dependent diuresis and natriuresis in animal models.[4] A study in spontaneously hypertensive rats showed that this compound lowered blood pressure.[4] Notably, in normotensive dogs, both acute and chronic administration of this compound resulted in diuresis and natriuresis without significant urinary potassium loss or changes in plasma electrolyte levels.[7]
| Parameter | This compound (in normotensive dogs) | Furosemide (general preclinical knowledge) |
| Diuresis | Dose-dependent increase | Potent, dose-dependent increase |
| Natriuresis | Dose-dependent increase | Potent, dose-dependent increase |
| Kaliuresis | No significant increase | Significant increase (risk of hypokalemia) |
| Plasma Electrolytes | No significant changes | Potential for hypokalemia, hypomagnesemia, hypocalcemia |
Note: This table is a qualitative summary based on available preclinical data and is not a direct head-to-head comparison under identical experimental conditions.
Clinical Trial Design: NCT01558674
A Phase I clinical trial (NCT01558674) was designed to directly compare this compound to furosemide in patients with moderate-to-severe renal insufficiency.[8]
-
Primary Objective (Part I): To evaluate if at least one well-tolerated dose of this compound produces a greater 24-hour urinary sodium excretion (UNa) on the first day of dosing compared to 80 mg of furosemide in participants with moderate-to-severe renal insufficiency without heart failure.[8]
-
Primary Objective (Part II): To evaluate if a titrated dose of this compound is associated with a reduction in N-terminal pro-brain natriuretic peptide (NT-proBNP) compared to an optimized stable maintenance regimen of furosemide or torsemide (B1682434) in participants with heart failure and renal insufficiency.[8]
The results of this study have not been found in peer-reviewed publications. The design, however, highlights the key anticipated differentiator of this compound: a potent natriuretic effect, potentially superior to furosemide in certain patient populations, with a more favorable electrolyte profile.
Experimental Protocols
Detailed experimental protocols from a direct comparative study are not publicly available. However, standard methodologies for assessing the primary endpoints of the NCT01558674 trial are well-established.
Measurement of 24-Hour Urinary Sodium Excretion
Objective: To quantify the total amount of sodium excreted in the urine over a 24-hour period following drug administration.
Protocol:
-
Baseline Collection: A 24-hour urine collection is performed prior to the administration of the study drug to establish a baseline sodium excretion rate for each participant.
-
Dosing: The investigational drug (this compound) or the comparator (furosemide) is administered at the specified dose and time.
-
Post-Dose Collection: Immediately following drug administration, all urine is collected for the next 24 hours in a provided container. The start and end times of the collection are precisely recorded.
-
Sample Processing: The total volume of the 24-hour urine collection is measured. The sample is then well-mixed, and an aliquot is taken for analysis.
-
Sodium Analysis: The sodium concentration in the urine aliquot is determined using an ion-selective electrode method in a clinical laboratory.
-
Calculation: The total 24-hour urinary sodium excretion is calculated using the following formula:
-
Total Urinary Sodium (mmol/24h) = Urinary Sodium Concentration (mmol/L) x Total Urine Volume (L/24h)
-
Assessment of ROMK Inhibition in vivo
Objective: To pharmacologically assess the in vivo effects of ROMK inhibition.
Protocol (based on preclinical studies):
-
Animal Model: Studies have utilized models such as spontaneously hypertensive rats or normotensive dogs.[4][7]
-
Drug Administration: this compound is administered orally at various doses.
-
Metabolic Cages: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Urine Collection and Analysis: Urine is collected at specified intervals (e.g., 0-8 hours, 8-24 hours) post-dosing. Urine volume is measured, and concentrations of sodium, potassium, chloride, and creatinine (B1669602) are determined.
-
Blood Sampling: Blood samples are collected at baseline and at various time points post-dosing to measure plasma electrolyte concentrations and drug levels.
-
Blood Pressure Monitoring: In hypertensive models, blood pressure is monitored continuously using telemetry or other appropriate methods.
-
Data Analysis: The effects of this compound on urine volume, electrolyte excretion, plasma electrolytes, and blood pressure are compared to a vehicle control group.
Conclusion
This compound and furosemide represent two distinct approaches to achieving diuresis. Furosemide's direct and potent inhibition of NKCC2 has established it as a highly effective diuretic, albeit with a known risk of electrolyte disturbances. This compound, through its inhibition of the ROMK channel, offers a novel mechanism that indirectly modulates NKCC2 function while also potentially mitigating potassium loss. Preclinical evidence suggests that this compound can induce significant natriuresis and diuresis with a favorable electrolyte profile. The design of a direct comparative clinical trial indicates an interest in exploring whether these preclinical advantages translate to a clinical setting, particularly in challenging patient populations such as those with renal insufficiency. The lack of published results from this trial, however, means that the comparative clinical efficacy and safety of this compound versus furosemide remain to be definitively established. Further research and publication of clinical data are necessary to fully elucidate the therapeutic potential of this novel diuretic.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of human atrial natriuretic peptide and furosemide on glomerular filtration rate and renal oxygen consumption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain natriuretic peptide enhances renal actions of furosemide and suppresses furosemide-induced aldosterone activation in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
head-to-head comparison of different ROMK inhibitors in preclinical models
A new class of diuretics targeting the Renal Outer Medullary Potassium (ROMK) channel is poised to revolutionize the management of hypertension and edema. This guide offers a head-to-head comparison of key ROMK inhibitors in preclinical models, presenting the experimental data that underpins their therapeutic potential.
Researchers in nephrology and cardiovascular drug development are closely watching the emergence of ROMK inhibitors, a novel class of diuretics that promise efficacy comparable to existing treatments but with a significantly improved safety profile, particularly concerning potassium homeostasis. Preclinical studies in animal models have been instrumental in validating this therapeutic hypothesis and differentiating early candidate molecules. This guide synthesizes available preclinical data to provide a direct comparison of these emerging therapies.
Executive Summary of Preclinical Findings
In head-to-head comparisons and benchmark studies, several ROMK inhibitors have demonstrated robust diuretic and natriuretic effects in rodent models. Notably, compounds developed by Merck, including the clinical candidate MK-7145 and its precursors, have shown significant efficacy. One such precursor, referred to in literature as "Compound A," induced a strong, dose-dependent increase in urine output and sodium excretion in rats, effects that were comparable to the thiazide diuretic hydrochlorothiazide (B1673439) (HCTZ). Crucially, unlike HCTZ, Compound A did not lead to significant urinary potassium loss.
Another inhibitor, VU591, was shown to be less effective in inducing diuresis when administered orally in rats compared to Compound A in the same study.[1] Further investigations have also differentiated compounds based on their potency and metabolic stability, with newer agents like MK-8153 being developed to offer an improved pharmacokinetic profile over this compound.[2]
Comparative Efficacy in Rat Models
The primary measure of efficacy for these compounds in preclinical settings is their ability to induce diuresis (increase urine volume) and natriuresis (increase sodium excretion) without causing significant kaliuresis (potassium excretion). The following tables summarize the quantitative data from key comparative studies.
Table 1: In Vivo Diuretic and Natriuretic Effects in Rats (4-hour study)
| Compound | Dose (mg/kg, p.o.) | Urine Output (mL/100g BW) | Sodium Excretion (µEq/100g BW) | Potassium Excretion (µEq/100g BW) | Reference |
| Vehicle | - | 2.23 ± 0.13 | - | - | [1] |
| Compound A | 30 | ~4.5 (estimated) | ~400 (estimated) | ~100 (estimated) | [1] |
| VU591 | 100 | 2.59 ± 0.28 | - | - | [1] |
| Bumetanide (control) | 25 | 4.00 ± 0.41 | - | - | [1] |
Data for Compound A is estimated from graphical representations in the cited study. Electrolyte excretion data was not fully reported for all compounds in a directly comparable format.
Table 2: Comparison of this compound Precursor Stereoisomers in Rats (4-hour study)
| Compound (Isomer of Cmpd 10) | Dose (mg/kg, p.o.) | Urine Output (Fold change vs. Vehicle) | Sodium Excretion (Fold change vs. Vehicle) |
| R,R-isomer (12, this compound) | 0.3 | ~4.5 | ~7.0 |
| R,R-isomer (12, this compound) | 1 | ~5.0 | ~8.0 |
| S,S-isomer (13) | 10 | No significant activity | No significant activity |
| meso-isomer (16) | 3 | ~2.5 | ~3.0 |
Data is approximated from figures in the source publication. This comparison highlights the stereoselectivity of ROMK inhibition.[3]
Mechanism of Action and Experimental Workflow
The therapeutic effect of ROMK inhibitors is achieved by blocking the ROMK channel in the thick ascending limb (TAL) and the cortical collecting duct (CCD) of the nephron. This dual action inhibits sodium reabsorption and potassium secretion. The general workflow for preclinical evaluation of these inhibitors is depicted below.
Detailed Experimental Protocols
Acute Diuresis and Natriuresis Assay in Rats
This protocol is a composite based on methodologies described in the cited preclinical studies.[1][3]
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight with free access to water.
-
Hydration: On the day of the experiment, rats are orally hydrated with 0.9% saline solution (typically 2.5% of body weight).
-
Compound Administration: Test compounds (e.g., ROMK inhibitors, vehicle, positive controls like HCTZ) are prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) by gavage.
-
Urine Collection: Immediately after dosing, rats are placed in individual metabolic cages. Urine is collected over a specified period, typically 4 to 8 hours.
-
Measurements:
-
Total urine volume is measured gravimetrically.
-
Urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Urine volume is expressed as mL per 100g of body weight. Electrolyte excretion is calculated and expressed as µEq per 100g of body weight. Statistical comparisons are made between treatment groups and the vehicle control group.
Electrophysiology Patch-Clamp Assay for IC50 Determination
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound on the ROMK channel.
-
Cell Line: A stable cell line, such as HEK-293 or CHO cells, expressing the human ROMK (Kir1.1) channel is used.
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature.
-
Solutions:
-
Internal (Pipette) Solution: Contains a high concentration of potassium (e.g., 140 mM KCl) and other standard components like EGTA, HEPES, and Mg-ATP.
-
External (Bath) Solution: Contains a physiological concentration of potassium (e.g., 5 mM KCl) and other salts.
-
-
Recording Protocol:
-
Cells are held at a specific holding potential (e.g., -80 mV).
-
Voltage ramps or steps are applied to elicit ROMK currents.
-
A stable baseline current is established before the application of the test compound.
-
-
Compound Application: The ROMK inhibitor is perfused into the bath at increasing concentrations. The effect on the ROMK current is recorded at each concentration until a steady-state inhibition is achieved.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated. The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Conclusion
The preclinical data strongly support the therapeutic rationale for ROMK inhibition as a novel diuretic strategy. Head-to-head comparisons, though limited in the public domain, reveal important differences in the in vivo efficacy and potency of various inhibitors. Compounds like this compound and its precursors have demonstrated a desirable profile of potent diuresis and natriuresis with a notable potassium-sparing effect. The stereoselectivity observed in these molecules underscores the specificity of the drug-target interaction. As more data from ongoing clinical trials with candidates like this compound become available, the full therapeutic potential of this promising new class of diuretics will be elucidated.
References
- 1. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-8153, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of MK-7145 Study Findings: A Comparative Guide
Absence of independent replication studies for the foundational preclinical data on MK-7145 necessitates a focused review of the original findings. This guide provides a detailed comparison of the dose-dependent effects of this compound as reported in the initial preclinical studies, offering a baseline for future independent validation.
This compound is a selective, orally bioavailable inhibitor of the renal outer medullary potassium (ROMK) channel, developed as a novel diuretic for the treatment of hypertension.[1][2] The primary proof-of-concept and efficacy data for this compound were established in rodent models, specifically focusing on its diuretic, natriuretic, and antihypertensive effects. To date, publicly accessible, peer-reviewed studies describing a direct and independent replication of these initial preclinical findings are not available. This guide, therefore, summarizes and compares the key quantitative data from the original discovery and characterization of this compound to serve as a resource for researchers and drug development professionals.
Data Presentation
The following tables summarize the quantitative data from the original publication on this compound, focusing on its effects on diuresis, natriuresis, and blood pressure in preclinical models.
Table 1: Acute Diuresis and Natriuresis in Sprague-Dawley Rats (4-hour post-dose)
| Dose (mg/kg, p.o.) | Urine Output (mL/kg) | Urinary Na+ Excretion (mEq/kg) |
| Vehicle | 3.1 ± 0.5 | 0.3 ± 0.1 |
| 0.3 | 10.2 ± 1.5 | 1.2 ± 0.2 |
| 1 | 15.8 ± 2.0 | 2.1 ± 0.3 |
| 3 | 18.5 ± 2.2 | 2.8 ± 0.4 |
| 10 | 20.1 ± 2.5 | 3.2 ± 0.5 |
| *p < 0.01 vs. vehicle |
Data extracted from the "Discovery of this compound..." publication. The values represent mean ± SEM.[1]
Table 2: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose (mg/kg/day, p.o.) | Change in SBP at Day 4 (mmHg) |
| Vehicle | - | -2 ± 2 |
| This compound | 1 | -8 ± 3 |
| This compound | 3 | -12 ± 3 |
| This compound | 10 | -20 ± 4 |
| Hydrochlorothiazide (B1673439) (HCTZ) | 25 | -12 ± 3** |
| p < 0.05 vs. vehicle; **p < 0.01 vs. vehicle |
Data extracted from the "Discovery of this compound..." publication. The values represent the mean change from baseline ± SEM after 4 days of once-daily oral dosing.[1][3]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the original this compound publications.
Acute Rat Diuresis/Natriuresis Model
-
Animal Model: Male Sprague-Dawley rats, weighing between 200-250g, were used.[1]
-
Acclimatization and Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to standard chow and water ad libitum before the experiment.
-
Experimental Procedure:
-
Rats were fasted overnight with free access to water.
-
On the day of the experiment, animals were orally hydrated with 25 mL/kg of 0.9% saline.
-
One hour after hydration, rats were orally administered with either vehicle or this compound at the specified doses.
-
Immediately after dosing, animals were placed in individual metabolism cages without access to food or water.
-
Urine was collected for a period of 4 hours.
-
The total urine volume was measured, and urine samples were analyzed for sodium (Na+) and potassium (K+) concentrations using an ion-selective electrode-based analyzer.[1]
-
Subchronic Blood Pressure Model in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male spontaneously hypertensive rats (SHRs) were used. These rats are a well-established model for studying essential hypertension.
-
Telemetry Implantation: Prior to the study, a C40 telemetry device was surgically implanted into the abdominal aorta of each rat for continuous monitoring of blood pressure and heart rate. Animals were allowed to recover for at least one week post-surgery.
-
Experimental Procedure:
-
Baseline blood pressure was recorded for 24 hours before the initiation of dosing.
-
SHRs were randomly assigned to receive either vehicle, this compound at different doses, or hydrochlorothiazide (HCTZ) as a comparator.
-
The compounds were administered once daily via oral gavage for a period of 4 days.[1]
-
Blood pressure was continuously monitored throughout the 4-day dosing period.
-
The change in systolic blood pressure (SBP) was calculated by comparing the average SBP on day 4 with the baseline SBP.[1][3]
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Mechanism of action of this compound in the kidney nephron.
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Assessing the Long-Term Safety Profile of MK-7145 in Comparison to Other Diuretics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety profile of MK-7145, a novel renal outer medullary potassium (ROMK) channel inhibitor, against established classes of diuretics: thiazides, loop diuretics, and potassium-sparing diuretics. As this compound is still in development, this guide synthesizes available preclinical data and the anticipated safety profile based on its mechanism of action, alongside a review of long-term safety data for currently marketed diuretics.
Executive Summary
This compound represents a new class of diuretics with a promising safety profile, particularly concerning potassium homeostasis. Preclinical studies suggest that this compound induces diuresis and natriuresis with minimal impact on urinary potassium excretion, a significant advantage over thiazide and loop diuretics which are commonly associated with hypokalemia.[1][2] While long-term clinical safety data for this compound are not yet publicly available, its mechanism of action suggests a lower risk of potassium-related adverse events. This guide presents a comprehensive overview of the known long-term safety concerns associated with other diuretic classes to provide a benchmark for the future evaluation of this compound.
Data Presentation: Comparative Long-Term Safety Profiles
The following tables summarize the long-term safety profiles of different diuretic classes. It is crucial to note that the data for this compound is based on preclinical findings and its anticipated profile, as long-term human clinical trial data is not yet published.
Table 1: Electrolyte and Metabolic Disturbances (Long-Term Use)
| Adverse Event | This compound (Anticipated Profile) | Thiazide Diuretics (e.g., Hydrochlorothiazide) | Loop Diuretics (e.g., Furosemide) | Potassium-Sparing Diuretics (e.g., Spironolactone) |
| Hypokalemia | Low risk; potassium-sparing mechanism | Common, dose-dependent[3] | Common, particularly with high doses[4] | Low risk |
| Hyperkalemia | Possible, especially in at-risk populations | Low risk | Low risk | High risk , especially with renal impairment or concomitant ACEi/ARB use[5][6][7][8] |
| Hyponatremia | Unknown | Can be significant, especially in the elderly[9] | Can occur, especially with high doses | Can occur |
| Hypomagnesemia | Unknown | Can occur with chronic use | Common with long-term, high-dose therapy | Low risk |
| Hypercalcemia | Unknown | Can occur | Low risk (promotes calcium excretion) | Low risk |
| Hyperuricemia/Gout | Unknown | Common[10] | Can occur | Low risk |
| Hyperglycemia | Unknown | Can impair glucose tolerance and increase risk of new-onset diabetes[3][11] | Can occur | Less common |
| Hyperlipidemia | Unknown | Can increase total cholesterol, LDL, and VLDL[12] | Less common | Low risk |
Table 2: Other Systemic and Organ-Specific Adverse Events (Long-Term Use)
| Adverse Event | This compound (Anticipated Profile) | Thiazide Diuretics (e.g., Hydrochlorothiazide) | Loop Diuretics (e.g., Furosemide) | Potassium-Sparing Diuretics (e.g., Spironolactone) |
| Renal Function | To be determined in long-term studies | Can cause functional decrease in GFR | Risk of acute kidney injury with volume depletion | Can worsen renal function, especially with hyperkalemia[8] |
| Cardiovascular | Expected to be beneficial by lowering blood pressure | Generally beneficial, but hypokalemia can increase arrhythmia risk | High doses associated with adverse clinical outcomes in stable heart failure[4] | Beneficial in heart failure, but hyperkalemia is a major risk |
| Endocrine | Unknown | Gynecomastia, menstrual irregularities, decreased libido (Spironolactone)[5][6][13] | ||
| Ototoxicity | Unknown | Low risk | Risk, especially with high doses and rapid IV administration | Low risk |
| Hypersensitivity | Unknown | Can cause skin rashes and, rarely, pulmonary edema[12] | Can occur | Can cause skin rashes |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of safety data. Below is a hypothetical experimental protocol for a long-term safety assessment of a novel diuretic like this compound, based on standard clinical trial designs.
Hypothetical Phase 3, Long-Term, Randomized, Double-Blind, Active-Comparator Controlled Safety and Efficacy Study of this compound
-
Objective: To evaluate the long-term safety and efficacy of this compound compared to a standard-of-care diuretic (e.g., hydrochlorothiazide) in patients with essential hypertension over a 52-week period.
-
Study Population: Male and female subjects aged 18-75 with a diagnosis of essential hypertension (systolic blood pressure 140-179 mmHg and/or diastolic blood pressure 90-109 mmHg). Key exclusion criteria would include severe renal impairment (eGFR < 30 mL/min/1.73m²), history of significant cardiac arrhythmias, and baseline serum potassium > 5.0 mEq/L.
-
Study Design:
-
Screening Phase (4 weeks): Washout of any previous antihypertensive medications. Baseline measurements of blood pressure, serum electrolytes, renal function, and metabolic parameters.
-
Randomization: Eligible subjects are randomized in a 1:1 ratio to receive either this compound (at a predetermined dose) or hydrochlorothiazide (B1673439) (e.g., 25 mg) once daily.
-
Treatment Phase (52 weeks): Subjects receive the assigned treatment. Study visits are scheduled at weeks 4, 12, 26, and 52.
-
Follow-up Phase (4 weeks): Post-treatment safety assessment.
-
-
Safety Assessments:
-
Primary Safety Endpoint: Incidence of hyperkalemia (serum potassium > 5.5 mEq/L) and hypokalemia (serum potassium < 3.5 mEq/L).
-
Secondary Safety Endpoints:
-
Mean change from baseline in serum electrolytes (sodium, magnesium, calcium) and uric acid.
-
Incidence of new-onset diabetes mellitus.
-
Mean change from baseline in fasting glucose and HbA1c.
-
Mean change from baseline in lipid profile (total cholesterol, LDL, HDL, triglycerides).
-
Change in estimated glomerular filtration rate (eGFR).
-
Incidence of adverse events (AEs) and serious adverse events (SAEs), coded using MedDRA.
-
Electrocardiogram (ECG) monitoring for any clinically significant changes.
-
-
-
Efficacy Assessments:
-
Mean change from baseline in seated trough cuff systolic and diastolic blood pressure at week 52.
-
24-hour ambulatory blood pressure monitoring at baseline and week 52.
-
-
Statistical Analysis:
-
The primary safety analysis will be performed on the safety population (all randomized subjects who received at least one dose of study medication).
-
Incidence of electrolyte abnormalities will be compared between groups using Fisher's exact test.
-
Changes from baseline in continuous safety parameters will be analyzed using an analysis of covariance (ANCOVA) model with treatment and baseline value as covariates.
-
Mandatory Visualization
Signaling Pathways of Diuretics
Caption: Mechanisms of action of different diuretic classes along the renal tubule.
Experimental Workflow for Long-Term Safety Assessment
Caption: Workflow for establishing the long-term safety profile of a new diuretic.
Conclusion
This compound, with its novel mechanism of inhibiting the ROMK channel, holds the potential to be a valuable addition to the diuretic armamentarium, particularly due to its anticipated potassium-sparing properties.[1][2] Preclinical data are promising, suggesting a favorable safety profile compared to traditional diuretics that often necessitate potassium monitoring and supplementation.[14] However, the ultimate long-term safety profile of this compound in a broad patient population can only be determined through the completion and publication of large-scale, long-term clinical trials. This guide serves as a framework for understanding the current landscape of diuretic safety and for critically evaluating the forthcoming clinical data on this compound.
References
- 1. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diuretics in long-term treatment of hypertension: a comparison to beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High furosemide dose has detrimental effects on survival of patients with stable heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Retrospective analysis of adverse events with spironolactone in females reported to the United States Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. The Risk of Thiazide-Induced Metabolic Adverse Events in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Meta-Analysis of Clinical Trial Data for ROMK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renal outer medullary potassium (ROMK) channel, an ATP-dependent potassium channel, is a critical component in the kidney's regulation of salt and potassium balance.[1] Its dual role in potassium recycling in the thick ascending limb of Henle and potassium secretion in the cortical collecting duct makes it a compelling target for a novel class of diuretics.[1] Inhibition of ROMK is hypothesized to offer a superior diuretic and natriuretic effect with a reduced risk of potassium depletion compared to existing diuretic classes. This guide provides a meta-analysis of the available clinical trial data for ROMK inhibitors, with a primary focus on the clinical candidate MK-7145, to objectively compare its performance and provide supporting experimental data for researchers in drug development.
Comparative Analysis of Clinical Trial Data
Currently, the main body of clinical trial data for ROMK inhibitors centers on this compound. A key Phase Ib study (NCT01370655) evaluated its efficacy and safety in male participants with mild to moderate hypertension, comparing it with placebo and the widely used diuretic, hydrochlorothiazide (B1673439) (HCTZ).[2]
Efficacy Data
The primary efficacy endpoint of the NCT01370655 trial was the change from baseline in 24-hour ambulatory systolic blood pressure (SBP) on day 28 of treatment.
| Treatment Group | N | Mean Change from Baseline in 24-hr SBP (mmHg) | Comparison vs. Placebo (p-value) | Comparison vs. HCTZ (p-value) |
| This compound (6 mg) | (Not specified) | Data not fully published; study hypothesis was for superiority to placebo and similarity to HCTZ.[2] | <0.05 (Hypothesized) | Not statistically different (Hypothesized) |
| HCTZ (25 mg) | (Not specified) | Data not fully published.[2] | Not Applicable | Not Applicable |
| Placebo | (Not specified) | Data not fully published.[2] | Not Applicable | Not Applicable |
Table 1: Summary of Primary Efficacy Endpoint from NCT01370655. Data is based on the study's primary hypotheses as detailed on ClinicalTrials.gov, as a full peer-reviewed publication with complete datasets is not available.
Safety and Tolerability
The safety and tolerability of this compound were also assessed in the NCT01370655 study. The primary hypothesis was that multiple-dose administration of this compound for four weeks would be generally safe and well-tolerated.[2]
| Adverse Event Profile | This compound | HCTZ | Placebo |
| Key Adverse Events | Data not fully published.[2] | Data not fully published.[2] | Data not fully published.[2] |
| Urinary Potassium Excretion | Expected to be reduced or unchanged compared to HCTZ.[3] | Known to increase potassium excretion. | No expected change. |
Table 2: Summary of Safety Profile from NCT01370655. Information is inferred from the known mechanism of action and preclinical data, as detailed clinical safety data has not been fully published.
Experimental Protocols
NCT01370655: A Phase Ib, Randomized, Double-Blind, 4-Treatment, 2-Period Incomplete Block Study
Objective: To evaluate the antihypertensive efficacy and tolerability of multiple doses of this compound compared to placebo and hydrochlorothiazide in male patients with mild-to-moderate hypertension.[2]
Study Design:
-
Phase: Ib
-
Design: Randomized, double-blind, placebo-controlled, incomplete block design.
-
Participants: Male patients with a diagnosis of essential hypertension.
-
Interventions:
-
This compound (6 mg, once daily)
-
Hydrochlorothiazide (HCTZ) (25 mg, once daily)
-
Placebo to this compound
-
Placebo to HCTZ
-
-
Duration: 4 weeks of daily dosing for each treatment period.[2]
Key Experimental Procedures:
-
Blood Pressure Monitoring: 24-hour ambulatory blood pressure monitoring (ABPM) was conducted on Day -1 (baseline) and Day 28 of each treatment period. The primary endpoint was the time-weighted average change from baseline in SBP over 24 hours post-dose on Day 28.[2]
-
Urine Electrolyte Monitoring: 24-hour urine collections were performed on Day -1 and Day 28 to measure urinary sodium and potassium excretion.[2]
Signaling Pathways and Experimental Workflows
ROMK Channel Signaling Pathway
The activity of the ROMK channel is tightly regulated by a complex signaling network within the renal tubules. Key regulators include protein kinase A (PKA) and protein kinase C (PKC), which are, in turn, influenced by various hormones and physiological stimuli. The "With-No-Lysine" (WNK) kinases are also critical upstream regulators that influence ROMK trafficking and surface expression.[4][5][6]
Caption: Simplified signaling pathway of ROMK channel regulation.
Mechanism of Action of ROMK Inhibitors
ROMK inhibitors, such as this compound, directly bind to the ROMK channel, blocking the passage of potassium ions. This inhibition has a dual effect on renal physiology, impacting both the thick ascending limb and the cortical collecting duct.[3]
Caption: Mechanism of action of ROMK inhibitors in the kidney.
Clinical Trial Workflow (NCT01370655)
The workflow for the NCT01370655 clinical trial involved screening, randomization, a treatment period, and follow-up assessments.
Caption: High-level workflow of the NCT01370655 clinical trial.
Conclusion
The development of ROMK inhibitors represents a promising advancement in the management of hypertension and other conditions requiring diuretic therapy. The available clinical data for this compound, although not fully published in peer-reviewed literature, suggests a favorable efficacy and safety profile, particularly concerning its potential for potassium sparing. Further larger-scale clinical trials are warranted to fully elucidate the therapeutic potential and long-term safety of this novel class of diuretics. The detailed understanding of the ROMK signaling pathway and the mechanism of action of its inhibitors provides a solid foundation for future drug discovery and development efforts in this area.
References
- 1. ROMK - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Molecular Mechanism of ROMK Channel Function - Paul Welling [grantome.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Novel ROMK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The renal outer medullary potassium (ROMK) channel is a clinically validated target for a new class of diuretics.[1][2] Inhibition of ROMK is expected to produce a diuretic and natriuretic effect with a reduced risk of potassium wasting, a common side effect of currently available diuretics.[3][4] This guide provides a comparative analysis of the pharmacokinetic profiles of several leading ROMK inhibitors discovered by researchers at Merck and Vanderbilt University, supported by experimental data and detailed methodologies to aid in ongoing drug development efforts.
Pharmacokinetic Profiles of Investigational ROMK Inhibitors
The development of ROMK inhibitors has led to several promising compounds with distinct pharmacokinetic properties. The following table summarizes key pharmacokinetic parameters for a selection of these inhibitors in preclinical species.
| Compound | Species | Dose | t½ (h) | Cl (mL/min/kg) | Vdss (L/kg) | AUC (µM*h) | %F | Reference |
| Merck Compounds | ||||||||
| Compound 5 | Rat | 1 mg/kg IV, 2 mg/kg PO | - | 130 | - | 0.05 (PO) | 3 | [1] |
| Compound 30 | Rat | 1 mg/kg IV, 2 mg/kg PO | 1.5 | 39 | 3.9 | 0.43 (PO) | 26 | [1] |
| MK-7145 (Cmpd 12) | Rat | 1 mg/kg IV, 2 mg/kg PO | 2.0 | 17 | 2.5 | 1.0 (PO) | 51 | [3] |
| Dog | 0.5 mg/kg IV, 1 mg/kg PO | 2.1 | 5.5 | 1.0 | 1.6 (PO) | 90 | [3] | |
| (R,S)-28 | Rat | 1 mg/kg IV, 2 mg/kg PO | 2.4 | 12 | 2.1 | 1.4 (PO) | 48 | [2] |
| Dog | 0.5 mg/kg IV, 1 mg/kg PO | 2.8 | 4.4 | 0.9 | 1.9 (PO) | 95 | [2] | |
| Vanderbilt University Compounds | ||||||||
| VU591 | Rat | - | - | - | - | - | - | [5] |
| Compound A | Rat | - | - | - | - | - | - | [5] |
Note: Data for Vanderbilt University compounds VU591 and Compound A are less detailed in the public literature regarding their specific pharmacokinetic parameters.
Experimental Protocols
The data presented above were generated using a combination of in vivo and in vitro assays. The following are detailed descriptions of the key experimental methodologies employed.
In Vivo Pharmacokinetic Studies
Animals:
-
Rats: Male Sprague-Dawley rats weighing 250-300g were used for pharmacokinetic studies.[1][2][6]
-
Dogs: Male beagle dogs weighing 8-12 kg were utilized for pharmacokinetic evaluation.[2][3]
Dosing:
-
Intravenous (IV): Compounds were typically formulated in a solution of 20% hydroxypropyl-β-cyclodextrin in saline and administered as a bolus dose via the jugular vein.
-
Oral (PO): For oral administration, compounds were often formulated in a 0.5% methylcellulose (B11928114) suspension in water and delivered by oral gavage.
Sample Collection and Analysis:
-
Blood samples were collected at various time points post-dose from the jugular vein or other appropriate sites.
-
Plasma was separated by centrifugation and stored frozen until analysis.
-
Compound concentrations in plasma were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.
In Vitro Potency and Selectivity Assays
ROMK Channel Potency (⁸⁶Rb⁺ Efflux Assay): This functional assay measures the ability of a compound to inhibit the flow of rubidium ions (a surrogate for potassium) through the ROMK channel.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human ROMK channel were grown to confluence in 96-well plates.[1]
-
⁸⁶Rb⁺ Loading: Cells were incubated with a loading buffer containing ⁸⁶RbCl for a defined period to allow for cellular uptake.
-
Compound Incubation: The loading buffer was removed, and cells were incubated with the test compound at various concentrations.
-
Depolarization and Efflux: A high-potassium buffer was added to depolarize the cells and stimulate ⁸⁶Rb⁺ efflux through open ROMK channels.
-
Measurement: The amount of ⁸⁶Rb⁺ remaining in the cells and released into the supernatant was quantified using a scintillation counter.
-
Data Analysis: The concentration of compound that inhibits 50% of the ⁸⁶Rb⁺ efflux (IC₅₀) was calculated.
hERG Channel Selectivity (³⁵S-MK-499 Radioligand Binding Assay): This assay assesses the potential for off-target effects on the hERG potassium channel, which is crucial for cardiac safety.
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human hERG channel were prepared.
-
Binding Reaction: The cell membranes were incubated with a radiolabeled ligand that specifically binds to the hERG channel (³⁵S-MK-499) in the presence of various concentrations of the test compound.
-
Separation: The bound and free radioligand were separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes was measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC₅₀) was determined.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context of ROMK inhibitor function and the process of their evaluation, the following diagrams illustrate the signaling pathway of ROMK in the kidney and a typical experimental workflow for assessing diuretic efficacy.
Caption: Role of ROMK in the Thick Ascending Limb and Cortical Collecting Duct.
Caption: Workflow for In Vivo Diuretic and Natriuretic Assay in Rats.
References
- 1. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of MK-7145: A Guide for Laboratory Professionals
Disclaimer: As a specific Safety Data Sheet (SDS) for the investigational compound MK-7145 is not publicly available, the following disposal procedures are based on general best practices for the management of pharmaceutical and chemical waste in a laboratory setting. Researchers and laboratory personnel are advised to treat this compound as a potentially hazardous substance and to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance that complies with local, state, and federal regulations.
The proper disposal of investigational drugs like this compound is a critical component of laboratory safety and environmental responsibility.[1][2] Adherence to established protocols not only mitigates risks to human health and the environment but also ensures regulatory compliance.[1][3]
Essential Steps for the Disposal of this compound
For the safe and compliant disposal of this compound and associated waste, the following step-by-step process should be followed:
Step 1: Hazard Assessment and Waste Characterization Given the absence of a specific SDS, this compound should be handled as a hazardous chemical. All materials contaminated with this compound, including personal protective equipment (PPE), glassware, and consumables, should be considered hazardous waste.
Step 2: Consult Your Institutional EHS Department Before proceeding with disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions based on their hazardous waste management plan and in accordance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[1][4]
Step 3: Proper Waste Segregation and Containerization Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.
-
Select a compatible, leak-proof container for waste accumulation.[4] The container should be in good condition, with no cracks or rust.[4]
-
For liquid waste, use a container made of a material chemically resistant to the solvent used with this compound.
-
For solid waste (e.g., contaminated gloves, vials), use a designated solid waste container.
-
Original containers of the substance can be used for disposal, and they do not need to be emptied.[4]
Step 4: Personal Protective Equipment (PPE) When handling this compound for disposal, wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Step 5: Waste Accumulation and Storage
-
All waste containers must be clearly labeled as "HAZARDOUS WASTE". The label should also include the full chemical name ("this compound"), the name of the Principal Investigator (PI), the laboratory location, and contact information.[4]
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] The SAA should be a secure location within the laboratory.[4]
Step 6: Decontamination Procedures
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. Consult with your EHS department for recommended cleaning and decontamination agents.
-
Dispose of all materials used for decontamination as hazardous waste.
Step 7: Arrange for Waste Pickup Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the hazardous waste management team.[6] This service will ensure the waste is transported and disposed of at a permitted facility, likely through high-temperature incineration.[6][7]
Categorization of Laboratory Chemical Waste
To assist in the proper segregation and management of laboratory waste, the following table summarizes common categories of chemical waste. This compound waste would likely fall under the "Research and Investigational Compounds" category.
| Waste Category | Characteristics & Examples | General Disposal Considerations |
| Halogenated Solvents | Contains chlorine, bromine, fluorine, or iodine (e.g., chloroform, dichloromethane). | Collect in a designated, properly labeled container. Do not mix with non-halogenated solvents. |
| Non-Halogenated Solvents | Lacks halogens (e.g., ethanol, methanol, acetone, hexane). | Collect in a designated, properly labeled container. |
| Aqueous Waste (with heavy metals) | Solutions containing dissolved heavy metals (e.g., chromium, lead, mercury, silver). | Collect in a designated container. Do not dispose of down the drain. |
| Corrosive Waste (Acids/Bases) | Strong acids (pH < 2) or bases (pH > 12.5) (e.g., hydrochloric acid, sodium hydroxide). | Collect separately. Neutralization may be an option for dilute solutions, but consult EHS first.[8] |
| Solid Chemical Waste | Contaminated lab debris (gloves, paper towels), non-returnable chemical containers. | Collect in a designated, labeled container. Ensure no free liquids are present. |
| Research and Investigational Compounds | Synthesized or newly acquired chemicals with unknown toxicity or reactivity, such as this compound. | Treat as hazardous waste. Do not mix with other waste streams. Follow EHS guidance strictly.[4][6] |
Experimental and Logistical Workflow
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory research chemical like this compound.
Caption: Workflow for the disposal of a laboratory research chemical.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. gmpsop.com [gmpsop.com]
- 3. anentawaste.com [anentawaste.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling MK-7145
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of MK-7145, a potent and selective small molecule inhibitor of the renal outer medullary potassium (ROMK) channel. As a compound under investigation for therapeutic use, it is imperative to handle this compound with a high degree of caution in a controlled laboratory setting.
Personal Protective Equipment (PPE) and Handling
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers should adhere to the highest safety standards for handling potent, biologically active small molecules.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | A lab coat should be worn at all times. For procedures with a risk of splashing or aerosol generation, a chemically resistant apron or gown is advised. |
| Respiratory | For handling the solid compound or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) or use of a fume hood is essential. |
Handling Procedures:
-
Engineering Controls : All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Contact : Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Spill Management : In the event of a spill, secure the area and wear appropriate PPE. Absorb liquid spills with an inert material and collect solids carefully to avoid dust generation. Clean the spill area thoroughly. All cleanup materials should be treated as hazardous waste.
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Solid Waste : Collect all solid waste, including contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste : Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers : Unless thoroughly decontaminated, empty containers of this compound should be treated as hazardous waste.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1] This channel is crucial for potassium homeostasis and salt reabsorption in the kidneys.[1][2]
The diagram below illustrates the mechanism of action of this compound in the nephron.
Caption: Mechanism of action of this compound in the kidney.
Experimental Protocols
This compound has been evaluated in various preclinical models to assess its efficacy and safety. Below are summaries of key experimental designs.
Acute Rat Diuresis Model
This model is used to evaluate the diuretic and natriuretic effects of the compound.
Workflow:
Caption: Workflow for the acute rat diuresis model.
Methodology:
-
Male Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
On the day of the experiment, animals are orally dosed with either the vehicle control or this compound at various concentrations.[1]
-
Immediately after dosing, rats are placed in individual metabolic cages.[1]
-
Urine is collected for a defined period, typically 4 to 8 hours.[1]
-
The total volume of urine is measured for each animal.
-
Urine samples are analyzed for electrolyte concentrations (sodium, potassium, and chloride) using an ion-selective electrode system.
-
The diuretic (urine volume) and natriuretic (sodium excretion) effects are calculated and compared between the treated and control groups.
Subchronic Blood Pressure Model in Spontaneously Hypertensive Rats (SHR)
This model assesses the antihypertensive effects of this compound over a longer duration.
Methodology:
-
Spontaneously Hypertensive Rats (SHR) are used as a model for essential hypertension.
-
Blood pressure is monitored continuously via implanted telemetry devices.[1]
-
A baseline blood pressure reading is established for each animal.
-
This compound is administered orally once daily for a period of several days (e.g., 4 days).[1]
-
Blood pressure is monitored throughout the treatment period and for a follow-up period after the last dose.
-
Changes in systolic and diastolic blood pressure are calculated relative to the baseline and compared to a vehicle-treated control group.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC₅₀ (µM) | Reference |
| ROMK | Thallium Flux Assay | 0.045 | [3] |
| hERG | Patch Clamp | >30 | [1] |
| Kir2.1 | Not specified | >30 | [3] |
| Kir2.3 | Not specified | >30 | [1] |
| Kir4.1 | Not specified | >30 | [1] |
| Kir7.1 | Not specified | >30 | [1] |
| Cav1.2 | Not specified | >30 | [3] |
| Nav1.5 | Not specified | >30 | [3] |
| SERT | ³H-serotonin uptake | 2.40 | [3] |
Table 2: Preclinical Pharmacokinetics
| Species | Route | Dose (mg/kg) | Bioavailability (%) | Half-life (h) | Reference |
| Rat | PO | 3 | 25 | 2.1 | [1] |
| Dog | PO | 2 | 38 | 4.6 | [1] |
| Rhesus | PO | 2 | 13 | 4.0 | [1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
